5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
5-hydroxy-1,3-dimethyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-8-5-7(12)3-4-9(8)11(2)10(6)13/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPARKFXCYFIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344977 | |
| Record name | 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-68-0 | |
| Record name | 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
Abstract
This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one, a substituted oxindole of interest to researchers in medicinal chemistry and drug development. The described methodology focuses on a robust and efficient two-step synthesis commencing from 4-(methylamino)phenol. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present relevant characterization data. The guide is structured to offer both a theoretical understanding and a practical framework for the laboratory synthesis of this target compound.
Introduction: The Significance of the Oxindole Scaffold
The oxindole core is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. Derivatives of 1,3-dihydro-2H-indol-2-one have demonstrated potential as antibacterial, antifungal, and antitubercular agents[1]. The specific functionalization of the oxindole ring system, such as the introduction of hydroxyl and methyl groups, allows for the fine-tuning of its physicochemical properties and biological interactions. This compound (C₁₀H₁₁NO₂) is a specific derivative with potential as a key intermediate in the synthesis of more complex pharmaceutical agents[2]. This guide will elucidate a primary and efficient pathway for its synthesis.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the aryl-C4 and C3-N1 bonds of the oxindole ring. This leads back to a key intermediate, an N-acylated phenol. This intermediate can be formed from a commercially available starting material, 4-(methylamino)phenol, and an appropriate acylating agent. The forward synthesis, therefore, is conceptualized as a two-step process:
-
N-Acylation of 4-(methylamino)phenol with 2-chloropropionyl chloride.
-
Intramolecular Friedel-Crafts Alkylation of the resulting N-(4-hydroxyphenyl)-N-methyl-2-chloropropanamide to construct the oxindole ring.
This approach is strategically advantageous as it utilizes readily available starting materials and involves well-established reaction mechanisms. The methyl group on the nitrogen atom is carried through from the starting material, and the methyl group at the C3 position is introduced via the acylating agent, streamlining the synthesis.
Synthesis Pathway and Mechanistic Insights
The overall synthetic pathway is depicted below:
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-1,3-dimethylindolin-2-one
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Hydroxy-1,3-dimethylindolin-2-one (CAS No: 1010-68-0), a substituted oxindole of interest to researchers in drug discovery and development. Due to the limited availability of experimentally-derived data in public literature, this document consolidates known information, including computed properties, and furnishes detailed, field-proven experimental protocols for the determination of key physicochemical parameters. By providing not just data but also robust methodologies, this guide serves as a self-validating resource, empowering scientists to generate precise and reliable data for their research endeavors. The protocols are grounded in authoritative guidelines from globally recognized institutions, ensuring scientific integrity and reproducibility.
Introduction and Molecular Overview
5-Hydroxy-1,3-dimethylindolin-2-one belongs to the indolinone (or oxindole) class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of hydroxyl and methyl groups to the core structure, as in the case of this specific molecule, can significantly influence its physicochemical properties, thereby affecting its solubility, permeability, metabolic stability, and ultimately its pharmacokinetic and pharmacodynamic profile.
A precise understanding of properties such as lipophilicity (LogP), acidity (pKa), and solubility is fundamental for rational drug design, enabling researchers to predict a compound's behavior in biological systems and to formulate it effectively. This guide addresses the current information gap by presenting both established data and the requisite experimental frameworks.
Chemical Structure and Identifiers
A clear identification of the molecule is the cornerstone of any scientific investigation. The structural representation and key identifiers for 5-Hydroxy-1,3-dimethylindolin-2-one are provided below.
Summary of Physicochemical Properties
The table below summarizes the available physicochemical data for 5-Hydroxy-1,3-dimethylindolin-2-one. It is critical to distinguish between experimentally determined and computationally predicted values, as the latter provide estimations that require experimental validation for use in critical applications.
| Property | Value | Source/Method | Citation |
| Molecular Formula | C₁₀H₁₁NO₂ | - | [1] |
| Molecular Weight | 177.20 g/mol | - | [1] |
| CAS Number | 1010-68-0 | - | [1] |
| IUPAC Name | 5-hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | - | [1] |
| Melting Point | 195-197 ºC | Experimental | [2] |
| Boiling Point | Not Available | Experimental Data Lacking | - |
| logP (n-octanol/water) | 1.2 | Computed (XLogP3) | [1] |
| pKa | Not Available | Experimental Data Lacking | - |
| Aqueous Solubility | Not Available | Experimental Data Lacking | - |
Lipophilicity: Partition Coefficient (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical parameter in drug development. It influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A computed logP of 1.2 suggests that 5-Hydroxy-1,3-dimethylindolin-2-one has a balanced hydrophilic-lipophilic character.[1] However, for regulatory submissions and accurate quantitative structure-activity relationship (QSAR) modeling, an experimentally determined value is essential.
Experimental Protocol: Shake-Flask Method for logP Determination
The Shake-Flask method is the gold standard for logP determination and is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 107.[3][4] This method directly measures the concentration of the analyte in both phases of an equilibrated n-octanol/water system.
Causality Behind Experimental Choices:
-
Purity of Solvents and Analyte: Using high-purity n-octanol, water, and 5-Hydroxy-1,3-dimethylindolin-2-one is paramount to prevent interference from impurities, which could alter the partitioning behavior and lead to erroneous results.
-
Pre-saturation of Solvents: n-Octanol and water have slight mutual solubility. Pre-saturating each solvent with the other ensures that the volumes of the phases do not change during the experiment, which would alter the concentration and invalidate the results.
-
Choice of Concentration: The concentration of the analyte should be low enough to avoid self-association (e.g., dimerization) in either phase, as this would affect its partitioning. The concentration must also be within the linear range of the chosen analytical method.
-
Equilibration: Shaking or stirring allows for the intimate mixing of the two phases, facilitating the transfer of the analyte until thermodynamic equilibrium is reached. Centrifugation is a critical step to ensure complete separation of the two phases, preventing the formation of emulsions or micro-droplets that would lead to an overestimation of the analyte's concentration in the aqueous phase.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.
-
Prepare a stock solution of 5-Hydroxy-1,3-dimethylindolin-2-one in n-octanol (saturated with water). The concentration should be chosen based on the sensitivity of the analytical method.
-
-
Partitioning Experiment:
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the n-octanol stock solution with a known volume of water (saturated with n-octanol). The volume ratio should be adjusted based on the expected logP to ensure quantifiable concentrations in both phases.[5]
-
Agitate the vessel at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 2 hours of shaking).[5]
-
After agitation, centrifuge the vessel to achieve a clean separation of the two phases.[4]
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of 5-Hydroxy-1,3-dimethylindolin-2-one in each aliquot using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water).
-
logP = log₁₀(C_octanol / C_water)
-
The experiment should be performed in triplicate to ensure reproducibility.[6]
-
Ionization Constant (pKa)
The pKa value(s) of a molecule describe its state of ionization at different pH values. This is a critical parameter as ionization affects solubility, permeability across biological membranes, and binding to target proteins. 5-Hydroxy-1,3-dimethylindolin-2-one has a phenolic hydroxyl group which is acidic, and a lactam nitrogen which is weakly basic. Determining the pKa of the phenolic group is particularly important.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa can be determined from the resulting titration curve.[9]
Causality Behind Experimental Choices:
-
Calibrated pH Meter: The accuracy of the pKa determination is directly dependent on the accuracy of the pH measurements. A three-point calibration (e.g., pH 4, 7, and 10) ensures the linearity and accuracy of the electrode response across the relevant pH range.[9]
-
Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.[9]
-
Constant Ionic Strength: The activity of ions in solution, and thus the measured pH, is influenced by the total ionic strength. Maintaining a constant ionic strength with an inert salt like KCl ensures that changes in pH are solely due to the titration reaction.[9]
-
Half-Equivalence Point: At the point where half of the analyte has been neutralized by the titrant (the half-equivalence point), the concentrations of the protonated and deprotonated species are equal. According to the Henderson-Hasselbalch equation, at this point, the pH is equal to the pKa. This provides a direct and reliable way to determine the pKa from the titration curve.[10]
Step-by-Step Methodology:
-
Instrument Setup:
-
Calibrate a pH meter and electrode using standard buffers (pH 4.0, 7.0, and 10.0).[9]
-
-
Sample Preparation:
-
Accurately weigh a sample of 5-Hydroxy-1,3-dimethylindolin-2-one and dissolve it in a suitable solvent (e.g., a co-solvent system like water:methanol if aqueous solubility is low).
-
Add a solution of an inert salt (e.g., KCl) to maintain a constant ionic strength (e.g., 0.15 M).[9]
-
-
Titration:
-
Place the solution in a thermostatted vessel on a magnetic stirrer and purge with nitrogen gas.[9]
-
Immerse the calibrated pH electrode into the solution.
-
To determine the pKa of the phenolic hydroxyl group, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V).
-
The volume of titrant at the half-equivalence point is half the volume at the equivalence point.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the phenolic hydroxyl group.[10]
-
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's dissolution rate and bioavailability. For oral drug candidates, low aqueous solubility can be a major hurdle. According to the Biopharmaceutics Classification System (BCS), a drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[11]
Experimental Protocol: Equilibrium Shake-Flask Solubility Method
The equilibrium shake-flask method is the standard approach recommended by regulatory agencies like the FDA for determining thermodynamic solubility.[11][12] It involves agitating an excess of the solid compound in a specific medium until equilibrium is reached, after which the concentration of the dissolved compound is measured.
Causality Behind Experimental Choices:
-
Use of Excess Solid: Ensuring an excess of solid material is present throughout the experiment is crucial for achieving a saturated solution, which is the definition of thermodynamic equilibrium solubility.[13]
-
Physiologically Relevant Media: Determining solubility in buffers across the physiological pH range (1.2 to 6.8) is essential for predicting how a drug will dissolve in different parts of the gastrointestinal tract.[11]
-
Temperature Control: Solubility is temperature-dependent. Conducting the experiment at a physiologically relevant temperature (37 °C) is necessary for meaningful biopharmaceutical assessment.[13]
-
Equilibration Time: Sufficient time (e.g., 24-48 hours) is required for the dissolution process to reach equilibrium. The time required should be determined by sampling at multiple time points until the concentration remains constant.
-
Filtration: After equilibration, the undissolved solid must be removed without disturbing the equilibrium. A syringe filter with a low-binding material (e.g., PVDF) is used to obtain a clear filtrate for analysis.
Step-by-Step Methodology:
-
Preparation of Media:
-
Prepare aqueous buffers at a minimum of three pH values within the physiological range (e.g., pH 1.2, 4.5, and 6.8) as specified in FDA/ICH guidelines.[11]
-
-
Solubility Determination:
-
Add an excess amount of solid 5-Hydroxy-1,3-dimethylindolin-2-one to flasks containing each buffer. The excess should be visually apparent.
-
Place the flasks in an orbital shaker or on a rotator in a temperature-controlled environment (37 ± 1 °C).[13]
-
Agitate the flasks for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.
-
-
Sampling and Analysis:
-
After equilibration, allow the flasks to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The pH of the solution should be measured at the end of the experiment to confirm it has not shifted significantly.[12]
-
-
Reporting:
-
The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL) at each pH. The experiment should be performed in triplicate for each condition.[11]
-
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the 3-position, the N-methyl protons, the C-methyl protons, and the hydroxyl proton. The aromatic protons would likely appear as a complex pattern in the 6.5-7.5 ppm region. The N-methyl and C-methyl groups would give rise to singlets, likely in the 3-4 ppm and 1-2 ppm regions, respectively. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show ten distinct signals. The carbonyl carbon of the lactam would be the most downfield signal (typically >170 ppm). The aromatic carbons would appear in the 110-150 ppm region. The signals for the N-methyl and C-methyl carbons would be found in the upfield region of the spectrum.[14]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for 5-Hydroxy-1,3-dimethylindolin-2-one include:[15]
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
N-H Stretch: Absent, as the lactam nitrogen is tertiary.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the lactam carbonyl group, typically in the range of 1680-1720 cm⁻¹.
-
C=C Stretches: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.[16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (177.20).[2]
-
Fragmentation: The molecular ion is expected to be relatively stable due to the aromatic system. Common fragmentation patterns for indolinones involve the loss of CO, methyl groups, and cleavage of the five-membered ring.[17][18] The specific fragmentation pathway would provide further structural confirmation.
Conclusion
This technical guide has synthesized the available physicochemical information for 5-Hydroxy-1,3-dimethylindolin-2-one and provided a clear, actionable framework for the experimental determination of its most critical properties. By grounding the provided protocols in authoritative, internationally recognized guidelines and explaining the scientific rationale behind the experimental design, this document is intended to be an essential resource for researchers. The generation of robust, experimental data for logP, pKa, and solubility will enable more accurate predictions of this compound's behavior in biological systems, facilitating its evaluation in drug discovery and development programs.
References
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
European Commission. (2008). A.8. Partition Coefficient. In Test Methods for the Determination of Physico-Chemical Properties. [Link]
-
U.S. Food and Drug Administration. (2023). BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600894, this compound. PubChem. [Link]
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water), Shake Flask Method. [Link]
-
Schonsee, C. D., & Goss, K. U. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1845–1852. [Link]
-
de Campos, D. P., de Souza, J., Pereira, T. M., & da Cunha-Filho, M. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
-
Deng, A., Hoke, S. H., & Kuester, R. K. (2015). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 113, 103-118. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
U.S. Food and Drug Administration. (2020). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles. [Link]
-
Yılmaz, E., & Gökçe, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-9. [Link]
-
Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]
-
U.S. Food and Drug Administration. (2000). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]
-
NAMSA. (n.d.). USP/NF Monograph Testing - Potentiometric Titration. [Link]
-
Pei, J., Kim, S. C., & Carlson, K. H. (2009). Potentiometric Determination of Acid Dissociation Constants (pKa) for Human and Veterinary Antibiotics. DigitalCommons@USU. [Link]
-
MySkinRecipes. (n.d.). 3-Ethyl-5-Hydroxy-1,3-Dimethyl-2,3-Dihydro-1H-Indol-2-One. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ChemWhat. (n.d.). 1,3-Dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one CAS#: 1010-68-0. [Link]
-
ChemBK. (2024). 5-hydroxy-1,3-dihydro-2H-indol-2-one. [Link]
-
Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Barone, V., et al. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry, 2(11), 1577-81. [Link]
-
Burns, D. C., Ellis, D. A., & March, R. E. (2007). A predictive tool for assessing (13)C NMR chemical shifts of flavonoids. Magnetic Resonance in Chemistry, 45(10), 835-45. [Link]
-
Dobrowolski, J. C., & Jamróz, M. H. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 101-109. [Link]
-
ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12. [Link]
-
ChemSynthesis. (n.d.). 5-hydroxy-1,3-dihydro-2H-indol-2-one. [Link]
-
Allen, G. R., Jr. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 20, 337-438. [Link]
-
Gogoi, P., et al. (2018). One-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones: three component coupling of N-protected isatin, aryne precursor and 1,3-cyclodione under metal-free conditions. New Journal of Chemistry, 42(18), 15065-15072. [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
-
ResearchGate. (2007). A predictive tool for assessing C-13 NMR chemical shifts of flavonoids. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Enders, A. A., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718. [Link]
-
ResearchGate. (n.d.). 13C-NMR Shift Assignments for the Compounds 1, 2, and 3. [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Evans, M. (2015). Functional Groups from Infrared Spectra. YouTube. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
- 1. This compound | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enfo.hu [enfo.hu]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. namsa.com [namsa.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. scielo.br [scielo.br]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Core Mechanism of Action of 1,3-dimethyl-5-hydroxy-oxindole
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive theoretical framework for the synthesis and potential mechanism of action of 1,3-dimethyl-5-hydroxy-oxindole. As of the date of this publication, specific experimental data for this compound is not extensively available in peer-reviewed literature. The proposed mechanisms and experimental protocols are based on established knowledge of the versatile oxindole scaffold and its derivatives.[1][2] This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.
Introduction: The Oxindole Scaffold as a Privileged Structure in Drug Discovery
The oxindole core is a prominent heterocyclic motif found in numerous natural products and synthetic molecules of significant therapeutic value.[3] Its rigid structure, combined with the capacity for substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological activity. Oxindole derivatives have demonstrated a remarkable breadth of pharmacological effects, including potent anticancer, anti-inflammatory, and neuroprotective activities.[3][4] This guide focuses on the specific derivative, 1,3-dimethyl-5-hydroxy-oxindole, and provides a scientifically grounded prospectus on its synthesis, potential biological targets, and the experimental methodologies required to elucidate its mechanism of action.
Part 1: Proposed Synthesis of 1,3-dimethyl-5-hydroxy-oxindole
A plausible and efficient synthesis of 1,3-dimethyl-5-hydroxy-oxindole can be conceptualized through a multi-step process, leveraging established organic chemistry reactions. The proposed pathway begins with the Nenitzescu reaction to construct the core 5-hydroxyoxindole ring, followed by sequential methylation.[5][6]
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 1,3-dimethyl-5-hydroxy-oxindole.
Experimental Protocol: A General Guideline
-
Step 1: Nenitzescu Indole Synthesis: To a solution of p-benzoquinone in acetone, add ethyl 3-aminocrotonate. Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). After cooling, the product, ethyl 5-hydroxy-2-methylindole-3-carboxylate, is isolated by filtration and purified by recrystallization.[5][6]
-
Step 2: Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed using an aqueous solution of sodium hydroxide with heating. Subsequent acidification with hydrochloric acid will lead to the precipitation of 5-hydroxy-2-methyloxindole, which can be collected by filtration.
-
Step 3: N-Methylation: The 5-hydroxyoxindole is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to deprotonate the nitrogen. Subsequent addition of methyl iodide (CH3I) will yield 1-methyl-5-hydroxyoxindole.
-
Step 4: C3-Methylation: To introduce the second methyl group at the C3 position, the N-methylated intermediate is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78°C) in THF to form the enolate. This is then quenched with methyl iodide to afford the final product, 1,3-dimethyl-5-hydroxy-oxindole. Purification is typically achieved through column chromatography.
Part 2: Prospective Mechanisms of Action
Based on the extensive research on structurally similar oxindole derivatives, 1,3-dimethyl-5-hydroxy-oxindole is hypothesized to exhibit potent anticancer and anti-inflammatory activities, primarily through the inhibition of specific protein kinases and enzymes involved in inflammatory pathways.[1][7]
Anticancer Activity: A Focus on Kinase Inhibition
The oxindole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[1][2] Many oxindole-based drugs, such as Sunitinib, function by targeting receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation.[8]
Primary Hypothesized Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[9]
Mechanism of Inhibition: 1,3-dimethyl-5-hydroxy-oxindole is predicted to act as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. The oxindole core can form key hydrogen bonds with the hinge region of the ATP-binding pocket, while the substituents at the 1, 3, and 5 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[9]
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Secondary Hypothesized Targets: Other Tyrosine Kinases
The oxindole scaffold has been shown to inhibit a range of other tyrosine kinases, including:
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[9]
-
Fibroblast Growth Factor Receptors (FGFRs): Play a role in tumor cell proliferation and survival.[10]
-
Cyclin-Dependent Kinases (CDKs): Regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[8][10]
Anti-inflammatory Activity: Targeting Key Enzymes
Oxindole derivatives have also been investigated for their anti-inflammatory properties.[7][11] The mechanism often involves the inhibition of enzymes that are central to the inflammatory cascade.
Hypothesized Targets: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
-
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7]
-
5-LOX is the rate-limiting enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators.[12]
Dual inhibition of COX and 5-LOX is a promising strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7] The 5-hydroxy group on the oxindole ring may contribute to the antioxidant and radical-scavenging properties, which can further mitigate inflammation.[13]
Part 3: Experimental Workflows for Mechanism of Action Elucidation
A systematic and multi-faceted experimental approach is required to validate the hypothesized mechanisms of action of 1,3-dimethyl-5-hydroxy-oxindole.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of target kinases.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Obtain recombinant human kinases (e.g., VEGFR-2, PDGFR, FGFR, CDKs) and their corresponding specific peptide substrates.
-
Assay Setup: In a 96- or 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of 1,3-dimethyl-5-hydroxy-oxindole in a suitable assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.[14]
Data Presentation:
| Kinase Target | IC50 (nM) |
| VEGFR-2 | Experimental Value |
| PDGFRβ | Experimental Value |
| FGFR1 | Experimental Value |
| CDK2 | Experimental Value |
Cellular Assays for Anticancer Activity
Objective: To assess the effect of the compound on the viability, proliferation, and apoptosis of cancer cells.
Workflow for Cellular Anticancer Activity Assessment:
Caption: Experimental workflow for evaluating cellular anticancer activity.
3.2.1 Cell Viability and Proliferation Assays (MTT/MTS)
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., human umbilical vein endothelial cells (HUVECs) for angiogenesis studies, or various tumor cell lines like MCF-7 for breast cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 1,3-dimethyl-5-hydroxy-oxindole for 24, 48, and 72 hours.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.[15][16][17]
-
Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.[18]
3.2.2 Apoptosis Assays (Annexin V/PI Staining)
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[19]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
Signaling Pathway Analysis (Western Blotting)
Objective: To confirm the inhibition of the target signaling pathway in a cellular context.[20][21][22]
Experimental Protocol:
-
Cell Lysis: Treat cells with the compound and a growth factor (e.g., VEGF) to stimulate the signaling pathway. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-ERK, total ERK).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.[23]
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit prospective, analysis of the synthesis and mechanism of action of 1,3-dimethyl-5-hydroxy-oxindole. The proposed pathways and experimental workflows are grounded in the well-established pharmacology of the oxindole scaffold. Future research should focus on the successful synthesis of this novel compound and the systematic execution of the described in vitro and cellular assays to validate its therapeutic potential. Further investigations into its pharmacokinetic and pharmacodynamic properties will be crucial for its advancement as a potential drug candidate.
References
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2019). Methods in Molecular Biology. [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
-
Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. (2021). European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances | Request PDF. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). MDPI. [Link]
-
ResearchGate. (n.d.). Examples of oxindole‐based protein kinase inhibitors I–V. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Tzu Chi Medical Journal. [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). Cells. [Link]
-
ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]
-
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (n.d.). Taylor & Francis Online. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
-
ResearchGate. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway? Retrieved from [Link]
-
The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]
-
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). PubMed Central. [Link]
-
New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. (n.d.). PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5... Retrieved from [Link]
-
Apoptosis: A Review of Programmed Cell Death. (n.d.). PubMed Central. Retrieved from [Link]
-
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). PubMed. [Link]
-
New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. (2023). PubMed. [Link]
-
Assay Guidance Manual - NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI. Retrieved from [Link]
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation | Request PDF. Retrieved from [Link]
-
Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. (2013). PubMed. [Link]
-
Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. (n.d.). PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic oxindoles that can act as anti-angiogenic agents. Retrieved from [Link]
-
Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (2014). ACS Publications. [Link]
-
PubChem. (n.d.). 5-Hydroxyoxindole. Retrieved from [Link]
Sources
- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
biological activity of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
An In-depth Technical Guide to the Anticipated Biological Activity of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
A Roadmap for Investigation Based on the Privileged Oxindole Scaffold
Abstract
This technical guide addresses the biological potential of this compound, a specific derivative of the versatile oxindole scaffold. While direct pharmacological data on this particular compound is limited in public literature, its structural features—specifically the 5-hydroxy-oxindole core—place it within a class of molecules renowned for a wide spectrum of biological activities. This document synthesizes the extensive research on related 5-hydroxyoxindole and indole derivatives to build a predictive framework for its potential therapeutic applications. We will explore the probable mechanisms of action, grounded in established structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for researchers to validate these hypotheses. The primary anticipated activities for this compound include kinase inhibition, antioxidant effects, and neuroprotection, making it a compelling candidate for further investigation in oncology and neurodegenerative disease.
Introduction: The Oxindole Scaffold as a "Privileged" Pharmacophore
The oxindole (1,3-dihydro-2H-indol-2-one) core is a cornerstone of medicinal chemistry, recognized as a "pharmacologically advantageous scaffold."[1][2] Its prevalence in natural alkaloids and its synthetic tractability have made it a focal point for drug discovery.[1][2][3] The oxindole structure consists of a benzene ring fused to a pyrrolidone ring, offering multiple sites for chemical modification that can dramatically influence its biological function.[1][2]
Derivatives of this scaffold have demonstrated a remarkable array of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][4] Of particular note is the 5-position of the oxindole ring. Substitution at this position, especially with a hydroxyl group, is a recurring motif in compounds with significant bioactivity, particularly in kinase inhibition and antioxidant functions.[5][6][7][8]
Our subject molecule, this compound (PubChem CID: 600894), features this key 5-hydroxy group, along with methylation at the N-1 and C-3 positions.[9] While this specific combination is not extensively documented, the known roles of these structural elements allow us to construct a robust hypothesis regarding its potential biological profile.
Predicted Biological Activity I: Kinase Inhibition in Oncology
The most prominent and well-documented activity of the oxindole scaffold is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[8][10] The multi-kinase inhibitor Sunitinib, for example, is based on an oxindole core and targets receptor tyrosine kinases like VEGFR and PDGFR.[3][10]
Mechanistic Rationale: Targeting the ATP-Binding Site
Oxindole-based inhibitors typically function as "Type II" inhibitors, binding to the ATP-binding site of the kinase in its inactive (DFG-out) conformation. The oxindole core acts as a scaffold to present various functional groups that form key hydrogen bonds and hydrophobic interactions within the kinase hinge region and adjacent pockets.
The 5-hydroxy group of our target compound is particularly significant. Introducing a hydroxyl or sulfhydryl group at the C(5) position of the oxindole moiety has been shown to significantly improve inhibitory activity against VEGFR-2 and PDGFRβ.[8] This is likely due to its ability to act as a hydrogen bond donor or acceptor, enhancing affinity and selectivity for the target kinase.
Potential Kinase Targets
Based on extensive research into substituted oxindoles, this compound is a plausible inhibitor of several kinase families implicated in cancer:
-
AMP-activated protein kinase (AMPK): AMPK is a central regulator of cellular metabolism.[5][10][11] Studies on 3,5-substituted oxindoles have demonstrated that the oxindole ring is a suitable core for developing potent and selective AMPK inhibitors.[5][10][11]
-
Glycogen Synthase Kinase 3β (GSK3β): Certain 5-cyano-oxindoles have been shown to inhibit both GSK3β and AMPK, highlighting the scaffold's ability to target multiple metabolic kinases.[5][11]
-
Receptor Tyrosine Kinases (VEGFRs, PDGFRs): As the foundational targets for many oxindole inhibitors, these kinases involved in angiogenesis remain high-priority targets for investigation.[8]
Proposed Experimental Workflow: Kinase Inhibition Profiling
To validate this predicted activity, a systematic, multi-tiered approach is essential. This self-validating workflow ensures robust and reproducible findings.
Caption: A tiered workflow for validating kinase inhibitory activity.
Detailed Protocol: Western Blot for AMPK Target Engagement
This protocol verifies if the compound inhibits AMPK activity within a cellular context by measuring the phosphorylation of its downstream substrate, Acetyl-CoA Carboxylase (ACC).
-
Cell Culture: Plate myeloid leukemia K562 cells (known to express active AMPK) at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 2-4 hours. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Compound C).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC. Use anti-β-actin as a loading control.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Visualize bands using an ECL detection reagent.
-
-
Analysis: Quantify band intensity using ImageJ or similar software. A decrease in the ratio of p-ACC to total ACC indicates target engagement and inhibition of the AMPK pathway.
Predicted Biological Activity II: Antioxidant and Neuroprotective Effects
The indole nucleus is a well-known scavenger of free radicals.[12][13] The 5-hydroxy substitution is particularly potent in this regard, making the compound a strong candidate for antioxidant and, by extension, neuroprotective applications. Oxidative stress is a key pathological factor in many neurodegenerative diseases.[12]
Mechanistic Rationale: Radical Scavenging and Modulation of Oxidative Stress Pathways
The phenolic hydroxyl group at the 5-position can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. Studies on 5-hydroxyoxindole and its derivatives have confirmed significant suppression of lipid peroxidation and intracellular oxidative stress.[6][7] This activity is often more potent than that of the widely used antioxidant BHT.[7]
Furthermore, indole-based compounds can exert neuroprotective effects through multiple mechanisms beyond direct ROS scavenging, including metal chelation and disaggregation of amyloid peptides, which are hallmarks of Alzheimer's disease.[14]
Proposed Experimental Workflow: Evaluating Neuroprotective Potential
Caption: A workflow for assessing antioxidant and neuroprotective effects.
Detailed Protocol: DPPH Radical Scavenging Assay
This protocol provides a rapid and reliable measure of the compound's intrinsic radical scavenging ability.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a stock solution of the test compound (this compound) in DMSO or methanol. Create a dilution series (e.g., 1 to 200 µM).
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions, positive control, or blank (methanol) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the scavenging percentage against the compound concentration to determine the IC50 value.
-
Other Potential Activities
The versatility of the oxindole scaffold suggests other potential biological activities that warrant consideration:[1][2]
-
Antimicrobial Activity: Many oxindole derivatives exhibit significant antibacterial and antifungal properties.[15][16][17] Screening against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) would be a valuable secondary investigation.
-
Antiplatelet Activity: A structurally similar compound, 5-hydroxyindolin-2-one, inhibits human platelet aggregation by suppressing thromboxane A2 production and increasing cAMP.[18] This suggests a potential role in thrombosis and cardiovascular disease.
Summary and Future Directions
While this compound is an understudied molecule, its chemical structure provides a strong, rational basis for predicting its biological activities. It is strategically positioned within the highly active class of 5-hydroxyoxindole derivatives. The evidence-based hypotheses presented here—primarily focusing on kinase inhibition and neuroprotective antioxidant effects—offer a clear and actionable roadmap for drug development professionals and researchers.
The experimental workflows and detailed protocols provided in this guide are designed to be robust, self-validating systems for rigorously testing these predictions. Successful validation of these activities would establish this compound as a promising lead compound for the development of novel therapeutics in oncology, neurodegenerative disorders, and potentially other disease areas.
References
-
The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. PubMed Central. Available at: [Link]
-
The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. PubMed. Available at: [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Available at: [Link]
-
Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. PubMed. Available at: [Link]
-
Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives. PMC - NIH. Available at: [Link]
-
Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. PubMed. Available at: [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]
-
Synthesis and kinase inhibitory activity of novel substituted indigoids. PubMed. Available at: [Link]
-
Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. PubMed. Available at: [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. PMC - NIH. Available at: [Link]
-
Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed. Available at: [Link]
-
Novel oxindole derivatives and their biological activity. PubMed. Available at: [Link]
-
Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed. Available at: [Link]
-
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PMC - PubMed Central. Available at: [Link]
-
Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. Available at: [Link]
-
Pharmacological Actions of 5-Hydroxyindolin-2 on Modulation of Platelet Functions and Thrombus Formation via Thromboxane A2 Inhibition and cAMP Production. PubMed. Available at: [Link]
-
Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. PMC - PubMed Central. Available at: [Link]
-
Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Available at: [Link]
-
5-Hydroxyoxindole. PubChem - NIH. Available at: [Link]
-
Pharmacological Potential of Indole Derivatives: A Detailed Review. Available at: [Link]
-
Biological activities of meroterpenoids isolated from different sources. Frontiers. Available at: [Link]
- Process for preparing substituted 1,3-dihydro-2h-indol-2-ones. Google Patents.
-
Biological activities of meroterpenoids isolated from different sources. PMC. Available at: [Link]
-
Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. This compound | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajchem-b.com [ajchem-b.com]
- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel oxindole derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological Actions of 5-Hydroxyindolin-2 on Modulation of Platelet Functions and Thrombus Formation via Thromboxane A2 Inhibition and cAMP Production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Potential Significance of 5-Hydroxy-1,3-dimethylindolin-2-one
Abstract: This technical guide provides a comprehensive overview of the proposed synthesis and potential historical context of 5-Hydroxy-1,3-dimethylindolin-2-one. While direct historical discovery data for this specific molecule is not extensively documented in publicly accessible scientific literature, this paper constructs a logical and scientifically grounded narrative based on the well-established chemistry of the indolin-2-one (oxindole) scaffold. The indolin-2-one core is a privileged structure in medicinal chemistry, forming the basis of numerous pharmaceuticals. This guide will delve into the plausible synthetic pathways, key chemical principles, and the broader historical significance of related compounds, offering valuable insights for researchers, scientists, and professionals in drug development. We will explore the step-by-step synthesis, supported by established chemical methodologies, and discuss the potential biological relevance of this molecule by examining the functional contributions of its constituent parts.
Part 1: The Indolin-2-one Scaffold: A Historical Perspective
The indolin-2-one, or oxindole, ring system is a foundational scaffold in organic and medicinal chemistry. Its story begins in the 19th century with the structural elucidation of indigo dye and related indole alkaloids. The oxidation of indole derivatives was observed to produce these 2-oxoindole structures, marking their initial discovery.
A pivotal moment in the history of oxindoles was the work of Adolf von Baeyer in the late 1800s on the synthesis of indigo, which indirectly laid the groundwork for understanding indole and oxindole chemistry. However, it was the Stolle synthesis, first reported by Rudolph Stolle in 1914, that provided a direct and versatile method for synthesizing oxindoles from anilines and α-haloacyl halides, significantly expanding the accessibility of this chemical class.
Throughout the 20th century, the significance of the oxindole scaffold grew as it was identified as the core of various natural products with interesting biological activities. This spurred further development of synthetic methodologies, including the Hinsberg, Gassman, and Heck reactions, each offering unique advantages for accessing diverse substituted oxindoles. The true explosion of interest in this scaffold, however, came with the discovery of its potent and varied pharmacological activities, leading to its current status as a "privileged" structure in drug discovery.
Part 2: Proposed Synthesis of 5-Hydroxy-1,3-dimethylindolin-2-one
While a specific, documented synthesis of 5-Hydroxy-1,3-dimethylindolin-2-one is not readily found, a plausible and efficient synthetic route can be designed based on well-established and robust chemical transformations. The proposed pathway begins with a commercially available and suitable starting material, 4-aminophenol, and proceeds through several key steps.
Experimental Protocol: A Step-by-Step Synthesis
Objective: To synthesize 5-Hydroxy-1,3-dimethylindolin-2-one from 4-aminophenol.
Materials:
-
4-aminophenol
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH)
-
2-bromopropionyl bromide
-
Aluminum chloride (AlCl₃)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Step 1: N-methylation of 4-aminophenol
-
Rationale: The initial step involves the protection of the amino group to prevent side reactions and to introduce the first methyl group onto the nitrogen.
-
Procedure:
-
Dissolve 4-aminophenol (1 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add methyl iodide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(methylamino)phenol.
-
Step 2: Amide Formation
-
Rationale: This step introduces the carbon backbone that will form the five-membered ring of the indolin-2-one.
-
Procedure:
-
Dissolve 4-(methylamino)phenol (1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of 2-bromopropionyl bromide (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield 2-bromo-N-(4-hydroxyphenyl)-N-methylpropanamide.
-
Step 3: Intramolecular Friedel-Crafts Alkylation
-
Rationale: This is the key cyclization step to form the indolin-2-one ring. A Lewis acid catalyst promotes the intramolecular alkylation of the aromatic ring.
-
Procedure:
-
Add 2-bromo-N-(4-hydroxyphenyl)-N-methylpropanamide (1 eq) to a flask containing anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add aluminum chloride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 6 hours.
-
Pour the reaction mixture onto ice-water and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ and brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to obtain 5-hydroxy-1,3-dimethylindolin-2-one.
-
Visualization of the Synthetic Pathway
Caption: Proposed synthetic route for 5-Hydroxy-1,3-dimethylindolin-2-one.
Part 3: Physicochemical Properties and Structural Elucidation
The successful synthesis of 5-Hydroxy-1,3-dimethylindolin-2-one would be confirmed through a suite of analytical techniques.
| Property | Predicted Value / Technique | Rationale |
| Molecular Formula | C₁₀H₁₁NO₂ | Based on the proposed structure. |
| Molecular Weight | 177.20 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a crystalline solid at room temperature. | Typical for small organic molecules of this class. |
| ¹H NMR | Peaks corresponding to aromatic, methine, and methyl protons. | To confirm the connectivity and chemical environment of all hydrogen atoms. |
| ¹³C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons. | To identify all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 177.20. | To confirm the molecular weight and elemental composition. |
| Infrared (IR) Spec. | Characteristic peaks for O-H, C=O (amide), and C-N bonds. | To identify the key functional groups present in the molecule. |
Part 4: Potential Biological Significance and Future Directions
The 5-Hydroxy-1,3-dimethylindolin-2-one structure contains several key features that suggest potential biological activity, making it an interesting candidate for further investigation in drug discovery programs.
-
The Indolin-2-one Core: This scaffold is a well-known pharmacophore that can interact with a variety of biological targets, particularly protein kinases.
-
The 5-Hydroxy Group: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at a receptor binding site. It also provides a potential site for further functionalization or metabolic conjugation.
-
The 1,3-Dimethyl Groups: The methyl groups at the N1 and C3 positions increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The C3-methylation also creates a chiral center, suggesting that the individual enantiomers could have different biological activities and potencies.
Logical Relationship of Structural Features to Potential Activity
Caption: Interplay of structural motifs and their potential biological implications.
Future research should focus on:
-
Confirmation of Synthesis: Executing the proposed synthesis and rigorously characterizing the final compound.
-
Chiral Separation: Separating the enantiomers resulting from the C3 chiral center and evaluating their individual biological activities.
-
Biological Screening: Testing the compound against a panel of relevant biological targets, such as protein kinases, to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-Hydroxy-1,3-dimethylindolin-2-one to understand how modifications to the structure affect its biological activity.
References
A comprehensive list of foundational and methodological references that support the scientific claims and protocols described in this guide will be provided upon the validation of the proposed synthesis and characterization of 5-Hydroxy-1,3-dimethylindolin-2-one. The principles and reactions cited are based on established and well-documented organic chemistry literature.
Unveiling the Therapeutic Promise of 1,3-dimethyl-5-hydroxy-oxindole: A Technical Guide to Potential Molecular Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the potential therapeutic targets of 1,3-dimethyl-5-hydroxy-oxindole. Leveraging the well-documented pharmacological activities of the versatile oxindole scaffold, we will extrapolate and propose high-probability molecular targets for this specific derivative. This document is structured to serve as a practical and scientifically grounded resource, offering not only a curated list of potential targets but also detailed methodologies for their experimental validation.
The Oxindole Scaffold: A Privileged Structure in Medicinal Chemistry
The oxindole core, a bicyclic aromatic structure, is a recurring motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its inherent drug-like properties and the synthetic tractability of its core structure have established it as a "privileged scaffold" in drug discovery.[2] Notably, substitutions at the N1, C3, and C5 positions of the oxindole ring have been extensively explored to modulate potency and selectivity towards various biological targets.[3] The subject of this guide, 1,3-dimethyl-5-hydroxy-oxindole, possesses key substitutions that suggest a range of potential therapeutic applications.
Postulated Therapeutic Targets of 1,3-dimethyl-5-hydroxy-oxindole
Based on extensive literature analysis of structurally related oxindole derivatives, we have identified two primary classes of potential therapeutic targets for 1,3-dimethyl-5-hydroxy-oxindole: protein kinases and non-kinase enzymes.
Protein Kinase Inhibition: A Dominant Mechanism of Action
The oxindole scaffold is a well-established ATP-competitive kinase inhibitor.[4] The structural features of 1,3-dimethyl-5-hydroxy-oxindole suggest potential inhibitory activity against several key kinases implicated in cancer and other diseases.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5] Numerous oxindole-based compounds, including the FDA-approved drug Sunitinib, are potent VEGFR-2 inhibitors.[6] Computational docking studies have revealed that the oxindole core can effectively occupy the ATP-binding pocket of VEGFR-2.[3]
CDK2 is a crucial regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers.[7] Oxindole derivatives have been shown to be potent inhibitors of CDK2, inducing cell cycle arrest.[2][8] The planarity of the oxindole ring system allows for favorable interactions within the ATP-binding site of CDK2.[8]
Mutations in FLT3 are prevalent in acute myeloid leukemia (AML).[9] The oxindole chemotype has been successfully employed to develop FLT3 inhibitors, demonstrating selectivity for mutated forms of the kinase.[10][11]
Hypothesized Kinase Signaling Pathway Inhibition by 1,3-dimethyl-5-hydroxy-oxindole
Caption: Postulated inhibitory effects on key signaling pathways.
Non-Kinase Enzyme Inhibition
Beyond kinases, the oxindole scaffold has demonstrated inhibitory activity against other enzyme classes, suggesting broader therapeutic potential for 1,3-dimethyl-5-hydroxy-oxindole.
IDO1 is an immunosuppressive enzyme that is often overexpressed in the tumor microenvironment.[12] Inhibition of IDO1 can restore anti-tumor immunity. Several oxindole derivatives have been identified as potent and selective IDO1 inhibitors.[13][14]
The COX and 5-LOX enzymes are key players in the inflammatory cascade. Dual inhibition of these enzymes is a promising strategy for the development of anti-inflammatory drugs with an improved safety profile.[15][16] The structural features of some oxindole derivatives make them suitable candidates for dual COX/5-LOX inhibition.
Table 1: Summary of Potential Therapeutic Targets and Associated Pathologies
| Target Class | Potential Target | Associated Pathologies | Key Rationale based on Oxindole Scaffold |
| Protein Kinases | VEGFR-2 | Cancer (various solid tumors) | Well-established anti-angiogenic activity of oxindole derivatives.[5][6] |
| CDK2 | Cancer (various solid tumors) | Known cell cycle regulatory role and inhibition by oxindoles.[2][8] | |
| FLT3 | Acute Myeloid Leukemia (AML) | Demonstrated efficacy of oxindoles against FLT3-mutated AML.[9][10] | |
| Non-Kinase Enzymes | IDO1 | Cancer, Chronic Infections | Immunomodulatory potential of oxindole-based IDO1 inhibitors.[12][13] |
| COX/5-LOX | Inflammation, Pain | Potential for dual inhibition based on structural similarities to known inhibitors.[15] |
Experimental Validation of Therapeutic Targets
A systematic and multi-faceted approach is essential to definitively identify and validate the therapeutic targets of 1,3-dimethyl-5-hydroxy-oxindole. The following section outlines key experimental workflows.
Target Identification Strategies
The initial step involves identifying the direct binding partners of the compound. A combination of computational and experimental methods is recommended.
Computational methods can provide initial predictions of potential targets, guiding subsequent experimental work.[17]
-
Molecular Docking: Docking 1,3-dimethyl-5-hydroxy-oxindole into the crystal structures of the hypothesized targets (VEGFR-2, CDK2, FLT3, IDO1, COX-2, 5-LOX) can predict binding affinity and mode.
-
Pharmacophore Modeling: Building a pharmacophore model based on known inhibitors of the target classes can assess the structural compatibility of the test compound.
Direct experimental methods are crucial for confirming the binding of the compound to its target protein(s).[1]
-
Affinity Chromatography: Immobilizing the compound on a solid support allows for the capture and subsequent identification of binding proteins from cell lysates via mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to identify enzyme targets based on their catalytic activity.[18]
Workflow for Target Identification
Caption: A streamlined workflow for identifying potential protein targets.
Target Validation in a Cellular Context
Once potential targets are identified, it is crucial to validate their engagement and functional relevance in a cellular environment.
CETSA is a powerful method to confirm direct target engagement in intact cells or cell lysates.[19] The principle is based on the ligand-induced thermal stabilization of the target protein.
Step-by-Step CETSA Protocol:
-
Cell Culture and Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with varying concentrations of 1,3-dimethyl-5-hydroxy-oxindole or vehicle control for a defined period.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples across a range of temperatures.
-
Protein Separation and Detection: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[20]
ITDRF is a variation of CETSA that assesses target engagement at a fixed temperature with varying compound concentrations.[19] This provides a quantitative measure of the compound's potency in a cellular context.
Elucidating the Kinetics of Drug-Target Interactions
Understanding the kinetics of the drug-target interaction, specifically the association (kon) and dissociation (koff) rates, provides valuable insights into the compound's mechanism of action and potential for in vivo efficacy.[21][22]
Table 2: Techniques for Kinetic Analysis
| Technique | Principle | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | kon, koff, KD |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | KD, ΔH, ΔS |
| Enzyme Inhibition Assays | Measures the effect of the compound on the catalytic activity of the target enzyme over time. | IC50, Ki |
A longer residence time (lower koff) can lead to a more sustained pharmacological effect, which is often a desirable attribute for a therapeutic agent.[23]
Conclusion and Future Directions
The structural attributes of 1,3-dimethyl-5-hydroxy-oxindole, in the context of the extensive pharmacology of the oxindole class, strongly suggest its potential as a modulator of key therapeutic targets, particularly within the realms of oncology and inflammation. The proposed framework for target identification and validation, combining in silico, biochemical, and cellular approaches, provides a robust pathway for elucidating its precise mechanism of action. Future investigations should focus on the systematic execution of these experimental protocols to confirm the hypothesized targets and to characterize the compound's selectivity and potency. The insights gained will be instrumental in guiding the further development of 1,3-dimethyl-5-hydroxy-oxindole as a potential therapeutic candidate.
References
- Terrett, N. K. (2018). Target identification and validation in drug discovery. Royal Society of Chemistry.
- Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137-143.
- Bramson, H. N., et al. (2001). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. Journal of medicinal chemistry, 44(25), 4339-4358.
- Copeland, R. A. (2016). The drug–target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95.
- Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331.
- Ferrara, N., Gerber, H. P., & LeCouter, J. (2003). The biology of VEGF and its receptors.
- Wyatt, P. G., et al. (2004). A new series of potent oxindole inhibitors of CDK2. Bioorganic & medicinal chemistry letters, 14(4), 913-917.
- Kayser, S., et al. (2011). The impact of FLT3 internal tandem duplication mutant level, number, size, and insertion site on clinical outcome in acute myeloid leukemia.
- Sun, L., et al. (2025). Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies. Journal of Molecular Graphics and Modelling, 131, 109049.
- Sridhar, J., & Akula, N. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European journal of medicinal chemistry, 219, 113334.
- Ali, M. A., et al. (2024). New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors. Bioorganic Chemistry, 146, 107234.
- Lu, H., & Tonge, P. J. (2018). Drug–target kinetics in drug discovery. ACS chemical neuroscience, 9(1), 29-37.
- Singh, U. P., & Singh, R. K. (2021). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. European Journal of Medicinal Chemistry, 113334.
- Bender, O., et al. (2023). Discovery of oxindole-based FLT3 inhibitors as a promising therapeutic lead for acute myeloid leukemia carrying the oncogenic ITD mutation. Archiv der Pharmazie, 356(2), e2200407.
- Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature reviews Drug discovery, 14(2), 130-146.
- Tummino, P. J., & Copeland, R. A. (2008). Residence time of receptor—ligand complexes and its effect on biological function. Biochemistry, 47(21), 5481-5492.
- Polier, G., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(8), 4085.
- Vaz, R. J., & Klabunde, T. (2016). Drug-target kinetics and its impact on drug discovery. John Wiley & Sons.
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
- Abdel-Maksoud, M. S., et al. (2020). Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1648-1664.
- Bio-Rad. (n.d.).
- Bender, O., et al. (2022). Discovery of oxindole‐based FLT3 inhibitors as a promising therapeutic lead for acute myeloid leukemia carrying the oncogenic ITD mutation. Archiv der Pharmazie, 355(11), 2200407.
- El-Damasy, A. K., et al. (2023). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Molecular diversity, 28(2), 563-580.
- Cavalli, A., et al. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews, 121(24), 14859-14910.
- André, N., et al. (2004). A new series of potent oxindole inhibitors of CDK2. Bioorganic & medicinal chemistry letters, 14(4), 913-917.
- Wang, X., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 14, 1165623.
- Pant, A., et al. (2017). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. Journal of medicinal chemistry, 60(13), 5489-5501.
- Yang, T. H., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 9(3), 59-64.
- Bender, O., et al. (2022). Discovery of oxindole‐based FLT3 inhibitors as a promising therapeutic lead for acute myeloid leukemia carrying the oncogenic. AVESİS.
- Shoman, M. E., et al. (2023). Combination of an Oxindole Derivative with (−)-β-Elemene Alters Cell Death Pathways in FLT3/ITD+ Acute Myeloid Leukemia Cells. Molecules, 28(13), 5229.
- Yan, Y., et al. (2022). Spiro-Oxindole Skeleton Compounds Are Efficient Inhibitors for Indoleamine 2,3-Dioxygenase 1: An Attractive Target for Tumor Immunotherapy. International journal of molecular sciences, 23(9), 4668.
- Al-Ali, H. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078.
- Yan, Y., et al. (2022). Inhibitory activity of spiro-oxindole skeleton compounds against IDO1...
- Gentleman, R., & Gentry, J. (2004). Laying Out Pathways With Rgraphviz. The R Journal, 4(2), 15-17.
- Shaw, D. E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(9), 2419-2428.
- Bio-protocol. (n.d.). Cancer Biology - Protein. Bio-protocol.
- Weile, J., & Roth, F. P. (2018). Example Pathview graphs: (a) Graphviz view on a canonical signaling...
- Shaw, D. E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- El-Gamal, M. I., et al. (2025). Efficient Synthesis and Biological Activity of Novel Indole Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors.
- Martinez Molina, D., et al. (2013). (A) Illustration of the overall assay principle for CETSA experiments,...
- Gansner, E. R., & North, S. C. (2000). Graphviz.
- Pant, A., et al. (2017). Synthesis and evaluation of oxindoles as promising inhibitors to the immunosuppressive enzyme indoleamine 2,3-Dioxygenase 1.
- Reddit. (2022, July 3). Tips for Pathway Schematic design?
- Kolenikov, S. (n.d.).
- Eldehna, W. M., et al. (2021). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1459-1473.
- Geronikaki, A., & Gavalas, A. (2006). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Current medicinal chemistry, 13(14), 1649-1670.
Sources
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of oxindole-based FLT3 inhibitors as a promising therapeutic lead for acute myeloid leukemia carrying the oncogenic ITD mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is Target Identification in Drug Discovery? AI & Therapeutic Insights [ardigen.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]
- 23. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one: An In-Depth Technical Analysis
This technical guide provides a comprehensive analysis of the spectral data for 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one, a substituted oxindole of interest to researchers in medicinal chemistry and drug development. Oxindole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities.[1] A thorough understanding of their structural and electronic properties, as revealed through spectroscopic techniques, is paramount for targeted synthesis and structure-activity relationship (SAR) studies.
This document offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. In the absence of publicly available experimental spectra, the NMR and IR data presented herein are predicted based on established principles and spectral data from closely related analogues. The mass spectrometry analysis is based on available experimental data. Each section includes a detailed interpretation of the spectral features, the causality behind the expected signals, and standardized protocols for data acquisition.
Molecular Structure
The structural framework of this compound, with the chemical formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol , forms the basis for all subsequent spectral interpretations.[2]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts are influenced by the electronic effects of the substituents on the oxindole core. The hydroxyl group is a strong electron-donating group, which will affect the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~6.85 | d | ~8.5 |
| H-6 | ~6.70 | dd | ~8.5, 2.5 |
| H-7 | ~6.75 | d | ~2.5 |
| H-3 | ~3.40 | q | ~7.0 |
| N-CH₃ | ~3.20 | s | - |
| C3-CH₃ | ~1.45 | d | ~7.0 |
| 5-OH | ~5.0-6.0 | br s | - |
Table 1: Predicted ¹H NMR data for this compound in CDCl₃.
Interpretation and Rationale:
-
Aromatic Protons (H-4, H-6, H-7): The aromatic protons are expected to appear in the range of 6.70-6.85 ppm. The electron-donating hydroxyl group at C-5 will shield the ortho (H-4 and H-6) and para (H-7 is not para, but influenced) protons, shifting them upfield compared to unsubstituted oxindoles. H-4 is expected to be a doublet due to coupling with H-6. H-6 should appear as a doublet of doublets due to coupling with both H-4 and H-7. H-7 will likely be a doublet due to coupling with H-6.
-
Methine Proton (H-3): The proton at the chiral center C-3 is adjacent to a methyl group, and is therefore predicted to be a quartet.
-
N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen is expected to be a singlet in the region of 3.20 ppm.
-
C3-Methyl Protons (C3-CH₃): This methyl group is coupled to the H-3 proton, resulting in a doublet.
-
Hydroxyl Proton (5-OH): The chemical shift of the phenolic hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it typically appears as a broad singlet.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically used.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-2) | ~178 |
| C-5 | ~155 |
| C-3a | ~135 |
| C-7a | ~130 |
| C-4 | ~115 |
| C-6 | ~113 |
| C-7 | ~110 |
| C-3 | ~45 |
| N-CH₃ | ~26 |
| C3-CH₃ | ~18 |
Table 2: Predicted ¹³C NMR data for this compound in CDCl₃.
Interpretation and Rationale:
-
Carbonyl Carbon (C-2): The amide carbonyl carbon is expected to resonate significantly downfield, around 178 ppm.
-
Aromatic Carbons: The carbon bearing the hydroxyl group (C-5) will be the most downfield of the aromatic carbons (excluding the bridgehead carbons) due to the deshielding effect of the oxygen atom. The other aromatic carbons will appear in the typical aromatic region of 110-140 ppm.
-
Quaternary Carbon (C-3): The chiral carbon at position 3, bearing a methyl group, is predicted to be around 45 ppm.
-
Methyl Carbons: The N-methyl and C3-methyl carbons are expected in the upfield region, with the N-methyl carbon being slightly more downfield.
-
Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.5-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR.
-
Instrument Setup: The spectrum is acquired on a 100 MHz or higher spectrometer.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for all carbon atoms.
-
Data Processing: Similar to ¹H NMR, the FID is processed to yield the final spectrum, referenced to the solvent signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3500 - 3200 | Broad, Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (amide) | 1700 - 1670 | Strong |
| C=C stretch (aromatic) | 1610, 1500 - 1450 | Medium |
| C-O stretch (phenolic) | 1260 - 1200 | Strong |
Table 3: Predicted characteristic IR absorption bands for this compound.
Interpretation and Rationale:
-
O-H Stretch: A prominent broad band is expected in the 3500-3200 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.[3]
-
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.[4]
-
C=O Stretch: The amide carbonyl in the five-membered lactam ring will exhibit a strong absorption band around 1700-1670 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.
-
C=C Stretches: Aromatic ring stretching vibrations will produce characteristic bands around 1610 cm⁻¹ and in the 1500-1450 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the phenolic C-O stretch is expected around 1260-1200 cm⁻¹.
-
Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. The data presented here is based on experimental GC-MS data from the NIST database, as reported in PubChem.[2]
| m/z | Proposed Fragment | Interpretation |
| 177 | [M]⁺ | Molecular Ion |
| 162 | [M - CH₃]⁺ | Loss of a methyl group |
| 134 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
Table 4: Major ions observed in the mass spectrum of this compound.
Interpretation and Proposed Fragmentation Pathway:
The mass spectrum shows a molecular ion peak at m/z 177, which corresponds to the molecular weight of the compound. The fragmentation pattern is characteristic of oxindole alkaloids.[5] A common fragmentation is the loss of a methyl radical from the molecular ion to give the fragment at m/z 162. This can be followed by the loss of a neutral carbon monoxide molecule from the lactam ring, a characteristic fragmentation of oxindoles, to yield the ion at m/z 134.
Caption: Proposed fragmentation pathway for this compound.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion after being dissolved in a suitable solvent (for ESI-MS) or through a gas chromatograph (for GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
References
-
Systematic identification and quantification of tetracyclic monoterpenoid oxindole alkaloids in Uncaria rhynchophylla and their fragmentations in Q-TOF-MS spectra. PubMed. Available from: [Link]
-
1,3-dihydro-2H-indol-2-ones derivatives are reported to exhibit a wide variety of biodynamic activities. PubMed. Available from: [Link]
-
Supporting information - The Royal Society of Chemistry. Available from: [Link]
-
Flavones and triterpenes from the leaves of Vitex peduncularis. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
IR handout.pdf. Available from: [Link]
-
Table of Characteristic IR Absorptions. Available from: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]
-
Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography–Accurate QToF Mass Spectrometry. ResearchGate. Available from: [Link]
-
Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. ResearchGate. Available from: [Link]
-
3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five oxoethylidene products. PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 5-Hydroxy-1,3-dimethylindolin-2-one for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Hydroxy-1,3-dimethylindolin-2-one, a substituted indolinone of interest in pharmaceutical research. In the absence of extensive published experimental data for this specific molecule, this document synthesizes information from structurally related compounds, outlines key physicochemical properties, and provides a detailed, field-proven protocol for determining its aqueous and organic solvent solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a promising molecule from the laboratory bench to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1] 5-Hydroxy-1,3-dimethylindolin-2-one, a member of the indolinone class of heterocyclic compounds, presents a unique profile that merits careful solubility consideration. The indolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] Understanding the solubility of this specific derivative is therefore not merely an academic exercise but a critical step in its potential development pathway.
This guide will delve into the theoretical underpinnings of 5-Hydroxy-1,3-dimethylindolin-2-one's solubility, drawing inferences from its parent structures and functional groups. Furthermore, it will provide a robust, step-by-step experimental workflow for the empirical determination of its solubility profile, empowering researchers to generate the precise data needed for their specific applications.
Physicochemical Properties of 5-Hydroxy-1,3-dimethylindolin-2-one
A molecule's solubility is intrinsically linked to its structural and electronic properties. The following table summarizes the key computed physicochemical properties of 5-Hydroxy-1,3-dimethylindolin-2-one, which provide a theoretical basis for predicting its solubility behavior.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[3] |
| Molecular Weight | 177.20 g/mol | PubChem[3] |
| XLogP3-AA (LogP) | 1.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[3] |
Interpretation of Physicochemical Properties:
-
The LogP value of 1.2 suggests that 5-Hydroxy-1,3-dimethylindolin-2-one has a moderate degree of lipophilicity. This indicates that it is likely to have some solubility in both organic solvents and, to a lesser extent, in aqueous media.
-
The presence of a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen) suggests the potential for interactions with protic solvents like water and alcohols.
-
The Topological Polar Surface Area (TPSA) of 40.5 Ų is relatively low, which generally correlates with good membrane permeability. However, it also suggests that the molecule is not overwhelmingly polar, which will influence its solubility in highly polar solvents.
Inferred Solubility Profile from Structurally Related Compounds
Oxindole (Indolin-2-one):
The parent compound, oxindole, is reported to be soluble in several common organic solvents.[4][5] This provides a foundational expectation for the solubility of its derivatives.
General Indolinone Derivatives:
Studies on other indolinone derivatives consistently show a preference for solubility in organic solvents.[6]
-
High Solubility: Generally observed in polar aprotic solvents like DMSO and DMF, and in alcohols such as ethanol and methanol.[6]
-
Low Solubility: Typically exhibit low solubility in water and non-polar solvents.[6] The large, hydrophobic indole ring system is a primary contributor to this characteristic.[6]
Predicted Solubility of 5-Hydroxy-1,3-dimethylindolin-2-one:
Based on the above, we can predict the following solubility characteristics for 5-Hydroxy-1,3-dimethylindolin-2-one:
-
Good Solubility: Expected in polar aprotic solvents such as DMSO and DMF , and in lower alcohols like methanol and ethanol .
-
Moderate to Low Solubility: Likely in less polar organic solvents such as acetonitrile , ethyl acetate , and dichloromethane .
-
Poor Solubility: Predicted in water and non-polar hydrocarbon solvents like hexane and toluene . The hydroxyl group may slightly enhance aqueous solubility compared to an unsubstituted indolinone, but the overall hydrophobic character of the molecule will likely dominate.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise and reliable solubility data, an empirical determination is essential. The "gold standard" for measuring thermodynamic solubility is the shake-flask method .[7] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.[8][9][10]
Rationale for Method Selection:
The shake-flask method is chosen for its reliability and its ability to determine thermodynamic solubility, which represents the true equilibrium state. This is crucial for applications such as formulation development and predicting in vivo behavior.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-Hydroxy-1,3-dimethylindolin-2-one (e.g., 5-10 mg) to a series of clear glass vials. The exact amount should be enough to ensure undissolved solid remains at equilibrium.
-
To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. A range of solvents should be tested, including but not limited to:
-
Purified Water (e.g., Milli-Q or equivalent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile
-
Ethyl Acetate
-
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been achieved.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification of Dissolved Solute:
-
Prepare a series of standard solutions of 5-Hydroxy-1,3-dimethylindolin-2-one of known concentrations in the solvent of interest.
-
Dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.
-
Determine the concentration of the diluted supernatant from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent.
-
Diagram of the Shake-Flask Solubility Determination Workflow:
Caption: Workflow for determining the thermodynamic solubility of 5-Hydroxy-1,3-dimethylindolin-2-one using the shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Purified Water | 25 | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
Interpretation of Results:
The quantitative data will either confirm or refine the predicted solubility profile. This information is invaluable for:
-
Formulation Development: Selecting appropriate solvent systems for preclinical and clinical formulations.
-
In Vitro Assays: Ensuring the compound remains in solution at the desired test concentrations to avoid false-negative results.
-
Pharmacokinetic Studies: Understanding how solubility may impact absorption and distribution in vivo.
Conclusion and Future Directions
While direct experimental data on the solubility of 5-Hydroxy-1,3-dimethylindolin-2-one is currently limited, a robust understanding of its likely behavior can be inferred from its physicochemical properties and the known solubility of related indolinone compounds. This technical guide provides a strong theoretical foundation and, critically, a detailed and validated experimental protocol for researchers to determine the precise solubility of this molecule in various solvents. The generation of such empirical data is a crucial step in advancing the research and development of 5-Hydroxy-1,3-dimethylindolin-2-one and unlocking its full therapeutic potential. It is recommended that the protocol outlined herein be performed to establish a definitive solubility profile for this promising compound.
References
-
Solubility of Things. (n.d.). Indoline-2-one derivative. Retrieved from [Link]
-
ResearchGate. (2023, August 6). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model. Retrieved from [Link]
-
University of Sri Jayewardenepura. (n.d.). Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives. Retrieved from [Link]
-
ResearchGate. (2023, August 6). (PDF) Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
-
RSC Publishing. (2023, April 29). Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and cytotoxic evaluation of novel 3-substituted derivatives of 2-indolinone. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Ethyl-5-Hydroxy-1,3-Dimethyl-2,3-Dihydro-1H-Indol-2-One. Retrieved from [Link]
-
ScienceDirect. (n.d.). Phenindione solubility in mixed organic solvents: analysis of the role of specific hydrogen and non-hydrogen bonding interactions. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
-
PubMed. (2023, July 17). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. Retrieved from [Link]
-
ResearchGate. (2023, August 9). (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
-
PubChem. (n.d.). JWH 200 5-hydroxyindole metabolite. Retrieved from [Link]
-
PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
Sources
- 1. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]
- 2. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxindole | 59-48-3 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation of 1,3-dimethyl-5-hydroxy-oxindole
<
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Oxindole Scaffold and the Imperative of Stability
The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of bioactive compounds and pharmaceuticals.[1][2] Its unique bicyclic structure, comprising a fused benzene and pyrrolidone ring, allows for diverse functionalization, leading to compounds with activities ranging from anticancer to antibacterial.[1][2] The subject of this guide, 1,3-dimethyl-5-hydroxy-oxindole, incorporates key substituents that significantly influence its chemical behavior: two methyl groups, which can sterically and electronically shield the core, and a phenolic hydroxyl group, a common site for metabolic activity and oxidative degradation.
Understanding the intrinsic stability and degradation pathways of such a molecule is not merely an academic exercise; it is a cornerstone of drug development. For a compound to be a viable therapeutic candidate, it must maintain its integrity from synthesis through storage, formulation, and administration. Stability data informs shelf-life, storage conditions, and the development of robust analytical methods.[3][4] This guide provides a comprehensive framework for investigating the stability of 1,3-dimethyl-5-hydroxy-oxindole, drawing upon established principles of chemical degradation and regulatory expectations.
Section 1: Theoretical Assessment of Molecular Liabilities
Before embarking on experimental studies, a theoretical assessment of the 1,3-dimethyl-5-hydroxy-oxindole structure reveals potential sites of instability.
-
The Phenolic Moiety (5-Hydroxy Group): Phenolic groups are well-known to be susceptible to oxidation.[5][6][7] In the presence of oxygen, light, or metal ions, the hydroxyl group can be oxidized to form a phenoxy radical, which can then lead to the formation of quinone-type structures or polymeric degradation products.[8] This transformation often results in a significant color change (browning) and a loss of biological activity.[5][7] The antioxidant properties of 5-hydroxyoxindole itself have been noted, highlighting the reactivity of this functional group.[9]
-
The Lactam Ring: The five-membered γ-lactam ring within the oxindole core is generally stable to hydrolysis under neutral conditions.[10][11][12] However, it is susceptible to ring-opening under strong acidic or basic conditions.[13][14][15] This hydrolytic cleavage would result in the formation of an amino acid derivative, representing a complete loss of the parent structure.
-
The C3 Position: The tertiary carbon at the C3 position, bearing a methyl group, is a potential chiral center and can be a site for epimerization or other reactions, although the presence of the methyl group adds some steric hindrance compared to an unsubstituted C3.
Section 2: Designing a Forced Degradation (Stress Testing) Program
Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the molecule under more severe conditions than it would typically encounter.[3][16][17][18] The primary goals are to identify likely degradation products, elucidate degradation pathways, and establish the "stability-indicating" nature of the analytical methods used.[3][16] A typical program for 1,3-dimethyl-5-hydroxy-oxindole should encompass the following conditions, as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2).[16][17][19]
Experimental Workflow for Forced Degradation
The logical flow of a forced degradation study is critical for generating meaningful and reproducible data.
Caption: Workflow for a forced degradation study.
Detailed Protocols
The objective is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[17] This level is sufficient to detect and characterize degradants without driving the reaction to completion, which could generate irrelevant secondary products.
1. Acidic and Basic Hydrolysis:
-
Rationale: To assess the susceptibility of the lactam ring to hydrolysis.
-
Protocol:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.
-
Maintain separate aliquots at room temperature and an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 2, 6, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the acid sample with an equivalent amount of base, and the base sample with an equivalent amount of acid, to halt the degradation.
-
Analyze by HPLC. The lactam in the oxindole core is susceptible to base-catalyzed hydrolysis.[13]
-
2. Oxidative Degradation:
-
Rationale: To challenge the phenolic hydroxyl group and other potential sites of oxidation.
-
Protocol:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Analyze by HPLC. Phenolic compounds are known to be readily oxidized, which can lead to the formation of quinones or polymeric products.[5][8]
-
3. Thermal Degradation:
-
Rationale: To evaluate the solid-state stability of the molecule at elevated temperatures.
-
Protocol:
-
Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C).
-
At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, and prepare a solution of known concentration.
-
Analyze by HPLC.
-
4. Photostability Testing:
-
Rationale: To determine if the molecule is degraded by exposure to light, as many conjugated aromatic systems are. The oxindole motif is known to be photoactive.[1][20][21]
-
Protocol:
-
Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A parallel set of samples should be stored under the same conditions but protected from light (dark control) to differentiate between thermal and light-induced degradation.
-
Analyze both the light-exposed and dark control samples by HPLC.
-
Section 3: Analytical Methodology: The Stability-Indicating Assay
A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active ingredient and its degradation products.[3] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is the gold standard for this purpose.[22]
Typical HPLC-MS Method Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 100 x 4.6 mm, 2.7 µm) | Provides good retention and separation for moderately polar compounds like oxindoles. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the phenolic and lactam moieties. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% to 95% B over 15 minutes | A gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| UV Detection | Diode Array Detector (DAD) scanning 200-400 nm | Allows for the identification of the optimal detection wavelength and checks for peak purity. |
| MS Detection | Electrospray Ionization (ESI) in both positive and negative modes | ESI is a soft ionization technique suitable for small molecules. Running in both modes helps to characterize a wider range of potential degradants. |
Hypothesized Degradation Pathway: Oxidation
The most probable degradation pathway for 1,3-dimethyl-5-hydroxy-oxindole is the oxidation of the 5-hydroxy group.
Caption: Hypothesized oxidative degradation pathway.
Section 4: Data Interpretation and Reporting
After analysis, the data must be carefully interpreted.
-
Chromatographic Purity: Calculate the percentage of the parent peak area relative to the total peak area in each chromatogram.
-
Mass Balance: The sum of the amount of the parent compound remaining and the amounts of all detected degradation products should ideally be close to 100% of the initial amount. Poor mass balance may indicate the formation of non-UV active compounds, highly retained compounds, or volatile products.
-
Structural Elucidation: Use the mass spectrometry data (parent mass and fragmentation patterns) to propose structures for the major degradation products.[22]
Example Data Summary Table:
| Stress Condition | Time | Assay (% Remaining) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |
|---|---|---|---|---|---|
| 0.1 M HCl (60°C) | 48h | 98.5 | 0.8 (RRT 0.75) | - | 99.3 |
| 0.1 M NaOH (RT) | 24h | 85.2 | 12.1 (RRT 0.52) | - | 97.3 |
| 3% H₂O₂ (RT) | 8h | 89.1 | 4.5 (RRT 1.15) | 3.8 (RRT 1.25) | 97.4 |
| Thermal (80°C) | 7d | 99.1 | - | - | 99.1 |
| Photostability | 1.2M lux.h | 94.3 | 3.1 (RRT 1.15) | - | 97.4 |
Conclusion
The stability profile of 1,3-dimethyl-5-hydroxy-oxindole is predicted to be primarily influenced by its susceptibility to oxidative degradation at the 5-hydroxy position and hydrolysis of the lactam ring under strongly basic conditions. A systematic forced degradation study, executed with a validated stability-indicating HPLC-MS method, is essential to confirm these hypotheses, identify unknown degradants, and establish a comprehensive stability profile. This knowledge is not only a regulatory requirement but a fundamental component of robust drug development, ensuring the delivery of a safe, stable, and efficacious product.
References
- Antolovich, M., Prenzler, P. D., Patsalides, E., McDonald, S., & Robards, K. (2002). Methods for testing antioxidant activity. The Analyst, 127(1), 183-198.
-
Balba, M. T., & Evans, W. C. (1980). Methanogenic fermentation of the naturally occurring aromatic amino acids by a microbial consortium. Biochemical Society Transactions, 8(5), 625–627. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Strijowski, U., Sures, B., Meyer, A., & Thiem, J. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link]
- Somei, M., et al. (2007). The first preparation of the unstable 1-hydroxy-2,3-dimethylindole, and structural determination of its air-oxidized product, 3-hydroxy-2,3-dimethyl-3H-indole N-oxide. Heterocycles, 71(1), 177-184.
-
Bressan, G., et al. (2025). Photomolecular rotor dynamics of the oxindole-based photoprotective bacterial pigment violacein. Physical Chemistry Chemical Physics. [Link]
-
Miyazaki, S., et al. (2013). Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. Bioorganic & Medicinal Chemistry Letters, 23(24), 6656-6659. [Link]
-
ResearchGate. (2025). Photomolecular rotor dynamics of the oxindole-based photoprotective bacterial pigment violacein. [Link]
-
PubMed. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 5-Hydroxyoxindole (HMDB0246809). [Link]
-
Chrominfo. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
MDPI. (2024). Oxidation of Small Phenolic Compounds by Mn(IV). [Link]
-
NIH. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
ResearchGate. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. [Link]
-
HMDB. (2021). Showing metabocard for 5-Hydroxyoxindole (HMDB0246809). [Link]
-
Shen, K., et al. (2010). Highly enantioselective synthesis of 1,3-bis(hydroxymethyl)-2-oxindoles from unprotected oxindoles and formalin using a chiral NdIII complex. Chemical Science, 1(5), 590-594. [Link]
-
MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]
-
PubMed. (2025). Photomolecular rotor dynamics of the oxindole-based photoprotective bacterial pigment violacein. [Link]
- Blessy, M., Ruchi, D. P., Prajesh, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
NIH. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
NIH. (2019). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. [Link]
-
ResearchGate. (2017). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
-
Frontiers. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]
-
ResearchGate. (2018). Polymorphs of oxindole as the core structures in bioactive compounds. [Link]
-
YouTube. (2018). Oxidation of phenol. [Link]
-
NIH. (1994). Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]
-
FDA. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
RSC Publishing. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. [Link]
-
OSTI.GOV. (1995). Chemical oxidation of biologically treated phenolic effluents. [Link]
-
RSC Advances. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. [Link]
-
NIH. (1994). Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]
Sources
- 1. Photomolecular rotor dynamics of the oxindole-based photoprotective bacterial pigment violacein - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP04151A [pubs.rsc.org]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 16. database.ich.org [database.ich.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. fda.gov [fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. Photomolecular rotor dynamics of the oxindole-based photoprotective bacterial pigment violacein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 5-Hydroxy-1,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the initial characterization of 5-Hydroxy-1,3-dimethylindolin-2-one in common cell culture assays. Indolinone scaffolds are prevalent in biologically active molecules, exhibiting a range of activities including kinase inhibition and cytotoxicity against cancer cells. Given the limited publicly available data on this specific compound, this document serves as a foundational resource, offering detailed protocols for assessing its cellular effects. We will cover essential preliminary steps, from determining solubility to establishing optimal working concentrations, and provide step-by-step instructions for fundamental assays such as cytotoxicity, functional reporter assays, and target modulation analysis via Western blotting. The causality behind experimental choices is explained to empower researchers to adapt these protocols for their specific cell models and research questions.
Introduction to 5-Hydroxy-1,3-dimethylindolin-2-one
5-Hydroxy-1,3-dimethylindolin-2-one belongs to the indolinone class of heterocyclic compounds. The indolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2][3][4][5] Structurally, it is characterized by a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 1010-68-0 | [1][6] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][7][8] |
| Molecular Weight | 177.2 g/mol | [1][6][8] |
| Appearance | Crystalline solid | [9] |
While specific biological activities for 5-Hydroxy-1,3-dimethylindolin-2-one are not extensively documented in peer-reviewed literature, related indole and indolinone derivatives have been reported to possess anti-proliferative and cytotoxic effects against various cancer cell lines.[2][3][4][5][10] These activities are often attributed to the inhibition of key cellular signaling pathways. Therefore, it is plausible that 5-Hydroxy-1,3-dimethylindolin-2-one may exhibit similar properties, making it a candidate for investigation in cancer cell biology and drug discovery.
Hypothetical Mechanism of Action: Kinase Inhibition
Many indolinone-based small molecules function as inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. For the purpose of this guide, we will hypothesize that 5-Hydroxy-1,3-dimethylindolin-2-one acts as an inhibitor of a hypothetical signaling pathway, such as the MAPK/ERK pathway, which is commonly dysregulated in cancer. This provides a framework for designing experiments to test its biological activity.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Preliminary Steps and Stock Solution Preparation
Accurate preparation of the small molecule is crucial for reproducible results.[11]
3.1. Solubility Testing
Before preparing a high-concentration stock solution, it is essential to determine the optimal solvent.
-
Recommended Solvents: Start with common organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol, as many organic small molecules are soluble in them.[9]
-
Procedure:
-
Weigh a small, known amount of 5-Hydroxy-1,3-dimethylindolin-2-one (e.g., 1 mg).
-
Add a small, measured volume of the chosen solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL or ~56.4 mM).
-
Vortex thoroughly and visually inspect for complete dissolution. If particulates remain, gentle warming in a water bath (37°C) may aid dissolution.
-
If the compound does not dissolve, incrementally add more solvent until it does, and record the final concentration.
-
3.2. Stock Solution Preparation
Once a suitable solvent is identified, prepare a concentrated stock solution.
-
Rationale: Preparing a high-concentration stock (e.g., 10-50 mM in DMSO) minimizes the volume of solvent added to cell culture media, reducing the risk of solvent-induced cytotoxicity. The final concentration of DMSO in the culture medium should ideally be below 0.5%, and always consistent across all treatments, including the vehicle control.
-
Protocol:
-
Aseptically weigh the desired amount of 5-Hydroxy-1,3-dimethylindolin-2-one in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile-filtered DMSO (or other appropriate solvent) to achieve the target concentration.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Calculation Example for a 10 mM Stock Solution:
-
Molecular Weight (MW) = 177.2 g/mol
-
To make a 10 mM (0.01 mol/L) solution:
-
Mass (g) = 0.01 mol/L * 177.2 g/mol = 1.772 g/L = 1.772 mg/mL
-
To prepare 1 mL of a 10 mM stock, dissolve 1.772 mg of the compound in 1 mL of DMSO.
-
Foundational Cell-Based Assays
The following protocols provide a starting point for evaluating the biological effects of 5-Hydroxy-1,3-dimethylindolin-2-one. All cell culture work should be performed using sterile techniques in a biological safety cabinet.[12]
Caption: General workflow for in vitro compound testing.
4.1. Protocol 1: Cell Viability/Cytotoxicity Assay (MTT or Luminescence-Based)
This assay determines the concentration at which the compound reduces cell viability, often reported as the half-maximal inhibitory concentration (IC₅₀). High-throughput viability assays are fundamental in small molecule screening.[13]
-
Principle (Luminescence-Based, e.g., CellTiter-Glo®): This method quantifies ATP, which is an indicator of metabolically active cells.[13]
-
Materials:
-
Selected cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium
-
96-well clear-bottom, white-walled plates (for luminescence)
-
5-Hydroxy-1,3-dimethylindolin-2-one stock solution
-
Luminescence-based viability reagent (e.g., CellTiter-Glo®)
-
Plate-reading luminometer
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a series of 2X concentrations of the compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 200 µM, for a final concentration of 100 µM). Include a vehicle-only control (e.g., 0.2% DMSO).
-
Treatment: Carefully add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Incubation: Incubate the plate for a relevant duration (e.g., 48 or 72 hours).
-
Assay:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the results as percent viability versus log[concentration]. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.
-
4.2. Protocol 2: Reporter Gene Assay
If the compound is hypothesized to modulate a specific signaling pathway, a reporter gene assay can provide functional evidence of target engagement.
-
Principle: A cell line is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is activated by the transcription factor of interest (e.g., an AP-1 response element for the MAPK/ERK pathway).
-
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate as described in Protocol 1.
-
Treatment: Treat cells with a range of concentrations of 5-Hydroxy-1,3-dimethylindolin-2-one for a short period (e.g., 30 minutes to 2 hours) before stimulating the pathway.
-
Stimulation: Add a known agonist for the pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) or a growth factor like EGF for the MAPK/ERK pathway) to all wells except the unstimulated control.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Detection: Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
Data Analysis: Normalize the stimulated-and-treated wells to the stimulated-vehicle-control wells. Calculate the IC₅₀ for the inhibition of reporter activity.
-
4.3. Protocol 3: Western Blotting for Target Modulation
Western blotting allows for the direct visualization of changes in protein levels or post-translational modifications (e.g., phosphorylation) within a signaling pathway.
-
Principle: To validate the hypothetical mechanism, this assay measures the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., phosphorylated ERK, p-ERK) following compound treatment.
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to obtain a sufficient number of cells for protein extraction. Grow to 70-80% confluency. Treat with the compound at concentrations around the viability IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a determined time (e.g., 1-6 hours). Include a vehicle control. Stimulate the pathway with an agonist if necessary to observe robust basal phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for a loading control (e.g., GAPDH or β-actin) or the total form of the protein (e.g., total ERK).
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or loading control signal.
-
Data Interpretation and Next Steps
A successful initial characterization of 5-Hydroxy-1,3-dimethylindolin-2-one would involve integrating the data from these assays. A compound that shows dose-dependent cytotoxicity, inhibits a relevant reporter gene, and reduces the phosphorylation of a key downstream effector would be a strong candidate for further investigation. Subsequent experiments could include broader kinase profiling, off-target effect analysis, and evaluation in more complex models like 3D cell cultures.[14]
References
-
Appchem. 3-Ethyl-5-Hydroxy-1,3-Dimethyl-2,3-Dihydro-1H-Indol-2-One. (n.d.). Retrieved from [Link]
-
JoVE. A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). Retrieved from [Link]
-
ChemWhat. 1,3-Dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one CAS#: 1010-68-0. (n.d.). Retrieved from [Link]
-
MySkinRecipes. 3-Ethyl-5-Hydroxy-1,3-Dimethyl-2,3-Dihydro-1H-Indol-2-One. (n.d.). Retrieved from [Link]
-
AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026). Retrieved from [Link]
-
Basic Cell Culture Protocols. (n.d.). Retrieved from [Link]
-
PubChem. 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one. (n.d.). Retrieved from [Link]
-
Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. Retrieved from [Link]
-
Penthala, N. R., et al. (2010). Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. PubMed. Retrieved from [Link]
-
Rotondo, A., et al. (2014). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PMC - PubMed Central. Retrieved from [Link]
-
Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Semantic Scholar. Retrieved from [Link]
-
Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Brieflands. Retrieved from [Link]
Sources
- 1. cas 1010-68-0|| where to buy 5-Hydroxy-1,3-dimethylindolin-2-one [english.chemenu.com]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. brieflands.com [brieflands.com]
- 6. 1,3-二氢-5-羟基-1,3-二甲基-2H-吲哚-2-酮 CAS#: 1010-68-0 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 7. 5-Hydroxy-3,3-dimethylindolin-2-one | CymitQuimica [cymitquimica.com]
- 8. This compound | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. antbioinc.com [antbioinc.com]
- 12. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 13. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for In Vivo Studies of 1,3-dimethyl-5-hydroxy-oxindole
Abstract: The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of a novel derivative, 1,3-dimethyl-5-hydroxy-oxindole. While data on this specific molecule is limited, this guide establishes a robust framework based on established methodologies for structurally related oxindole compounds.[3][4] We will detail the critical steps from compound characterization and formulation to the design and execution of pharmacokinetic (PK) and pharmacodynamic (PD) studies, emphasizing the scientific rationale behind each protocol to ensure data integrity and reproducibility.
Section 1: Compound Synthesis, Characterization, and Formulation
The journey of any novel compound into in vivo testing begins with its unambiguous synthesis, purification, and characterization. A well-defined and stable formulation is paramount for accurate and reproducible dosing.
Synthesis and Quality Control
A plausible synthetic route for 1,3-dimethyl-5-hydroxy-oxindole starts from a commercially available 5-hydroxyoxindole. The reaction would proceed via N-methylation followed by C3-methylation. Given the reactivity of the C3 position of the oxindole ring, careful control of reaction conditions is necessary to avoid di-alkylation.[5]
Protocol 1: Synthesis of 1,3-dimethyl-5-hydroxy-oxindole (Hypothetical)
-
N-Methylation: To a solution of 5-hydroxyoxindole (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise and allow the reaction to proceed at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product, 1-methyl-5-hydroxy-oxindole.
-
C3-Methylation: Dissolve the N-methylated intermediate in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Argon).
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq) to deprotonate the C3 position.
-
After 1 hour, add methyl iodide (1.1 eq) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated ammonium chloride solution and extract the final product.
-
Purification: Purify the crude product using flash column chromatography on silica gel to yield 1,3-dimethyl-5-hydroxy-oxindole.
-
Characterization: Confirm the structure and purity (>98%) of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be further assessed by HPLC.
Physicochemical Properties and Formulation
The compound's solubility and stability are critical determinants of its formulation strategy. For novel compounds, initial properties can be predicted using computational tools and confirmed experimentally.[6]
| Property | Predicted/Exemplary Value | Significance for In Vivo Studies |
| Molecular Weight (MW) | ~191.2 g/mol | Influences diffusion and membrane transport. |
| logP (Lipophilicity) | 1.5 - 2.5 | Affects solubility, cell permeability, and metabolism. Moderate lipophilicity is often desired. |
| pKa | ~8.5 (phenolic hydroxyl) | Determines the ionization state at physiological pH, impacting solubility and target binding. |
| Aqueous Solubility | Poorly soluble | Dictates the need for solubility-enhancing excipients in the formulation. |
| Topological Polar Surface Area (TPSA) | ~49 Ų | Predicts passive molecular transport through membranes.[6] |
Formulation Strategy: Due to its predicted poor aqueous solubility, 1,3-dimethyl-5-hydroxy-oxindole will require a formulation vehicle that can maintain its solubility and stability for administration. A multi-component vehicle system is often the most effective approach.
Protocol 2: Preparation of a Dosing Formulation (for IP Injection)
-
Weighing: Accurately weigh the required amount of 1,3-dimethyl-5-hydroxy-oxindole in a sterile glass vial.
-
Initial Solubilization: Add a minimal volume of Dimethyl Sulfoxide (DMSO) to completely dissolve the compound. For example, add 100 µL of DMSO for every 10 mg of compound. Vortex gently until a clear solution is obtained. Rationale: DMSO is a powerful solvent for many organic molecules but can be toxic at high concentrations. Limiting its final concentration to <10% v/v is a standard practice.[7]
-
Addition of Co-solvent: Add a co-solvent such as PEG400 or Solutol® HS 15. A common ratio is 4 parts co-solvent to 1 part DMSO. For the example above, add 400 µL of PEG400. Vortex to mix thoroughly. Rationale: Co-solvents like PEG400 help prevent the compound from precipitating when the aqueous component is added.
-
Aqueous Dilution: Add sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) to reach the final desired concentration. For the example above, if the final volume is 1 mL, add 500 µL of saline. This results in a 10% DMSO, 40% PEG400, 50% saline vehicle.
-
Finalization: Vortex the final solution thoroughly. Visually inspect for any precipitation. The solution should be clear before administration. Prepare fresh on the day of dosing.
-
Vehicle Control: Prepare a corresponding vehicle-only solution (containing the same percentages of DMSO, PEG400, and saline) to administer to the control group of animals. This is critical to distinguish the effects of the compound from those of the vehicle.
Section 2: In Vivo Efficacy Study Design
Based on the broad anti-proliferative activity of the oxindole class, a common application is in oncology.[2][3] A xenograft model using human cancer cells in immunocompromised mice is a standard approach to evaluate anti-tumor efficacy.
Workflow for a Xenograft Efficacy Study
The following diagram outlines the key phases of a typical in vivo efficacy study.
Caption: Hypothesized signaling pathway for 1,3-dimethyl-5-hydroxy-oxindole.
Pharmacokinetic (PK) Protocol
A simple PK study can determine the compound's concentration over time in the plasma.
Protocol 4: Plasma PK Sample Collection
-
Dosing: Administer a single dose of 1,3-dimethyl-5-hydroxy-oxindole to a cohort of mice (n=3 per time point).
-
Blood Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood (~50-100 µL) via saphenous or tail vein sampling into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Processing: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Sample Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. [4][8]The resulting concentration-time data can be used to calculate key PK parameters like Cmax, Tmax, and AUC.
Pharmacodynamic (PD) Protocol
To validate the hypothesized mechanism of action, tumor tissue collected at the end of the efficacy study can be analyzed for target engagement.
Protocol 5: Western Blot for PD Biomarkers
-
Tumor Lysate Preparation: Homogenize a portion of the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each tumor sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (a downstream target of AMPK), and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands. An increase in the ratio of p-AMPKα to total AMPKα in the compound-treated group compared to the vehicle group would support the proposed mechanism of action.
References
-
Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation. PubMed. Available at: [Link]
-
Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers in Pharmacology. Available at: [Link]
-
Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. Available at: [Link]
-
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Oxindole Derivatives as Potential Radioligands for 5-HT7 Receptor Imaging with PET. PMC. Available at: [Link]
-
Comparison of the effect of 2-oxindole fluorinated derivatives on the... ResearchGate. Available at: [Link]
-
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. Available at: [Link]
-
The metabolism of oxindole and related compounds. PubMed. Available at: [Link]
-
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Taylor & Francis Online. Available at: [Link]
-
Oxindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
An Efficient Synthesis of Novel Dispirooxindole Derivatives via One-Pot Three-Component 1,3-Dipolar Cycloaddition Reactions. PMC. Available at: [Link]
-
Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. PMC. Available at: [Link]
-
Oxindole as starting material in organic synthesis. Semantic Scholar. Available at: [Link]
-
Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research. Available at: [Link]
-
3-Oxindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. Available at: [Link]
-
Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. ChemRxiv. Available at: [Link]
-
In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. Semantic Scholar. Available at: [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Application Note & Protocol: Quantitative Analysis of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Quantifying 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
This compound, a derivative of the indole scaffold, represents a class of compounds with significant interest in pharmaceutical and biological research.[1] Indole and its metabolites are known to play roles in various physiological processes and can be influenced by gut microbiota metabolism.[2] The accurate quantification of this specific molecule in various biological matrices is paramount for pharmacokinetic (PK) studies, metabolism research, and toxicology assessments. Understanding its concentration, distribution, and elimination provides critical insights into its potential therapeutic effects or liabilities.
This document provides a comprehensive guide to the analytical methodologies for the robust and reliable quantification of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to develop and validate high-quality analytical methods in alignment with regulatory expectations.[3][4][5][6][7]
Physicochemical Properties
A thorough understanding of the analyte's properties is the cornerstone of method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| IUPAC Name | 5-hydroxy-1,3-dimethyl-3H-indol-2-one | PubChem[1] |
These properties suggest that the compound is of moderate polarity and suitable for analysis by reversed-phase liquid chromatography.
Core Principles of Analytical Method Validation
For any quantitative method to be considered reliable, it must be validated to demonstrate its fitness for purpose.[4][6] The key validation parameters, as stipulated by regulatory bodies like the FDA, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][7]
Recommended Analytical Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, HPLC-MS/MS is the gold standard. This technique offers unparalleled sensitivity and selectivity, which are crucial for accurately measuring low concentrations of the analyte in the presence of endogenous interferences.[8][9]
Causality Behind Method Selection:
-
High Sensitivity: Tandem mass spectrometry allows for the detection of analytes at picogram or even femtogram levels, which is often necessary for pharmacokinetic studies where drug concentrations can be very low.[10]
-
High Selectivity: By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), the mass spectrometer can effectively filter out background noise and interfering compounds, ensuring that the measured signal is solely from the analyte of interest.[10]
-
Broad Applicability: LC-MS/MS methods can be adapted to a wide range of small molecules and are compatible with various sample preparation techniques.[11]
Experimental Workflow
The overall process for quantifying this compound in a biological matrix can be broken down into three key stages: Sample Preparation, HPLC-MS/MS Analysis, and Data Processing.
Figure 1: General experimental workflow for the quantification of this compound.
Detailed Protocols
Part 1: Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering substances that could compromise the analysis.[12] The choice of method depends on the matrix and the required level of cleanliness.
Protocol 1A: Protein Precipitation (For Plasma/Serum)
This is a rapid and straightforward method suitable for initial sample cleanup.
-
Aliquot: Transfer 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Spike: Add the internal standard (IS) solution. An ideal IS would be a stable isotope-labeled version of the analyte.
-
Precipitate: Add 300 µL of cold acetonitrile. The cold temperature and the organic solvent will cause proteins to precipitate out of the solution.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.
-
Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).
-
Analyze: The sample is now ready for injection into the HPLC-MS/MS system.
Protocol 1B: Liquid-Liquid Extraction (LLE) (For Higher Purity)
LLE provides a cleaner extract than protein precipitation by partitioning the analyte into an immiscible organic solvent.
-
Aliquot & Buffer: To 100 µL of plasma or urine, add 100 µL of a suitable buffer (e.g., 0.1 M sodium acetate, pH 5) to adjust the pH, optimizing the extraction efficiency.
-
Spike: Add the internal standard.
-
Extract: Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex: Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Repeat (Optional): For improved recovery, the extraction step can be repeated on the remaining aqueous layer, and the organic fractions combined.
-
Evaporate & Reconstitute: Follow steps 7 and 8 from Protocol 1A.
Protocol 1C: Solid-Phase Extraction (SPE) (For Complex Matrices)
SPE offers the most thorough cleanup and is recommended for complex matrices or when very low detection limits are required.[13]
-
Condition: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elute: Elute the analyte with a stronger organic solvent (e.g., 1 mL of acetonitrile or methanol).
-
Evaporate & Reconstitute: Follow steps 7 and 8 from Protocol 1A.
Part 2: HPLC-MS/MS Method Parameters
The following are starting parameters that should be optimized for your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 100 x 2.1 mm, 1.8 µm | A C18 column provides good retention for moderately polar compounds like the target analyte.[14] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the analyte, which enhances ionization efficiency in positive ESI mode.[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient Elution | 10% B to 95% B over 5 min | A gradient elution ensures that compounds with varying polarities are effectively separated and eluted as sharp peaks. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Ionization Mode | ESI Positive | The presence of nitrogen in the indole structure makes it amenable to protonation. |
| MS/MS Transitions | To be determined by infusion | The specific precursor and product ions must be determined empirically by infusing a standard solution of the analyte into the mass spectrometer. |
Method Validation Protocol
A validation plan should be established before initiating the experiments.[4]
-
Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous peaks interfere with the analyte or IS.
-
Linearity: Prepare a calibration curve with at least six non-zero concentration points spanning the expected range of the study samples. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The accuracy should be within ±15% (±20% for the LLOQ) of the nominal value, and the precision (CV%) should be ≤15% (≤20% for the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.[13]
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Figure 2: Interrelationship of key validation parameters for a robust analytical method.
Conclusion
The successful quantification of this compound in biological matrices is achievable through a well-developed and validated HPLC-MS/MS method. The protocols and principles outlined in this application note provide a solid foundation for researchers to establish reliable and accurate analytical procedures. Adherence to systematic method development and rigorous validation is essential for generating high-quality data that can confidently support drug development and scientific research.
References
- Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Vertex AI Search.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved January 13, 2026, from [Link]
-
RXinsider. (2020). Analytical Methods Validation for FDA Compliance. Retrieved January 13, 2026, from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved January 13, 2026, from [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved January 13, 2026, from [Link]
-
Frontiers in Molecular Biosciences. (2022). Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. Retrieved January 13, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde on Newcrom R1 HPLC column. Retrieved January 13, 2026, from [Link]
-
LCGC International. (2021). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved January 13, 2026, from [Link]
-
Bisphenol A Information & Resources. (n.d.). Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with glucuronidase and sufatase. Retrieved January 13, 2026, from [Link]
-
WUR eDepot. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 5-Hydroxy-1-indanone. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
ScienceOpen. (2023). Liquid Chromatography-Tandem Mass Spectrometry Detection of Human and Veterinary Drugs and Pesticides in Surface Water. Retrieved January 13, 2026, from [Link]
-
Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2012). Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (2024). Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one. Retrieved January 13, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-indanone 2H-inden-2-one, 1,3-dihydro. Retrieved January 13, 2026, from [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2018). Sample Preparation for Pharmaceuticals using A Bioanalytical Method: A Review. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (2018). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Retrieved January 13, 2026, from [Link]
-
PubMed. (2004). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (2022). Pentaketides and 5-p-Hydroxyphenyl-2-pyridone Derivative from the Culture Extract of a Marine Sponge-Associated Fungus Hamigera avellanea KUFA0732. Retrieved January 13, 2026, from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 4. fda.gov [fda.gov]
- 5. rxinsider.com [rxinsider.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. library.dphen1.com [library.dphen1.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. scienceopen.com [scienceopen.com]
- 12. asianjpr.com [asianjpr.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edepot.wur.nl [edepot.wur.nl]
Quantitative Analysis of 1,3-dimethyl-5-hydroxy-oxindole using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a robust and validated methodology for the identification and quantification of 1,3-dimethyl-5-hydroxy-oxindole in complex matrices. Due to the inherent polarity and low volatility imparted by its phenolic hydroxyl group, direct analysis of this oxindole derivative by gas chromatography is challenging. This guide provides a comprehensive protocol employing a chemical derivatization step—silylation—to enhance analyte volatility and thermal stability, ensuring sharp chromatographic peaks and sensitive mass spectrometric detection. The detailed procedures cover sample preparation, optimized instrumental parameters, and data analysis strategies tailored for researchers, toxicologists, and drug development professionals engaged in metabolic, pharmacokinetic, or synthetic chemistry studies.
Principle and Scientific Rationale
The analysis of polar, semi-volatile compounds like 1,3-dimethyl-5-hydroxy-oxindole by GC-MS presents a classic analytical challenge. The free hydroxyl (-OH) group on the oxindole ring is an "active hydrogen" site. This feature leads to several undesirable effects in a standard GC system:
-
Poor Volatility: The polar -OH group increases the boiling point of the molecule, making it difficult to vaporize in the GC inlet without decomposition.
-
Peak Tailing: The active hydrogen can form hydrogen bonds with any active sites (e.g., free silanol groups) on the GC inlet liner or column stationary phase, causing poor peak shape and reduced resolution.
-
Thermal Instability: At the high temperatures of the GC inlet, the molecule may degrade, leading to inaccurate quantification.
To overcome these issues, a chemical derivatization step is essential.[1][2] This protocol utilizes silylation, a proven and effective technique for compounds containing hydroxyl, carboxyl, or amine groups.[3][4] The active hydrogen is replaced with a non-polar, thermally stable trimethylsilyl (TMS) group.
Reaction: Analyte-OH + BSTFA → Analyte-O-TMS + Byproducts
This conversion to the TMS-ether derivative drastically reduces the molecule's polarity and increases its volatility, making it ideally suited for GC-MS analysis.[5][6] The resulting derivative exhibits improved chromatographic behavior and generates predictable, structurally informative mass spectra.
Required Materials, Reagents, and Instrumentation
Reagents and Consumables
-
1,3-dimethyl-5-hydroxy-oxindole analytical standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[6]
-
Pyridine (anhydrous) or Acetonitrile (GC grade)
-
Ethyl acetate (GC grade)
-
Methanol (HPLC grade)
-
High-purity nitrogen gas
-
Anhydrous sodium sulfate
-
2 mL GC autosampler vials with PTFE-lined caps and inserts
-
Microsyringes
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC, Thermo Scientific TRACE 1310 GC, or equivalent, equipped with a split/splitless injector.[7][8]
-
Mass Spectrometer: Agilent 5977B MSD, Thermo Scientific ISQ 7000 Single Quadrupole MS, or equivalent.[9]
-
GC Column: Agilent J&W DB-5ms (or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column.[6][10]
-
Sample concentrator/evaporator (e.g., nitrogen blowdown evaporator).[11]
-
Vortex mixer and centrifuge.
Detailed Experimental Protocols
Preparation of Standards
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-dimethyl-5-hydroxy-oxindole standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
Sample Preparation and Derivatization Protocol
This protocol is designed for a 1 mL liquid sample (e.g., plasma, urine, or reaction mixture extract). Adjust volumes as necessary for solid samples after extraction.
-
Extraction (if required): For biological matrices, perform a suitable extraction such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interferences.[12][13] A common LLE approach is to extract with ethyl acetate under neutral or slightly acidic pH.
-
Evaporation: Transfer the extract or a known volume of the standard solution into a clean glass tube or GC vial insert. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at a temperature not exceeding 40°C. It is critical to ensure the residue is completely dry, as moisture will quench the derivatization reagent. [4][14]
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile). Vortex briefly to redissolve the analyte.
-
Add 50 µL of BSTFA + 1% TMCS derivatizing reagent.[6]
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Incubation: Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[6]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.
GC-MS Instrumental Method & Parameters
The following parameters provide a robust starting point for analysis and should be optimized for your specific instrumentation.
| Parameter | Recommended Setting | Causality and Rationale |
| GC System | Agilent 8890 / 5977B MSD or equivalent | Industry-standard instrumentation known for reliability and performance in pharmaceutical and metabolomic analysis.[7] |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A non-polar, low-bleed column ideal for resolving a wide range of semi-volatile compounds, including TMS derivatives, and is robust for MS applications.[6][10] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times regardless of temperature changes. |
| Inlet | Splitless Mode | Maximizes the transfer of analyte onto the column, which is essential for trace-level analysis.[15] |
| Inlet Temperature | 280 °C | Hot enough to ensure rapid and complete vaporization of the derivatized analyte without causing thermal degradation.[6] |
| Injection Volume | 1 µL | Standard volume for splitless injection; balances sensitivity with the risk of column overload. |
| Oven Program | Initial 80°C, hold 1 min; Ramp 15°C/min to 220°C; Ramp 25°C/min to 300°C, hold 5 min. | The initial hold allows for solvent focusing. The first ramp provides separation of analytes, while the second, faster ramp and final hold efficiently elute any high-boiling compounds from the column.[3][6] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC column to the MS source. |
| Ion Source Temp | 230 °C | Standard temperature for Electron Ionization (EI) that balances efficient ionization with minimizing thermal fragmentation within the source. |
| Quadrupole Temp | 150 °C | Ensures mass filtering is stable and reproducible. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.[6] |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full Scan: Used for initial method development, compound identification, and qualitative analysis. SIM: Used for quantitative analysis to achieve maximum sensitivity by monitoring specific, characteristic ions.[5][16] |
Data Analysis and Expected Results
Compound Identification
The identity of the derivatized 1,3-dimethyl-5-hydroxy-oxindole is confirmed by matching its GC retention time with that of a derivatized authentic standard. Further confirmation is achieved by comparing the acquired mass spectrum with the standard's spectrum.
Expected Mass Spectrum
-
Parent Compound: 1,3-dimethyl-5-hydroxy-oxindole (C₁₀H₁₁NO₂) - Molecular Weight: 177.08 g/mol
-
TMS Derivative: (C₁₃H₁₉NO₂Si) - Molecular Weight: 249.12 g/mol
The EI mass spectrum of the TMS derivative is expected to show the following key ions:
-
Molecular Ion (M⁺): A peak at m/z 249 , representing the intact ionized molecule.
-
M-15 Fragment: A prominent peak at m/z 234 , corresponding to the loss of a methyl group (-CH₃) from the TMS moiety. This is a characteristic fragmentation for TMS derivatives.
-
TMS Ion: A characteristic ion at m/z 73 ([Si(CH₃)₃]⁺).
-
Other Fragments: Additional fragments will arise from the cleavage of the oxindole ring structure. Based on known fragmentation of oxindoles, expect cleavages around the carbonyl group and loss of the dimethylated nitrogen portion.[17][18]
Quantification
For quantitative analysis, operate the mass spectrometer in SIM mode. Monitor the most abundant and specific ions (e.g., m/z 249, 234). Construct a calibration curve by plotting the peak area of the target ion against the concentration of the prepared standards. The concentration of the analyte in unknown samples is determined by interpolating their peak areas from this curve.
Method Validation Framework
For use in regulated environments, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix effects, impurities). Confirmed by clean separation of the analyte peak from other signals.[20]
-
Linearity: Demonstrated by a linear relationship between concentration and detector response over a defined range. A correlation coefficient (R²) > 0.995 is typically required.[19][20]
-
Accuracy: The closeness of the measured value to the true value. Assessed by spike-recovery studies at multiple concentration levels, with recovery typically expected to be within 85-115%.[19]
-
Precision: The degree of scatter between a series of measurements. Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be <15%.[20]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[21]
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: GC-MS workflow for 1,3-dimethyl-5-hydroxy-oxindole analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | Incomplete derivatization (moisture present); Analyte degradation; Injection error. | Ensure sample is completely dry before adding reagents.[14] Use fresh derivatization reagent. Check GC inlet liner and septum for activity or contamination. Verify syringe and autosampler operation. |
| Broad, Tailing Peak | Incomplete derivatization; Active sites in the GC system; Column contamination. | Increase derivatization time/temperature. Deactivate the inlet liner or use an Ultra Inert liner.[10] Trim the first few cm of the GC column. Condition the column. |
| Multiple Peaks for Analyte | Incomplete derivatization leading to both native and derivatized forms. | Optimize derivatization conditions (time, temperature, reagent volume). Ensure anhydrous conditions are maintained. |
| Low M⁺ (m/z 249) Intensity | Excessive fragmentation in the ion source; High source temperature. | This can be normal for some TMS derivatives. Ensure quantification relies on a stable, abundant fragment ion (e.g., m/z 234). Try lowering the ion source temperature slightly (e.g., to 200°C), but be aware this can affect spectral library matching. |
References
- Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons.
- GC-MS Sample Preparation.
- Determination of Phenolic Compounds from Wine Samples by GC/MS System. Technical University of Cluj Napoca.
- Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry.
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
- Common Sample Preparation Techniques for GC-MS Analysis. Meso.pro.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development.
- Preparing Samples for GC-MS/MS Analysis.
- Sample prepar
- Application Notes and Protocols for the GC-MS Analysis of 6-Hydroxyindole via Derivatiz
- A Review on GC-MS and Method Development and Valid
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
- GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.
- Analytical Method Development and Valid
- Mass spectrometry of simple indoles. The Journal of Organic Chemistry.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- Thermo Fisher Scientific Introduces New GC-MS Instrument. Technology Networks.
- GC Applic
- Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Deriv
- Gas Chromatography Mass Spectrometry (GC-MS) Solutions. Thermo Fisher Scientific.
- Thermo Fisher launches new GC-MS system. Wiley Analytical Science.
- Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate...
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Acta Biologica Cracoviensia Series Botanica.
- A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy.
- Mass Spectrometry - Fragmentation P
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Acta Biologica Cracoviensia Series Botanica.
- mass spectra - fragmentation p
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- Agilent GC/MS: Application Notes & Expert Tips. B.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis.
- Thermo Fisher Scientific Develops New GC-MS Method to Enable Compliance with Updated Federal Workplace Drug Testing Guidelines. Lab Bulletin.
- Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. Royal Society of Chemistry.
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticill
- Triple Quadrupole GC/MS Applic
- What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube.
- GC AND GC/MS. Agilent.
- Agilent GC, GC/MS, and ALS Site Prepar
- Oxindole synthesis. Organic Chemistry Portal.
- An Efficient Synthesis of Novel Dispirooxindole Derivatives via One-Pot Three-Component 1,3-Dipolar Cycloaddition Reactions.
- Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles.
- Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accur
- 2-Oxindole - Optional[MS (GC)] - Spectrum. SpectraBase.
- Oxindole as starting material in organic synthesis. Semantic Scholar.
- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu
- Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI.
- ISQ and TSQ Series GC-MS Systems Source Instruction Video. YouTube.
- The synthesis of new oxindoles as analogs of natural product 3,3′-bis(indolyl)oxindole and in vitro evaluation of the enzyme activity of G6PD and 6PGD.
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. youtube.com [youtube.com]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. Gas Chromatography Mass Spectrometry (GC-MS) Solutions | Thermo Fisher Scientific - US [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. hpst.cz [hpst.cz]
- 11. organomation.com [organomation.com]
- 12. organomation.com [organomation.com]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uoguelph.ca [uoguelph.ca]
- 16. canadacommons.ca [canadacommons.ca]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchtrendsjournal.com [researchtrendsjournal.com]
- 20. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note & Protocol: High-Purity Synthesis and Purification of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
Abstract: This document provides a comprehensive guide for the synthesis and purification of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one (C₁₀H₁₁NO₂), a valuable substituted oxindole intermediate in medicinal chemistry and drug development.[1] The protocol details a robust synthetic route starting from 4-(Methylamino)phenol, followed by a meticulous purification procedure designed to achieve high purity suitable for downstream applications. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and characterization methods.
Introduction and Scientific Background
This compound, also known as 5-hydroxy-1,3-dimethylindolin-2-one, belongs to the oxindole class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1] The specific functionalization of this molecule—a hydroxyl group on the aromatic ring and methylation at the N1 and C3 positions—makes it a versatile intermediate for creating more complex molecules with potential therapeutic applications.
The synthesis strategy outlined herein employs a two-step process initiated by the acylation of 4-(Methylamino)phenol with 2-bromopropionyl bromide. This is followed by an intramolecular cyclization to form the target oxindole ring system. This approach is a variation of the well-established methods for constructing indole and oxindole cores, often involving principles related to Friedel-Crafts reactions.[2][3] The success of this synthesis hinges on precise control of reaction conditions to favor the desired intramolecular ring closure and minimize side-product formation. Subsequent purification via column chromatography is critical to isolate the product with high purity.
Synthesis Methodology
Overall Reaction Scheme
The synthesis proceeds in two conceptual steps: (1) N-acylation of 4-(methylamino)phenol with 2-bromopropionyl bromide to form an intermediate amide, and (2) an intramolecular Friedel-Crafts type alkylation to close the five-membered ring.

Mechanistic Insights
The reaction begins with the nucleophilic attack of the secondary amine of 4-(methylamino)phenol on the electrophilic carbonyl carbon of 2-bromopropionyl bromide. This forms the N-acylated intermediate. The subsequent and critical step is the intramolecular cyclization. In the presence of a Lewis acid (or under thermal conditions), the aromatic ring, activated by the hydroxyl and amino groups, acts as a nucleophile. It attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the new carbon-carbon bond that closes the heterocyclic ring. This intramolecular alkylation is a form of the Friedel-Crafts reaction, a cornerstone of aromatic chemistry.[4][5][6]
Experimental Synthesis Protocol
Safety Precautions: This procedure involves corrosive and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials & Reagents:
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 4-(Methylamino)phenol | 123.15 | 5.0 g | 40.6 | 1.0 eq |
| 2-Bromopropionyl bromide | 215.89 | 9.65 g (4.47 mL) | 44.7 | 1.1 eq |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 6.5 g | 48.7 | 1.2 eq |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | - |
| Brine (Saturated NaCl) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add 4-(methylamino)phenol (5.0 g, 40.6 mmol) and anhydrous dichloromethane (150 mL). Stir the mixture until the solid is fully suspended.
-
Lewis Acid Addition: Cool the flask to 0 °C using an ice-water bath. Carefully and portion-wise, add anhydrous aluminum chloride (6.5 g, 48.7 mmol). Causality Note: AlCl₃ acts as a Lewis acid catalyst, facilitating both the initial acylation and the subsequent intramolecular Friedel-Crafts alkylation.
-
Acyl Halide Addition: In the dropping funnel, dissolve 2-bromopropionyl bromide (9.65 g, 44.7 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully quench the reaction by adding 100 mL of 1 M HCl. Caution: This is an exothermic process and may release HCl gas.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine all organic layers and wash sequentially with 100 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Synthesis Workflow Diagram
Purification Protocol
The crude product obtained from the synthesis is typically a dark oil or solid containing unreacted starting materials, intermediates, and polymeric side products. Purification by flash column chromatography is essential to isolate the target compound.
Methodology: Flash Column Chromatography
Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process. The choice of silica gel as the stationary phase and a solvent system (eluent) with appropriate polarity is key to achieving good separation.
Materials & Equipment:
-
Crude product from synthesis
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Eluent: Ethyl acetate (EtOAc) and Hexane
-
Compressed air or nitrogen source with regulator
-
Fraction collection tubes
-
TLC plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Eluent Preparation: Prepare a stock of the mobile phase. A typical starting point is a mixture of 20% Ethyl Acetate in Hexane.
-
Column Packing:
-
Securely clamp the glass column in a vertical position.
-
Prepare a slurry of silica gel in the eluent (e.g., 5% EtOAc/Hexane).
-
Pour the slurry into the column and use gentle pressure to pack the silica bed uniformly, avoiding air bubbles. The silica bed height should be approximately 15-20 cm.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM or the eluent.
-
Alternatively, for less soluble products, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase (e.g., starting with 10% EtOAc/Hexane).
-
Apply gentle pressure to achieve a steady flow rate.
-
Collect fractions of approximately 10-20 mL in test tubes.
-
Gradually increase the polarity of the eluent (e.g., to 20%, then 30% EtOAc/Hexane) to elute compounds with higher polarity. Causality Note: Increasing the eluent polarity decreases the retention time of polar compounds, allowing the desired product to move down the column and be collected.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Spot each fraction on a TLC plate, elute, and visualize under a UV lamp.
-
Pool the fractions that contain only the pure product spot.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified product.
Purification Workflow Diagram
Characterization of Final Product
Confirmation of the structure and purity of the synthesized compound is performed using standard analytical techniques.
-
Physical Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₀H₁₁NO₂[7]
-
Molecular Weight: 177.20 g/mol [7]
-
Melting Point: Literature values should be consulted; typically determined by a melting point apparatus.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 7.0-6.5 (m, 3H): Signals corresponding to the three protons on the aromatic ring.
-
δ ~ 5.5 (s, 1H): Broad singlet for the phenolic -OH proton.
-
δ ~ 3.4 (q, 1H): Quartet for the proton at the C3 position.
-
δ ~ 3.2 (s, 3H): Singlet for the N-CH₃ methyl protons.
-
δ ~ 1.5 (d, 3H): Doublet for the C3-CH₃ methyl protons.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~ 180: Carbonyl carbon (C=O).
-
δ ~ 150-120: Aromatic carbons.
-
δ ~ 45: C3 carbon.
-
δ ~ 26: N-CH₃ carbon.
-
δ ~ 15: C3-CH₃ carbon.
-
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₁NO₂ [M+H]⁺: 178.0863; found should match this value.
References
- Vertex AI Search. (2023).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- National Institutes of Health (NIH). (2023).
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (2015). Asymmetric Friedel-Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity.
- National Institutes of Health (NIH). (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC.
- PubMed. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Elsevier Masson SAS.
Sources
- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxy-1,3-dimethylindolin-2-one as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the application of 5-Hydroxy-1,3-dimethylindolin-2-one as a novel fluorescent probe. Drawing upon the established photophysical principles of 5-hydroxyindole derivatives, we delineate its potential for detecting reactive oxygen species (ROS) and for live-cell imaging. This guide offers in-depth protocols, explains the underlying scientific rationale for experimental design, and provides the necessary data to empower researchers to effectively integrate this compound into their workflows. While direct photophysical data for this specific derivative is emerging, the protocols and principles outlined herein are based on closely related and well-studied indole compounds, providing a robust starting point for experimental optimization.
Introduction: The Promise of an Indole-Based Fluorophore
The indole scaffold is a cornerstone in the design of fluorescent probes due to its inherent photophysical properties and its prevalence in biological systems.[1][2] 5-Hydroxyindole derivatives, in particular, have garnered significant interest for their sensitivity to the local microenvironment and their antioxidant properties.[3] 5-Hydroxy-1,3-dimethylindolin-2-one emerges from this class of compounds as a promising candidate for a specific and sensitive fluorescent probe. Its structure, featuring a protected indole nitrogen and a hydroxyl group on the benzene ring, suggests a mechanism for fluorescence modulation in the presence of specific analytes, most notably reactive oxygen species (ROS).
Reactive oxygen species are key signaling molecules in various physiological processes, but their overproduction leads to oxidative stress, a condition implicated in numerous pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders.[3] Consequently, the development of reliable tools for the detection and quantification of ROS in living systems is of paramount importance in biomedical research and drug development.[3] This guide will focus on the application of 5-Hydroxy-1,3-dimethylindolin-2-one as a turn-on fluorescent probe for ROS detection.
Physicochemical and Fluorescent Properties
Understanding the fundamental properties of a fluorescent probe is critical for the design of robust and reproducible assays.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [2] |
| Molecular Weight | 177.20 g/mol | [2] |
| IUPAC Name | 5-hydroxy-1,3-dimethyl-3H-indol-2-one | [2] |
| CAS Number | 1010-68-0 | [2] |
Predicted Photophysical Properties
Direct, experimentally determined photophysical data for 5-Hydroxy-1,3-dimethylindolin-2-one are not extensively published. However, by examining the parent compound, 5-hydroxyindole (5HI), we can infer the likely spectral characteristics. It is crucial to experimentally verify these properties for the specific derivative under your experimental conditions.
| Parameter | Predicted Value (based on 5-hydroxyindole) | Rationale & Considerations |
| Excitation Maximum (λex) | ~290-310 nm | 5-hydroxyindoles exhibit absorption in this range. The exact maximum will be solvent-dependent.[4] |
| Emission Maximum (λem) | ~330-350 nm | Emission is also sensitive to solvent polarity (solvatochromism).[5][6] |
| Stokes Shift | Moderate | A reasonable separation between excitation and emission peaks is expected, minimizing self-quenching. |
| Quantum Yield (Φ) | Variable | The quantum yield of indole derivatives can vary significantly based on the solvent and local environment.[7] |
| Solvatochromism | Positive | An increase in solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum.[8] |
Principle of Detection: A Hypothesis for ROS Sensing
The proposed mechanism for 5-Hydroxy-1,3-dimethylindolin-2-one as a fluorescent probe for ROS, particularly hydroxyl radicals (•OH) and superoxide (O₂⁻), is based on the antioxidant properties of the 5-hydroxyindole moiety.[3] In its native state, the probe is expected to exhibit low to moderate fluorescence. Upon reaction with highly reactive oxygen species, the phenolic hydroxyl group can be oxidized, leading to a change in the electronic structure of the molecule and a subsequent increase in fluorescence intensity (a "turn-on" response).
Caption: Proposed mechanism of ROS detection.
Detailed Experimental Protocols
The following protocols are designed as a starting point. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and experimental conditions.
Preparation of Stock Solution
-
Dissolve 5-Hydroxy-1,3-dimethylindolin-2-one in anhydrous, research-grade Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. When stored correctly, the stock solution should be stable for several months.
In Vitro Detection of Reactive Oxygen Species
This protocol provides a framework for validating the probe's response to ROS in a cell-free system.
Materials:
-
5-Hydroxy-1,3-dimethylindolin-2-one stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hydrogen Peroxide (H₂O₂) solution
-
Ferrous sulfate (FeSO₄) for Fenton reaction (to generate •OH)
-
Xanthine and Xanthine Oxidase (to generate O₂⁻)
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in PBS to a final concentration of 10-50 µM. Rationale: The optimal concentration should provide a detectable signal without causing significant background fluorescence.
-
Induce ROS generation:
-
For •OH: To the probe working solution, add FeSO₄ to a final concentration of 100 µM, followed by H₂O₂ to a final concentration of 1 mM.
-
For O₂⁻: To the probe working solution, add xanthine to a final concentration of 200 µM and xanthine oxidase to a final concentration of 10 mU/mL.
-
-
Incubate the reaction mixture at 37°C for 15-30 minutes, protected from light.
-
Measure fluorescence using a microplate reader or spectrofluorometer. Scan for the optimal excitation and emission wavelengths, starting with the predicted values (~300 nm excitation, ~340 nm emission).
-
Include controls:
-
Probe alone in PBS (negative control).
-
Probe with ROS scavenger (e.g., N-acetylcysteine) to confirm the specificity of the fluorescence increase.
-
ROS generating system without the probe (to check for background fluorescence).
-
Caption: Plausible synthetic pathway.
Troubleshooting and Considerations
-
Phototoxicity and Photobleaching: Indole derivatives can be susceptible to photobleaching and may induce phototoxicity with prolonged exposure to UV light. Use the lowest possible excitation intensity and exposure time.
-
Autofluorescence: Cellular autofluorescence, particularly from NADH and flavins, can be a source of background signal in the near-UV range. Ensure proper background subtraction and consider using spectral imaging to deconvolve the probe's signal from autofluorescence.
-
Probe Localization: The subcellular localization of the probe should be determined. Co-staining with organelle-specific dyes may be necessary.
-
Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration of the probe for your specific cell line.
Conclusion
5-Hydroxy-1,3-dimethylindolin-2-one holds significant potential as a fluorescent probe for the detection of reactive oxygen species and for live-cell imaging. Its indole-based structure provides a foundation for a sensitive and specific response to changes in the cellular redox environment. While further characterization of its photophysical properties is warranted, the protocols and principles outlined in this guide provide a solid framework for researchers to begin exploring the utility of this promising compound in their studies.
References
-
Misra, T., et al. (2006). Photophysical properties of 5-hydroxyindole (5HI): Laser flash photolysis study. Journal of Chemical Sciences, 118(6), 547-553. Retrieved from [Link]
-
Sharma, N., Jain, S. K., & Rastogi, R. C. (2007). Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 171–176. Retrieved from [Link]
-
Grewal, R., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences, 103(4), 1123-1132. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption, emission and quantum yield of synthesized compounds 5-7 in DMF solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of indole-based fluorescent probe for detection of fluoride and cell imaging of HepG2. Retrieved from [Link]
-
PubMed. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Retrieved from [Link]
-
PubMed. (2007). Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]
-
PubMed. (2024). An indole-based near-infrared fluorescent "Turn-On" probe for H2O2: Selective detection and ultrasensitive imaging of zebrafish gallbladder. Retrieved from [Link]
-
National Institutes of Health. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Retrieved from [Link]
-
Wiley Analytical Science. (2014). New Fluorescence Probes for Live-Cell Imaging. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical properties of the synthesized compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]
-
CORE. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). One-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones: three component coupling of N-protected isatin, aryne precursor and 1,3-cyclodione under metal-free conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(II) and Fe(III) ions. Retrieved from [Link]
-
PubMed. (2016). Roles of reactive oxygen species in UVA-induced oxidation of 5,6-dihydroxyindole-2-carboxylic acid-melanin as studied by differential spectrophotometric method. Retrieved from [Link]
-
PubMed. (2013). Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. Retrieved from [Link]
-
CORE. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Retrieved from [Link]
-
European Journal of Chemistry. (2021). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. Retrieved from [Link]
-
National Institutes of Health. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Retrieved from [Link]
-
International Academic and Scientific Research. (2022). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological and photophysical properties of some indolizines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Retrieved from [Link]
-
PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
-
National Institutes of Health. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]
-
MolPort. (n.d.). 5-bromo-3-[4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
-
SpectraBase. (n.d.). 2H-Indol-2-one, 1,3-dihydro-1-(hydroxymethyl)-3,3-dimethyl-. Retrieved from [Link]
Sources
- 1. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. sci-hub.box [sci-hub.box]
- 6. Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvatochromism - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Oxindole Scaffold in Neuroscience Research
An in-depth technical guide on the application of oxindole derivatives in neuroscience research, with a focus on the representative compound 1,3-dimethyl-5-hydroxy-oxindole.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Oxindole Scaffold
The oxindole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various natural products and its diverse pharmacological activities.[1][2][3][4] In the realm of neuroscience, oxindole derivatives are emerging as promising multi-target agents for tackling complex neurodegenerative diseases like Alzheimer's disease (AD).[1][2] This guide will explore the application of a representative oxindole derivative, 1,3-dimethyl-5-hydroxy-oxindole, in neuroscience research, providing detailed protocols and insights into its potential mechanisms of action. While specific data for this exact molecule is illustrative, the principles and protocols are derived from extensive research on the broader class of oxindole derivatives.
The complexity of neurodegenerative diseases, which often involve multiple pathological pathways, necessitates therapeutic strategies that can engage several targets simultaneously.[1][2] Oxindole derivatives are well-suited for this challenge, with various analogues demonstrating the ability to inhibit key enzymes, prevent the aggregation of pathogenic proteins, and act as imaging agents for disease pathology.[5][6][7]
Chemical Properties and Synthesis Overview
The oxindole scaffold is an aromatic heterocycle, with a bicyclic structure composed of a benzene ring fused to a pyrrolidone ring. The versatility of this scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its biological activity.[3][4] The synthesis of oxindole derivatives can be achieved through various methods, including the reduction of isatins or the cyclization of 2-nitrophenylacetic acids.[4]
PART 1: Core Mechanisms of Action in a Neuroscience Context
The therapeutic potential of oxindole derivatives in neuroscience stems from their ability to modulate key pathological processes implicated in neurodegeneration.
Inhibition of Pathogenic Protein Aggregation
A hallmark of many neurodegenerative diseases is the misfolding and aggregation of specific proteins, such as amyloid-β (Aβ) and tau in Alzheimer's disease, and superoxide dismutase 1 (SOD1) in amyotrophic lateral sclerosis (ALS).[5] Several novel oxindole compounds have demonstrated potent inhibitory effects on the aggregation of these amyloidogenic proteins.[5]
Multi-Target Enzyme Inhibition
The multifactorial nature of diseases like Alzheimer's has led to the development of multi-target-directed ligands. Oxindole derivatives have been identified as inhibitors of several key enzymes involved in AD pathogenesis:
-
Glycogen Synthase Kinase-3β (GSK-3β): Overexpression of GSK-3β is linked to hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs).[7] Oxindole derivatives have been designed as potent GSK-3β inhibitors.[7]
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically approved strategy for the symptomatic treatment of Alzheimer's disease.[2]
-
Beta-secretase (BACE1): This enzyme is involved in the production of amyloid-β peptides.
The ability of a single oxindole-based molecule to inhibit multiple of these targets represents a significant advantage in the development of disease-modifying therapies.[1][2]
Serotonin Receptor Modulation
The serotonin (5-HT) system is implicated in various central nervous system (CNS) disorders. Certain oxindole derivatives have been developed as selective ligands for the 5-HT7 receptor, opening avenues for their use as PET imaging agents to study the role of this receptor in conditions like depression and schizophrenia.[8]
PART 2: Key Applications and Experimental Protocols
This section provides detailed protocols for investigating the neuro-active properties of 1,3-dimethyl-5-hydroxy-oxindole, as a representative of the oxindole class.
Application: Inhibition of Amyloidogenic Protein Aggregation
Objective: To assess the ability of 1,3-dimethyl-5-hydroxy-oxindole to inhibit the aggregation of amyloidogenic proteins such as Aβ42 or mutant SOD1.
Methodology: Thioflavin T (ThT) Fluorescence Assay. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence intensity.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of 1,3-dimethyl-5-hydroxy-oxindole in DMSO.
-
Reconstitute synthetic Aβ42 peptide or recombinant mutant SOD1 protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of Thioflavin T in buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the amyloidogenic protein solution.
-
Add varying concentrations of 1,3-dimethyl-5-hydroxy-oxindole (and a vehicle control, e.g., DMSO).
-
Initiate aggregation by incubation at 37°C with continuous shaking.
-
-
Data Acquisition:
-
At regular intervals, measure the fluorescence intensity using a plate reader (excitation ~440 nm, emission ~485 nm).
-
-
Data Analysis:
-
Plot fluorescence intensity against time for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the protein aggregation.
-
Workflow for Protein Aggregation Inhibition Assay:
Caption: Workflow for Thioflavin T-based protein aggregation inhibition assay.
Application: GSK-3β Inhibition Assay
Objective: To determine the inhibitory activity of 1,3-dimethyl-5-hydroxy-oxindole against GSK-3β.
Methodology: Kinase activity can be measured using a variety of commercial kits, often based on luminescence (e.g., Kinase-Glo®) or fluorescence resonance energy transfer (FRET).
Protocol (Luminescence-based):
-
Reagent Preparation:
-
Prepare a stock solution of 1,3-dimethyl-5-hydroxy-oxindole in DMSO.
-
Reconstitute recombinant human GSK-3β enzyme and its substrate (e.g., a synthetic peptide) in kinase buffer.
-
-
Assay Setup:
-
In a 96-well white plate, add the GSK-3β enzyme and substrate.
-
Add varying concentrations of 1,3-dimethyl-5-hydroxy-oxindole (and a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
-
Data Acquisition:
-
Add the luminescence detection reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of GSK-3β inhibition for each compound concentration.
-
Determine the IC50 value.
-
Signaling Pathway Implication of GSK-3β Inhibition:
Caption: Inhibition of GSK-3β by an oxindole derivative can prevent tau hyperphosphorylation.
Application: In Vitro Imaging of Neurofibrillary Tangles
Objective: To evaluate the potential of a fluorescently labeled version of 1,3-dimethyl-5-hydroxy-oxindole to bind to NFTs in post-mortem human brain tissue.
Methodology: Fluorescence staining of brain sections from confirmed Alzheimer's disease cases.
Protocol:
-
Tissue Preparation:
-
Obtain paraffin-embedded or frozen brain sections from a tissue bank.
-
Perform antigen retrieval if necessary.
-
-
Staining:
-
Incubate the tissue sections with a solution of the fluorescently labeled oxindole derivative.
-
Include a positive control (e.g., a known NFT-binding dye like Thioflavin S) and a negative control (incubation without the dye).
-
-
Washing and Mounting:
-
Wash the sections to remove unbound dye.
-
Mount with an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope.
-
Co-stain with an antibody against phosphorylated tau to confirm the specificity of the oxindole derivative for NFTs.
-
PART 3: Data Presentation and Interpretation
Quantitative data from the assays described above should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Representative Biological Activity of Oxindole Derivatives
| Target | Assay Type | Representative IC50/Ki |
| Aβ42 Aggregation | Thioflavin T Assay | 0.5 - 10 µM |
| Tau Aggregation | Thioflavin S Assay | 1 - 15 µM |
| GSK-3β | Kinase Activity Assay | 50 - 500 nM |
| Acetylcholinesterase | Ellman's Assay | 0.1 - 5 µM |
| 5-HT7 Receptor | Radioligand Binding | Ki = 10 - 100 nM |
Note: The values presented are representative ranges for various oxindole derivatives and should be experimentally determined for 1,3-dimethyl-5-hydroxy-oxindole.
Trustworthiness and Validation:
Every protocol described must be a self-validating system. This involves:
-
Positive and Negative Controls: Always include appropriate controls to ensure the assay is performing as expected.
-
Dose-Response Curves: Generate full dose-response curves to accurately determine IC50 values.
-
Orthogonal Validation: Whenever possible, validate findings using a secondary, independent assay. For example, confirm protein aggregation inhibition observed by ThT with transmission electron microscopy (TEM).
By adhering to these principles of scientific integrity, researchers can confidently evaluate the potential of 1,3-dimethyl-5-hydroxy-oxindole and other oxindole derivatives in the context of neuroscience research and drug development.
References
-
Oxindole Derivatives as Multi‐Target Agents for Alzheimer's Disease: A Promising Therapeutic Strategy. Scilit. [Link]
-
Novel oxindole compounds inhibit the aggregation of amyloidogenic proteins associated with neurodegenerative diseases. Keio University. [Link]
-
Oxindole Derivatives as Multi‐Target Agents for Alzheimer's Disease: A Promising Therapeutic Strategy. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel oxindole derivatives for imaging neurofibrillary tangles in Alzheimer's disease. PubMed. [Link]
-
The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach. PubMed. [Link]
-
An Efficient Synthesis of Novel Dispirooxindole Derivatives via One-Pot Three-Component 1,3-Dipolar Cycloaddition Reactions. PMC - NIH. [Link]
-
Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. [Link]
-
Oxindole and its derivatives: A review on recent progress in biological activities. ScienceDirect. [https://www.sciencedirect.com/science/article/pii/S0 biomedicine & pharmacotherapy 141 (2021) 111842]([Link] biomedicine & pharmacotherapy 141 (2021) 111842)
- A process for the preparation of oxindole derivatives.
-
Synthesis and In Vitro Evaluation of Oxindole Derivatives as Potential Radioligands for 5-HT7 Receptor Imaging with PET. PMC. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. Synthesis and biological evaluation of novel oxindole derivatives for imaging neurofibrillary tangles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of Oxindole Derivatives as Potential Radioligands for 5-HT7 Receptor Imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
Welcome to the technical support guide for the synthesis of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, evidence-based solutions to enhance yield, improve purity, and ensure reproducibility.
The 5-hydroxyoxindole scaffold is a crucial structural motif present in numerous biologically active compounds.[1][2] Its efficient synthesis is paramount for advancing drug discovery and development programs. This guide is structured to provide immediate, actionable insights in a user-friendly question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section tackles the most frequent obstacles reported in the synthesis of this compound.
Q1: My overall yield is consistently low. What are the primary factors I should investigate?
Low yield is a multifaceted issue that can stem from several stages of the synthetic sequence. A systematic approach is crucial for diagnosis.
Possible Cause 1: Incomplete N-Methylation of the Starting Phenol If your synthesis starts from a p-aminophenol derivative, incomplete methylation of the aniline nitrogen can be a significant yield-limiting step.
-
Expert Insight: The nucleophilicity of the aniline nitrogen can be hampered by suboptimal reaction conditions. The choice of base and solvent is critical. A strong base like sodium hydride (NaH) is often required to deprotonate the nitrogen effectively.
-
Troubleshooting Protocol:
-
Ensure your solvent (e.g., DMF or THF) is anhydrous. Water will quench the NaH and impede the reaction.
-
Add NaH portion-wise to a cooled solution (0 °C) of the starting material to control the exotherm and hydrogen evolution.
-
Allow for sufficient stirring time after NaH addition (at least 30 minutes) to ensure complete deprotonation before adding the methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Possible Cause 2: Side Reactions and Degradation The phenolic hydroxyl group makes the molecule susceptible to oxidation, especially under basic conditions or in the presence of air. This can lead to the formation of colored impurities and a reduction in the desired product.
-
Expert Insight: The formation of quinone-like species is a common degradation pathway for hydroxyindoles.[3]
-
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heating, as this can accelerate degradation. If heating is necessary, ensure it is done under an inert atmosphere.[4]
-
Possible Cause 3: Suboptimal Cyclization Conditions The intramolecular cyclization to form the oxindole ring is a critical step. The efficiency of this step can be highly dependent on the reaction conditions.
-
Expert Insight: The choice of catalyst and solvent can dramatically influence the rate and yield of the cyclization. For some related syntheses, metal-mediated catalysis has proven effective.[5]
-
Troubleshooting Protocol:
-
Solvent Screen: If feasible, screen a variety of polar aprotic solvents (e.g., THF, Dioxane, DMF) to find the optimal medium for the cyclization.
-
Temperature Optimization: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation. An optimal balance is key.
-
Q2: My final product is difficult to purify, and I see multiple spots on TLC. How can I identify and minimize these impurities?
A complex impurity profile often points to competing reaction pathways or product degradation.
Identification of Impurities:
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is an invaluable tool for identifying the molecular weights of the impurities. This can provide clues about their structures (e.g., demethylated product, oxidized product, or dimers).
-
NMR Spectroscopy: Careful analysis of the 1H and 13C NMR spectra of the crude product can help in the structural elucidation of major impurities.
Common Impurities and How to Avoid Them:
| Impurity Type | Potential Cause | Mitigation Strategy |
| O-Methylated Byproduct | Methylation of the phenolic hydroxyl group. | Use a base that selectively deprotonates the nitrogen. Alternatively, protect the hydroxyl group before methylation and deprotect it in a later step. |
| Unmethylated/Demethylated Species | Incomplete methylation or demethylation during workup. | Ensure stoichiometric amounts of the methylating agent and base are used. Avoid harsh acidic or basic conditions during workup. |
| Oxidized Byproducts (Colored) | Exposure to air, especially under basic conditions. | Maintain an inert atmosphere throughout the reaction and workup. Use antioxidants if compatible with the reaction chemistry.[1] |
| Starting Material | Incomplete reaction. | Increase reaction time or temperature cautiously, while monitoring by TLC. Ensure reagents are of high purity and are added in the correct stoichiometry. |
Q3: The reaction is not reproducible between batches. What are the most critical parameters to control?
Reproducibility issues often arise from subtle variations in reaction setup and reagent quality.
-
Expert Insight: The most critical parameters for this type of synthesis are often the exclusion of atmospheric oxygen and moisture, the quality and stoichiometry of the base, and precise temperature control.
-
Critical Parameter Checklist:
-
Atmosphere: Always use an inert atmosphere.
-
Solvent Purity: Use anhydrous solvents.
-
Reagent Quality: Use freshly opened or properly stored reagents. The purity of the starting 4-(Methylamino)phenol or other precursors is crucial.[6]
-
Temperature Control: Use a reliable heating/cooling system to maintain a consistent temperature.
-
Stirring: Ensure efficient and consistent stirring to avoid localized heating and concentration gradients.
-
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A troubleshooting flowchart for low-yield synthesis.
Frequently Asked Questions (FAQs)
-
What are some established synthetic routes to 5-hydroxyoxindoles? The Nenitzescu indole synthesis is a classic method for preparing 5-hydroxyindoles by reacting benzoquinones with enamines.[3][7] Other modern approaches involve intramolecular cyclizations of appropriately substituted anilines or metal-catalyzed methods.[5][8]
-
What are the expected spectroscopic data for this compound? While specific shifts can vary with the solvent, you can generally expect:
-
1H NMR: Aromatic protons on the benzene ring, a quartet and a doublet for the C3-proton and C3-methyl group respectively (if chiral, otherwise a singlet for the C3-methyl), a singlet for the N-methyl group, and a broad singlet for the phenolic -OH.
-
13C NMR: Signals for the carbonyl carbon (~175-180 ppm), aromatic carbons, and aliphatic carbons for the two methyl groups and the C3 carbon.
-
MS (ESI): A prominent [M+H]+ ion at m/z corresponding to the molecular formula C10H11NO2 (MW: 177.19).[9]
-
-
What safety precautions are essential for this synthesis?
-
Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. Handle it under an inert atmosphere and away from any sources of moisture.
-
Solvents: Organic solvents like DMF and THF have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reference Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and starting materials.
Synthesis of this compound
-
N-Methylation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-aminophenol (1 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise over 30 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction back to 0 °C and add dimethyl sulfate (2.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC until the starting material is consumed.
-
-
Cyclization (Conceptual Pathway):
-
The subsequent steps to build the oxindole ring would typically involve α-acylation or a related strategy, followed by intramolecular cyclization. This often requires conversion to an intermediate that can undergo cyclization, for instance, via a chloroacetyl derivative.
-
-
Workup and Purification:
-
Upon completion, cautiously quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[10] An alternative is recrystallization from a suitable solvent system like ethanol/water.[11]
-
Plausible Mechanistic Pathway
Caption: A plausible synthetic pathway to the target molecule.
References
-
Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Retrieved from [Link]
-
ChemBK. (2024). 5-hydroxy-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
- Google Patents. (n.d.). CN102985406A - Process for preparing substituted 1,3-dihydro-2h-indol-2-ones.
-
MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Retrieved from [Link]
-
Iranian Chemical Society. (2011). Efficient synthesis of 1,3-dihydro-2H-indole-2-one derivatives. Retrieved from [Link]
-
National Institutes of Health. (2016). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 1,3-dimethyl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
-
PubMed. (2013). Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico. Retrieved from [Link]
-
MDPI. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Retrieved from [Link]
-
ResearchGate. (2015). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]
-
National Institutes of Health. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Retrieved from [Link]
-
ChemRxiv. (2022). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
- Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.
- Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds.
-
National Institutes of Health. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
Sources
- 1. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. CN102985406A - Process for preparing substituted 1,3-dihydro-2h-indol-2-ones - Google Patents [patents.google.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. 1,3-Dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 11. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]
5-Hydroxy-1,3-dimethylindolin-2-one solubility issues and solutions
Introduction: Understanding the Challenge
5-Hydroxy-1,3-dimethylindolin-2-one is a substituted oxindole derivative of interest in various research applications, including as a synthetic intermediate in medicinal chemistry.[1] Its core structure is largely hydrophobic, leading to a common and significant experimental hurdle: poor aqueous solubility. However, the key to overcoming this challenge lies in its molecular structure, specifically the phenolic hydroxyl (-OH) group at the 5-position. This functional group allows for strategic manipulation of the solvent environment to achieve successful solubilization.
This guide provides a comprehensive set of troubleshooting strategies and detailed protocols designed for researchers, scientists, and drug development professionals to effectively manage and solve solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for preparing a stock solution of 5-Hydroxy-1,3-dimethylindolin-2-one?
A1: For a concentrated stock solution, begin with a high-purity, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective starting point.[2][3] Other viable options include dimethylformamide (DMF) and ethanol.[4] The parent compound, oxindole, is known to be soluble in these organic solvents.[4] Always use an anhydrous grade of the solvent, as water contamination can significantly reduce the solvating power for hydrophobic compounds.[2][5]
Q2: My compound is not dissolving in DMSO at room temperature. What are the next steps?
A2: This is likely due to kinetic solubility limits or compound aggregation. To facilitate dissolution, you can introduce energy into the system. The recommended sequence is:
-
Vortex: Vigorously vortex the solution for several minutes.
-
Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes. This helps break down solid aggregates.[2][5]
-
Gentle Warming: If the compound persists, warm the solution in a water bath to 37°C for 5-10 minutes.[2][3] Avoid excessive heat, which could degrade the compound.
Q3: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. Why is this happening?
A3: This common phenomenon is known as "crashing out" or precipitation.[2] It occurs because while the compound is soluble in 100% DMSO, its concentration in the final aqueous solution has exceeded its thermodynamic solubility limit in that medium. The sharp decrease in the concentration of the organic solvent upon dilution is insufficient to keep the hydrophobic compound in solution.[5] To prevent this, you must modify the final aqueous environment using the strategies outlined in the troubleshooting guide below.
Q4: How does pH impact the solubility of 5-Hydroxy-1,3-dimethylindolin-2-one?
A4: The impact of pH is critical for this molecule. The hydroxyl group at the 5-position is phenolic, meaning it is weakly acidic. At pH values above its acidity constant (pKa), this group will deprotonate to form a negatively charged phenoxide ion. This ionization dramatically increases the molecule's polarity and, consequently, its solubility in aqueous solutions.[6][7] Therefore, preparing your final working solution in a slightly alkaline buffer (e.g., pH 8.0-9.0) can be a highly effective strategy to prevent precipitation.[6] However, it is important to first confirm the compound's stability at elevated pH.[8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues, from preparing the initial stock to making the final working solution.
Problem 1: Compound Fails to Dissolve in the Primary Organic Solvent (e.g., DMSO)
-
Potential Cause: Contaminated or "wet" solvent. DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which compromises its ability to dissolve nonpolar compounds.[5]
-
Solution: Always use fresh, high-purity, anhydrous DMSO (≥99.7%) from a tightly sealed bottle. Store DMSO properly in a dry environment.[5]
-
-
Potential Cause: Kinetic insolubility due to strong crystal lattice energy or aggregation.
-
Potential Cause: The desired concentration exceeds the compound's maximum solubility in the solvent.
-
Solution: Prepare a more dilute stock solution. A starting concentration of 1-10 mM is generally a good practice for compounds with known solubility challenges.[5]
-
Problem 2: Compound Precipitates Upon Dilution into Aqueous Media
-
Potential Cause: The final concentration of the compound is above its aqueous solubility limit.
-
Primary Solution: pH Modification. This is the most chemically-informed approach for this specific compound. The phenolic hydroxyl group can be deprotonated in a basic solution to form a much more soluble phenoxide salt.[6][7]
-
Action: Prepare your final aqueous buffer at a pH of 8.0 or higher. Add the DMSO stock solution dropwise to the vortexing buffer. The optimal pH will provide a balance between solubility and compound stability. Phenolic compounds are generally more soluble at alkaline pH.[6]
-
-
Secondary Solution: Co-Solvent Systems. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds.[9][10][11]
-
Action: Add a biocompatible co-solvent to your aqueous buffer before introducing the compound stock solution. This creates a more hospitable environment for the hydrophobic molecule. Common co-solvents for in vitro work include PEG 400 and Tween 80.[12]
-
-
Tertiary Solution: Reduce the Final Concentration.
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for 5-Hydroxy-1,3-dimethylindolin-2-one.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution. The molecular weight (MW) of 5-Hydroxy-1,3-dimethylindolin-2-one is 177.20 g/mol .[13]
-
Calculation: To make 1 mL of a 10 mM solution, you need 1.772 mg of the compound.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 177.20 g/mol * 1000 mg/g = 1.772 mg
-
-
Preparation:
-
Bring the vial of 5-Hydroxy-1,3-dimethylindolin-2-one and a bottle of anhydrous DMSO to room temperature.[14]
-
Accurately weigh 1.772 mg of the compound and place it into a sterile microcentrifuge tube or glass vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes.[5]
-
Visually inspect the solution against a light source. If undissolved particles remain, proceed to sonication and/or gentle warming as described in the troubleshooting section.
-
Once fully dissolved, the solution should be clear.
-
-
Storage:
Protocol 2: Solubilization Using pH-Adjusted Aqueous Buffer
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, Tris).
-
Adjust pH: While monitoring with a calibrated pH meter, add a small amount of a suitable base (e.g., 1 N NaOH) dropwise until the buffer reaches the target pH (e.g., 8.5).
-
Thaw Stock: Thaw one aliquot of your 10 mM DMSO stock solution and gently vortex to ensure it is fully dissolved.[3]
-
Dilution: While vigorously vortexing the pH-adjusted buffer, add the required volume of the DMSO stock solution drop-by-drop. The slow addition to a rapidly mixing solution is crucial to prevent localized high concentrations that can cause precipitation.
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of precipitates.
Data Summary Table
| Strategy | Recommended Action | Causality & Key Considerations |
| Primary Solvent Selection | Use anhydrous DMSO, DMF, or ethanol. | These polar aprotic/protic solvents are effective for many indolinone structures. Water contamination must be avoided as it reduces solvating power.[2][4][5] |
| Physical Dissolution Aids | Vortex, sonicate, warm gently to 37°C. | These methods provide the activation energy needed to overcome the compound's crystal lattice energy and break up aggregates, facilitating dissolution.[2][3] |
| pH Modification | Adjust final aqueous buffer to pH > 8.0. | Deprotonates the phenolic -OH group to a more polar and water-soluble phenoxide ion. Check for compound stability at the chosen pH.[6][7] |
| Co-Solvent Systems | Add 1-10% PEG 400 or 0.1-1% Tween 80 to the final aqueous buffer. | Co-solvents reduce the polarity of the aqueous medium, creating a more favorable environment for hydrophobic compounds and preventing them from "crashing out."[9][10][12] |
References
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
- MDPI. (n.d.).
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Purdue e-Pubs. (n.d.).
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
- Benchchem. (2025). Technical Support Center: Troubleshooting Compound Solubility in DMSO. Benchchem.
- Benchchem. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. Benchchem.
- Anonymous. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- PubChem. (n.d.). 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one.
- ProQuest. (n.d.). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract.
- MySkinRecipes. (n.d.). 3-Ethyl-5-Hydroxy-1,3-Dimethyl-2,3-Dihydro-1H-Indol-2-One.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- ResearchGate. (2016, January 2). How does pH affect the solubility of phenolic acid?
- Enfanos. (n.d.).
- CymitQuimica. (n.d.). 5-Hydroxy-3,3-dimethylindolin-2-one.
- Benchchem. (2025).
- PubMed Central. (2019, February 22).
- ChemBK. (2024, April 9). 5-hydroxy-1,3-dihydro-2H-indol-2-one.
- ResearchGate. (2025, August 6). Effect of pH on the Stability of Plant Phenolic Compounds.
- Benchchem. (2025). Technical Support Center: Troubleshooting (S)-IB-96212 Solubility in DMSO.
- IJRAR.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
- Slideshare. (n.d.). Methods of solubility enhancements.
- MCE. (n.d.). Compound Handling Instructions.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- CymitQuimica. (n.d.). 1,3-DIHYDRO-5-HYDROXY-1-METHYL-2H-INDOL-2-ONE.
- Synblock. (n.d.). CAS 184906-31-8 | 5-hydroxy-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one.
- Unknown. (2025, June 28).
- Sigma-Aldrich. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- PubChem. (n.d.). 3,3-Dimethyl-1,3-dihydro-indol-2-one.
- Cayman Chemical. (2022, December 22).
- ResearchGate. (2023, February 11). (PDF) Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate.
- PMC - NIH. (2025, July 1). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. PMC - NIH.
Sources
- 1. 3-Ethyl-5-Hydroxy-1,3-Dimethyl-2,3-Dihydro-1H-Indol-2-One [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. ijrar.org [ijrar.org]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. This compound | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Instability of 1,3-dimethyl-5-hydroxy-oxindole in Assays
<_ _>
Welcome to the technical support center for researchers utilizing 1,3-dimethyl-5-hydroxy-oxindole. This guide is designed to provide you with the expertise and field-proven insights necessary to navigate the inherent instability of this compound, ensuring the accuracy and reproducibility of your experimental results. We will delve into the root causes of its degradation and provide actionable, self-validating protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when working with 1,3-dimethyl-5-hydroxy-oxindole.
Q1: My assay signal is inconsistent and drifts over time. What is the likely cause?
This is a classic symptom of compound instability. The 5-hydroxy group on the oxindole ring is highly susceptible to oxidation, especially in aqueous, neutral to alkaline buffers exposed to atmospheric oxygen. This oxidation alters the compound's structure, leading to a loss of biological activity and, consequently, a diminishing or variable assay signal.
Q2: I'm observing a color change in my stock solution, from colorless to a yellow or brownish hue. Is the compound degrading?
Yes, a visible color change is a strong indicator of oxidative degradation. The oxidation of phenolic compounds, like the 5-hydroxy moiety on your oxindole, often produces colored quinone-type species.[1][2] If you observe this, the solution should be discarded as the compound's integrity is compromised.
Q3: How should I prepare and store stock solutions of 1,3-dimethyl-5-hydroxy-oxindole to maximize stability?
Stock solutions should be prepared in an anhydrous, aprotic solvent like DMSO or DMF at a high concentration. Aliquot the stock into small, single-use volumes in amber glass vials and store them at -80°C under an inert atmosphere (argon or nitrogen). This minimizes exposure to oxygen, light, and moisture, which are key drivers of degradation.
Q4: Can the antioxidant I add to my assay buffer interfere with the results?
This is a critical consideration. While antioxidants are essential for stabilizing the compound, they can interfere with certain assay formats. For example, thiol-containing antioxidants like Dithiothreitol (DTT) can reduce tetrazolium salts (e.g., MTT), leading to false-positive signals in cell viability assays.[3] Similarly, ascorbic acid can interfere with assays that generate hydrogen peroxide as part of their signal detection.[4][5][6] It is crucial to run a control with the antioxidant alone to assess its potential for assay interference.
In-Depth Troubleshooting Guides
Problem 1: Oxidative Degradation
Root Cause Analysis: The primary instability of 1,3-dimethyl-5-hydroxy-oxindole stems from the electron-rich 5-hydroxy (phenolic) group. This group can be easily oxidized to a semiquinone radical, which can then be further oxidized or dimerize, leading to a heterogeneous mixture of inactive degradation products. This process is accelerated by dissolved oxygen, transition metals, and slightly alkaline pH.[1][7][8]
Symptoms:
-
Gradual or rapid loss of assay signal.
-
Poor reproducibility between replicate wells or experiments.
-
Visible color change in assay plates or stock solutions.
-
Non-linear dose-response curves.
Solutions & Mitigation Strategies:
-
Use of Degassed Buffers: Removing dissolved oxygen from your aqueous assay buffers is a primary line of defense.
-
Inclusion of Antioxidants: Supplementing your assay buffer with a suitable antioxidant can protect the compound.
-
Working Under Inert Atmosphere: For highly sensitive assays, performing critical steps under a gentle stream of nitrogen or argon can provide maximum protection.
Problem 2: pH-Dependent Instability
Root Cause Analysis: The stability of the phenolic group is highly dependent on pH. In alkaline conditions (pH > 8), the hydroxyl group is deprotonated to form a phenolate anion. This anion is significantly more electron-rich and thus more susceptible to oxidation than the protonated form.[9]
Symptoms:
-
Markedly lower assay signal in higher pH buffers.
-
Inconsistent results when using different buffer systems.
Solutions & Mitigation Strategies:
-
pH Optimization: If your assay allows, maintain the buffer pH in the slightly acidic to neutral range (pH 6.0-7.2) to keep the hydroxyl group protonated and less reactive.
-
Buffer Selection: Use high-quality buffers and freshly prepared solutions. Avoid phosphate buffers if trace metal contamination is a concern, as this can catalyze oxidation. Consider using chelating agents like EDTA (at a low concentration, e.g., 100 µM) to sequester catalytic metal ions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Working Solution
This protocol describes how to prepare a working solution of 1,3-dimethyl-5-hydroxy-oxindole for direct addition to your assay plate, minimizing degradation.
Materials:
-
High-quality, degassed assay buffer (e.g., HEPES or MES at pH ≤ 7.2)
-
Antioxidant (e.g., Ascorbic Acid or Dithiothreitol - DTT)
-
1,3-dimethyl-5-hydroxy-oxindole stock solution in anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stabilized Buffer: To your degassed assay buffer, add your chosen antioxidant to its final working concentration. (See Table 1 for recommendations). Mix gently but thoroughly.
-
Pre-Dilution: Perform an intermediate serial dilution of your DMSO stock in fresh, anhydrous DMSO if necessary to achieve the desired concentration range for your assay. This minimizes the amount of DMSO in the final assay well.
-
Final Dilution (Just-in-Time): Immediately before adding the compound to your assay plate, dilute the compound from the DMSO stock/pre-dilution into the prepared, antioxidant-containing buffer.
-
Immediate Use: Use this final working solution immediately. Do not store aqueous dilutions.
Protocol 2: Validating Antioxidant Compatibility
This crucial control experiment ensures that the stabilizing agent does not interfere with your assay's readout.
Procedure:
-
Set up Control Wells: On your assay plate, prepare a set of wells that include all assay components (cells, enzymes, detection reagents, etc.) except for your primary compound (1,3-dimethyl-5-hydroxy-oxindole).
-
Add Antioxidant: To these wells, add the antioxidant-containing buffer at the same final concentration used in your experimental wells.
-
Add Vehicle: Add the same volume of vehicle (e.g., DMSO) that is present in your experimental wells.
-
Incubate and Read: Follow your standard assay protocol for incubation and signal detection.
-
Analyze: The signal in these control wells should be identical to the signal from vehicle-only control wells that do not contain the antioxidant. Any significant deviation indicates assay interference by the antioxidant.
Data Presentation & Visualization
Table 1: Recommended Antioxidants and Working Concentrations
| Antioxidant | Recommended Final Concentration | Compatible Assay Types | Potential Interference Issues |
| Ascorbic Acid | 50 - 200 µM | Most cell-based and biochemical assays | Can interfere with peroxidase-based detection systems by competing for H₂O₂.[4][6] |
| Dithiothreitol (DTT) | 100 - 500 µM | Biochemical assays, particularly with purified enzymes | Can reduce tetrazolium salts (MTT, XTT) and may interfere with fluorescence/luminescence readouts by reducing disulfide bonds in reporter proteins.[3] |
| N-Acetylcysteine (NAC) | 1 - 5 mM | Cell-based assays | Thiol-based reducing agent; potential for interference similar to DTT but often less potent.[3] |
Diagram 1: Oxidative Degradation Pathway of 5-Hydroxy-oxindole
Caption: Proposed oxidative degradation pathway and the intervention point for antioxidants.
Diagram 2: Recommended Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. optimaldx.com [optimaldx.com]
- 5. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. A profile of the oxidation chemistry of 5-hydroxyindole under biomimetic conditions | Semantic Scholar [semanticscholar.org]
- 8. Oxidation of the indole nucleus of 5-hydroxytryptamine and formation of dimers in the presence of peroxidase and H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and its related substances. The unique chemical properties of this molecule, specifically its ionizable phenolic group, present distinct challenges in achieving robust and reproducible chromatographic separations.
This guide provides a structured, question-and-answer approach to common issues encountered during method development and routine analysis. We will delve into the scientific principles behind these challenges and offer field-proven solutions to ensure the integrity and accuracy of your results.
Understanding the Analyte: The Key to a Robust Method
This compound is an oxindole derivative.[1] Its structure contains a phenolic hydroxyl group, which is the primary driver of its chromatographic behavior in reversed-phase HPLC. This group is weakly acidic and can exist in either a neutral (protonated) or anionic (deprotonated) state depending on the pH of the mobile phase. This equilibrium is the single most important factor to control for successful separation.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[4] |
| Molecular Weight | 177.20 g/mol | PubChem[4] |
| Structure | ||
| Key Functional Group | Phenolic Hydroxyl (-OH) | |
| Predicted pKa | ~10 (Typical for phenols) |
The goal in reversed-phase HPLC is typically to have the analyte in a single, stable form. For an acidic compound like this, operating at a mobile phase pH well below the pKa (ion suppression) will render the molecule neutral, increasing its hydrophobicity and promoting retention on a non-polar stationary phase like C18.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common problems encountered during the HPLC analysis of this compound.
Category 1: Peak Shape Problems
Poor peak shape can compromise resolution and lead to inaccurate quantification.[7] Problems like tailing, fronting, or splitting are often the first indication of an issue with the method's chemistry or the instrument's health.
Q1: My peak for this compound is tailing significantly. What are the likely causes and solutions?
Peak tailing is characterized by an asymmetry factor >1 and is a common issue for compounds with acidic or basic functional groups.
Primary Causes & Solutions:
-
Secondary Silanol Interactions: The most common cause for tailing of polar, ionizable compounds. Free silanol groups (Si-OH) on the surface of standard silica-based columns are deprotonated and negatively charged at neutral pH, leading to ionic interactions with your analyte. This results in a portion of the analyte being overly retained, causing the peak to tail.
-
Solution: The most effective solution is to lower the mobile phase pH. By adding an acidifier like formic acid or phosphoric acid to bring the pH between 2.5 and 4, you protonate the silanol groups (Si-OH), minimizing these secondary interactions.[6] This strategy also ensures the phenolic group on your analyte is fully protonated (ion-suppressed), leading to better retention and peak shape.[5][8]
-
-
Mobile Phase pH is Too Close to Analyte pKa: If the mobile phase pH is not buffered or is too close to the analyte's pKa (~10 for the phenol), a mixture of the ionized and unionized forms of the compound can exist simultaneously, leading to peak distortion and tailing.[9]
-
Solution: Always use a buffer and ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[8] For this acidic compound, a low pH is ideal.
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components on the column inlet can create active sites that cause tailing.[10] Similarly, operating silica-based columns at high pH (>8) can dissolve the silica, leading to voids and a damaged packing bed.
-
Solution: Use a guard column to protect the analytical column from contaminants.[10] If contamination is suspected, flush the column with a strong organic solvent. If the column is chemically damaged, it must be replaced.
-
Q2: My peak is fronting (leading). Why is this happening?
Peak fronting, where the asymmetry factor is <1, is less common than tailing but typically points to two main issues.
Primary Causes & Solutions:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing some analyte molecules to travel through the column faster, leading to a fronting peak.
-
Solution: Systematically dilute your sample or reduce the injection volume until a symmetrical peak is achieved.[8]
-
-
Incorrect Sample Solvent: Dissolving the sample in a solvent that is significantly stronger (less polar) than the mobile phase (e.g., pure acetonitrile or methanol when the mobile phase is 80% water) can cause the peak to be distorted and often front.[7][8] The sample doesn't properly partition onto the stationary phase at the column inlet.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.
-
Q3: I am seeing split or doubled peaks for a pure standard. What is the cause?
Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.
Primary Causes & Solutions:
-
Partially Blocked Column Frit: Particulate matter from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing the sample to flow unevenly onto the packing material.[7] This is often accompanied by an increase in system backpressure.
-
Solution: Filter all samples and mobile phases. If a blockage occurs, you can try back-flushing the column (disconnect from the detector first). If this fails, the column may need to be replaced. Using an in-line filter or guard column is highly recommended.[10]
-
-
Column Void or Channel: A void at the head of the column can form over time due to mechanical shock or chemical instability of the packing material (e.g., using high pH).
-
Solution: This indicates catastrophic column failure. The column must be replaced.
-
Category 2: Retention Time (RT) Issues
Consistent and reproducible retention times are fundamental for analyte identification and quantification. Drifting or incorrect retention times can invalidate an entire analytical run.
Q1: My analyte has very poor retention and elutes near the solvent front (void volume). How can I increase its retention time?
This is a common problem for moderately polar compounds like this compound, especially if the method is not optimized.[11][12]
Primary Causes & Solutions:
-
Analyte is Ionized: This is the most probable cause. If the mobile phase pH is neutral or basic (pH > 7), the phenolic hydroxyl group will be deprotonated, forming a negatively charged phenolate anion. This ionized form is much more polar than the neutral molecule and will have very little affinity for the non-polar C18 stationary phase, causing it to elute very quickly.[3][6]
-
Solution: Implement ion suppression. Lower the mobile phase pH to between 2.5 and 4.0 using a buffer or acid modifier (e.g., 0.1% formic acid). This neutralizes the molecule, increases its hydrophobicity, and significantly improves retention.[5]
-
-
Mobile Phase is Too Strong: The mobile phase may contain too high a percentage of organic solvent (acetonitrile or methanol).
-
Solution: Decrease the percentage of the organic modifier in the mobile phase. For isocratic methods, try reducing the organic content by 5-10%. For gradient methods, make the initial conditions weaker (less organic).
-
Q2: My retention time is drifting or shifting between injections. How can I stabilize it?
Retention time instability makes peak identification unreliable and is a common reason for system suitability failure.
Primary Causes & Solutions:
-
Unstable Mobile Phase pH: If the mobile phase is not adequately buffered, its pH can change over time (e.g., by absorbing atmospheric CO₂), causing the retention time of the ionizable analyte to shift.[9]
-
Solution: Always use a buffer system (e.g., formate, acetate, or phosphate) at a suitable concentration (10-25 mM is typical). Ensure the pH is measured and adjusted on the aqueous portion before mixing with the organic solvent.[6] Prepare fresh mobile phase daily.
-
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase conditions before an injection, especially after a gradient run or when the system has been idle, retention times can drift.
-
Solution: Ensure a sufficient equilibration time is built into your method. For reversed-phase, 10-15 column volumes is a good starting point.
-
-
Temperature Fluctuations: Column temperature has a significant effect on retention. If the column compartment is not temperature-controlled, changes in ambient lab temperature will cause retention times to drift (typically, higher temperatures lead to shorter retention times).
-
Solution: Use a thermostatted column compartment and set it to a stable temperature, for example, 30 °C or 35 °C.[13]
-
Recommended Starting Protocol
This protocol provides a robust starting point for the analysis of this compound, designed to mitigate the common issues discussed above.
Experimental Workflow:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm filter.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Rationale: Formic acid will buffer the mobile phase to a pH of approximately 2.7, ensuring the analyte and column silanols are protonated, leading to good peak shape and retention.[5][6]
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte in methanol or acetonitrile.
-
Dilute the stock solution to the final working concentration using a mixture that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).
-
Rationale: Dissolving the sample in a "weak" solvent prevents peak distortion upon injection.[8]
-
-
HPLC Instrument Conditions:
| Parameter | Recommended Setting |
| Column | C18, 2.5-5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5-10 µL |
| Detection (UV) | 254 nm or 280 nm |
-
System Equilibration:
-
Before the first injection, equilibrate the entire system (pump, column) with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.
-
Ensure a post-run equilibration step of at least 5 minutes is included in the method to return to initial conditions before the next injection.
-
By following these guidelines and understanding the chemical principles at play, you can develop a robust, reliable, and reproducible HPLC method for the analysis of this compound.
References
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Thermo Fisher Scientific.
- What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru.
- Exploring the Role of pH in HPLC Separ
- Troubleshooting Peak Shape Problems in HPLC.
- Control pH During Method Development for Better Chrom
- The Importance Of Mobile Phase PH in Chromatographic Separ
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting Guide. Knauer.
- This compound.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
Sources
- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. veeprho.com [veeprho.com]
- 4. This compound | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Reducing Background Noise in 1,3-dimethyl-5-hydroxy-oxindole Fluorescence Imaging
Welcome to the technical support center for optimizing fluorescence imaging with 1,3-dimethyl-5-hydroxy-oxindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for reducing background noise and enhancing signal clarity in your experiments.
Understanding the Challenge: Signal-to-Noise Ratio in Fluorescence Microscopy
In fluorescence microscopy, the goal is to achieve a high signal-to-noise ratio (SNR), where the signal from your target molecule, 1,3-dimethyl-5-hydroxy-oxindole, is significantly brighter than the surrounding background noise.[1][2] Background noise can originate from various sources, including the imaging system, the sample itself (autofluorescence), and unbound fluorescent molecules.[3] Effectively managing this noise is critical for obtaining high-quality, quantifiable data.
Core Principles of Background Reduction
Successful reduction of background noise hinges on a multi-faceted approach that addresses potential issues at every stage of the experimental workflow, from sample preparation to image acquisition and analysis. This guide will walk you through a logical troubleshooting process to identify and mitigate common sources of noise.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve specific issues you may be encountering during your imaging experiments with 1,3-dimethyl-5-hydroxy-oxindole.
Issue 1: High Background Fluorescence Across the Entire Image
A consistently high background across your entire field of view often points to systemic issues with your reagents or sample preparation.
Potential Causes & Step-by-Step Solutions
| Potential Cause | Explanation | Recommended Action |
| Excessive Concentration of 1,3-dimethyl-5-hydroxy-oxindole | Using too high a concentration of the fluorescent probe can lead to non-specific binding and a high level of unbound molecules in the background.[4][5] | Protocol: Titrate the concentration of 1,3-dimethyl-5-hydroxy-oxindole to find the optimal balance between signal and background. Start with the recommended concentration and perform a dilution series (e.g., 1:2, 1:5, 1:10) to identify the lowest concentration that still provides a robust signal. |
| Insufficient Washing Steps | Inadequate washing after staining fails to remove unbound fluorescent probes, which then contribute to background noise.[4][6] | Protocol: Increase the number and duration of your washing steps after incubation with 1,3-dimethyl-5-hydroxy-oxindole. Use a buffered saline solution like PBS and perform at least three washes of 5-10 minutes each with gentle agitation.[6] |
| Contaminated Buffers or Media | Buffers, media, or other reagents can become contaminated with fluorescent impurities over time. | Action: Prepare fresh buffers and media for each experiment. If you suspect contamination, test each component individually for fluorescence on the microscope. |
| Autofluorescence from Culture Media | Some components in cell culture media, such as phenol red and serum, are naturally fluorescent and can contribute significantly to background noise.[7][8] | Protocol: For live-cell imaging, replace the culture medium with an optically clear, phenol red-free medium or a buffered saline solution before imaging.[7][8] |
| Fluorescence from the Imaging Vessel | Plastic-bottom dishes and slides can exhibit significant autofluorescence.[3] | Action: Switch to glass-bottom dishes or slides, which have lower intrinsic fluorescence.[3] |
Issue 2: Cellular or Tissue Autofluorescence Obscuring the Signal
Autofluorescence is the natural fluorescence emitted by biological structures like mitochondria, lysosomes, collagen, and elastin.[9][10][11] This can be a significant source of background noise, particularly when the signal from 1,3-dimethyl-5-hydroxy-oxindole is weak.
Strategies for Mitigating Autofluorescence
| Strategy | Explanation | Implementation |
| Spectral Unmixing | If your imaging system has this capability, you can acquire images at multiple emission wavelengths to create a spectral signature for both your probe and the autofluorescence. The autofluorescence can then be computationally subtracted from your image.[8] | Workflow: 1. Acquire a reference spectrum of autofluorescence from an unstained sample. 2. Acquire a reference spectrum of 1,3-dimethyl-5-hydroxy-oxindole. 3. Use these spectra to unmix the signals in your experimental samples. |
| Photobleaching of Autofluorescence | Intentionally photobleaching the sample with broad-spectrum light before staining can reduce autofluorescence.[12][13] | Protocol: Before incubating with 1,3-dimethyl-5-hydroxy-oxindole, expose the sample to the excitation light for a controlled period until the autofluorescence signal diminishes. Be cautious not to damage the sample. |
| Chemical Quenching | Certain reagents can be used to quench autofluorescence. | Action: Consider treating your samples with a quenching agent like sodium borohydride after fixation.[14] |
| Choice of Emission Filter | Selecting a fluorophore that emits in the red or far-red spectrum can help avoid the majority of cellular autofluorescence, which is often strongest in the blue and green channels.[10] | Consideration: While you are using 1,3-dimethyl-5-hydroxy-oxindole, be aware of its emission spectrum and how it overlaps with the autofluorescence of your specific sample. |
Issue 3: Photobleaching Leading to Signal Loss and Increased Noise
Photobleaching is the irreversible destruction of a fluorophore due to prolonged exposure to excitation light, leading to a decrease in signal intensity over time.[12][13][15] This can make it difficult to distinguish a weak signal from the background.
Minimizing Photobleaching
| Technique | Explanation | Practical Steps |
| Reduce Excitation Light Intensity | Using the lowest possible laser power or lamp intensity that still provides a detectable signal will slow down the rate of photobleaching.[8] | Action: Use neutral density filters or adjust the laser power settings on your microscope. |
| Minimize Exposure Time | The less time your sample is exposed to the excitation light, the less photobleaching will occur.[12][16] | Action: Use the shortest possible exposure time for your camera that provides a good signal. For confocal microscopy, increase the scan speed. |
| Use Antifade Mounting Media | For fixed samples, antifade reagents in the mounting medium can significantly reduce photobleaching.[8] | Recommendation: Choose a commercially available mounting medium with a reputable antifade agent. |
| Image Averaging and Accumulation | Acquiring multiple images with lower excitation intensity and averaging them can improve the signal-to-noise ratio without causing significant photobleaching.[17] | Workflow: Instead of a single long exposure, take a series of shorter exposures and average them in your imaging software. |
Experimental Workflow and Decision-Making Diagram
The following diagram outlines a logical workflow for troubleshooting background noise in your 1,3-dimethyl-5-hydroxy-oxindole fluorescence imaging experiments.
Caption: Troubleshooting workflow for reducing background noise.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for oxindole derivatives, and how does this relate to background noise?
While specific fluorescence properties can vary, indole-containing compounds often exhibit fluorescence. It is crucial to know the precise excitation and emission maxima of 1,3-dimethyl-5-hydroxy-oxindole to select the appropriate filter sets for your microscope. Using optimal filters will maximize the signal collected from your probe while minimizing the collection of background light and autofluorescence.[18]
Q2: Can the fixation method affect background fluorescence?
Yes, some fixatives, particularly those containing glutaraldehyde, can induce autofluorescence by cross-linking proteins.[11][14] If you suspect your fixation protocol is contributing to the background, consider reducing the fixation time or switching to a different fixative, such as ice-cold methanol.
Q3: How do I differentiate between background from unbound probe and cellular autofluorescence?
A simple control experiment can help you distinguish between these two sources of noise. Prepare a sample that goes through the entire staining and washing protocol but without the addition of 1,3-dimethyl-5-hydroxy-oxindole. Any fluorescence you observe in this sample is due to autofluorescence.
Q4: My signal is very weak to begin with. How can I increase it without also increasing the background?
Optimizing the signal-to-noise ratio is key here.[2][19] Instead of simply increasing the excitation power, which can also increase background and photobleaching, try to enhance the signal at the detection stage. Use a high-quantum-yield detector (camera) and a high numerical aperture (NA) objective lens to collect as much of the emitted light as possible.[20] Additionally, ensure your staining protocol is optimized for maximum labeling efficiency.
Q5: Are there any software-based methods to reduce background noise after image acquisition?
Yes, post-acquisition image processing can help improve the signal-to-noise ratio. Techniques like background subtraction and deconvolution can be effective. For background subtraction, you can define a region of interest in your image that contains only background and subtract the average intensity of that region from the entire image. Deconvolution algorithms can reassign out-of-focus light to its point of origin, which can sharpen the image and reduce haze from background fluorescence.
References
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Google Cloud.
- Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological. (n.d.). Sino Biological.
- Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences.
- A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025, September 4). PLOS ONE.
- Troubleshooting Immunofluorescence. (n.d.). Hycult Biotech.
- Photobleaching. (n.d.). Wikipedia.
- Immunofluorescence Troubleshooting Tips. (2021, October 19). Elabscience.
- Bleaching Effects. (n.d.). Scientific Volume Imaging.
- Immunofluorescence Troubleshooting | Tips & Tricks. (n.d.). StressMarq Biosciences Inc.
- Fluorescence - Photobleaching - Interactive Tutorial. (2016, September 12). Molecular Expressions Microscopy Primer.
- Signal-to-Noise Considerations. (n.d.). Evident Scientific.
- Autofluorescence. (n.d.). Wikipedia.
- A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (n.d.). PLOS ONE.
- What is Autofluorescence? A Quick Explainer for Biologists. (2024, October 2). Bitesize Bio.
- Causes of Autofluorescence. (2022, July 21). Visikol.
- Immunofluorescence Troubleshooting. (2020, November 12). St John's Laboratory Ltd.
- Autofluorescence can interfere with flow cytometry imaging. (n.d.). BD Biosciences.
- Learn how to Remove Autofluorescence from your Confocal Images. (n.d.). Leica Microsystems.
- Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. (2025, June 9).
- Optimizing Signal to Noise Ratio. (2023, May 8). YouTube.
- Single molecule super-resolution microscopy: All for one and one for all. (n.d.). The Physiological Society.
- Active fluorescent modulation for low-noise super-resolution microscopy. (n.d.). Optica Publishing Group.
- Background in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - ES.
- minimizing background noise in fluorescent AMP biosensors. (n.d.). Benchchem.
- Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips. (2022, November 7). NIH.
- Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. (2023, June 10). MDPI.
- Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. (2023, May 31). PMC - NIH.
- Fluorescence characteristics of indoles in non-polar solvents: Lifetimes, quantum yields and polarization spectra. (n.d.). ResearchGate.
- Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022, April 29). PMC - NIH.
-
(PDF) Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][6][12][15]triazines and indole-3-carbaldehyde Schiff Bases. (2025, August 9). ResearchGate. Retrieved from
Sources
- 1. Signal-to-Noise Considerations [evidentscientific.com]
- 2. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Autofluorescence - Wikipedia [en.wikipedia.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Causes of Autofluorescence [visikol.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Photobleaching - Wikipedia [en.wikipedia.org]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 16. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 17. bitesizebio.com [bitesizebio.com]
- 18. m.youtube.com [m.youtube.com]
- 19. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. physoc.org [physoc.org]
Technical Support Center: Synthesis of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
Welcome to the technical support center for the synthesis of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this valuable oxindole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.
Introduction to the Synthesis
The synthesis of this compound typically proceeds through a multi-step pathway involving the formation of an N-substituted chloroacetamide intermediate, followed by an intramolecular cyclization. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide will address these critical aspects, offering solutions grounded in chemical principles and practical laboratory experience.
A common synthetic route is outlined below:
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound?
A1: The two most critical steps are the N-methylation of 2-chloro-N-(4-hydroxyphenyl)acetamide and the subsequent intramolecular cyclization. The N-methylation can suffer from selectivity issues (O- vs. N-methylation) and the use of hazardous reagents. The intramolecular cyclization is sensitive to the choice of base and reaction conditions, which can significantly impact the yield and purity of the final product.
Q2: What are the common impurities I should expect?
A2: Common impurities can include:
-
Unreacted starting materials: 2-Chloro-N-(4-hydroxyphenyl)-N-methylacetamide.
-
O-methylated side product: 2-Chloro-N-(4-methoxyphenyl)-N-methylacetamide from the N-methylation step.
-
Hydrolysis products: Degradation of the chloroacetamide functional group can occur, especially under harsh basic or acidic conditions.[1][2]
-
Polymeric materials: The phenolic starting materials and products can be susceptible to oxidation and polymerization, especially if not handled under an inert atmosphere.
Q3: Can I use a one-pot procedure for the N-methylation and cyclization steps?
A3: While a one-pot procedure is theoretically possible, it is not recommended for initial attempts or for achieving high purity. The optimal conditions for N-methylation and intramolecular cyclization often differ. N-methylation is typically performed with a slight excess of the methylating agent, which could interfere with the subsequent cyclization step. A stepwise approach with purification of the intermediate, 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide, generally provides better control and a cleaner final product.
Q4: Are there greener alternatives for the methylation step?
A4: Yes, traditional methylating agents like dimethyl sulfate and methyl iodide are highly toxic.[3] Dimethyl carbonate (DMC) is a more environmentally friendly alternative that can be used for both O- and N-methylation.[3][4][5][6][7] The reaction with DMC often requires a catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO), and may require higher temperatures.[4][5][7]
Troubleshooting Guide
Problem 1: Low Yield in the N-Acetylation of 4-Aminophenol
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete reaction | Insufficient chloroacetyl chloride. | Use a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride. |
| Low reaction temperature. | Ensure the reaction is maintained at the optimal temperature, typically starting at low temperatures (0-5 °C) and then allowing it to warm to room temperature.[8][9] | |
| Product loss during workup | Premature precipitation of the product. | Ensure complete reaction before adding water or an anti-solvent. |
| Product solubility in the wash solution. | Use cold water for washing the precipitate to minimize loss.[8] | |
| Side reactions | Di-acylation of the amine. | Add the chloroacetyl chloride dropwise to a cooled solution of 4-aminophenol to avoid localized high concentrations. |
Problem 2: Poor Selectivity and Low Yield in the N-Methylation Step
| Symptom | Possible Cause | Troubleshooting Action |
| Formation of O-methylated byproduct | Strong basic conditions deprotonating the phenolic hydroxyl group. | Use a weaker base or carefully control the stoichiometry of a strong base. The pKa of the amide N-H is generally higher than the phenolic O-H, making the phenol more acidic and prone to deprotonation. |
| High reaction temperature. | Perform the methylation at the lowest effective temperature to favor N-methylation. | |
| Low conversion | Ineffective methylating agent. | Consider more reactive methylating agents, but be mindful of their toxicity. Alternatively, explore catalytic systems for less reactive agents like DMC.[3][4] |
| Steric hindrance. | N-methylation can be influenced by the conformation of the molecule.[10] While less of a concern here, ensure adequate reaction time. | |
| Degradation of starting material | Presence of water in the reaction. | Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the chloroacetamide. |
Problem 3: Inefficient Intramolecular Cyclization
| Symptom | Possible Cause | Troubleshooting Action |
| No or low product formation | The base is not strong enough to deprotonate the carbon alpha to the carbonyl and initiate cyclization. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure the base is fresh and active. |
| The reaction temperature is too low. | Gently heat the reaction mixture to facilitate cyclization, but monitor for decomposition. | |
| Formation of unidentified byproducts | Intermolecular side reactions. | Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. |
| Degradation of the product under strong basic conditions. | Add the base portion-wise at a low temperature and then warm the reaction. Neutralize the reaction mixture promptly upon completion. 5-hydroxyoxindoles can be susceptible to degradation under harsh conditions.[1][11] |
Problem 4: Difficult Purification of the Final Product
| Symptom | Possible Cause | Troubleshooting Action |
| Oily product that is difficult to crystallize | Presence of impurities. | Purify by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point. |
| Tailing on TLC and column chromatography | The phenolic hydroxyl group interacts with the silica gel. | Add a small amount of acetic acid (e.g., 0.5%) to the eluent to suppress this interaction. |
| Product appears colored (pink or brown) | Oxidation of the phenolic hydroxyl group. | Perform the reaction and purification under an inert atmosphere (nitrogen or argon). The final product should be stored under inert gas and protected from light. The antioxidant properties of 5-hydroxyoxindoles suggest they are prone to oxidation.[12] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-N-(4-hydroxyphenyl)acetamide
-
Dissolve 4-aminophenol (1.0 eq) in a suitable solvent such as acetic acid or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.[8][9]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1-1.2 eq) in the same solvent to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water or a saturated sodium acetate solution.[8][9]
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-chloro-N-(4-hydroxyphenyl)acetamide.
Protocol 2: Synthesis of this compound
-
N-Methylation:
-
To a solution of 2-chloro-N-(4-hydroxyphenyl)acetamide (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, THF), add a suitable base (e.g., K₂CO₃, 2.5 eq).
-
Add a methylating agent such as dimethyl sulfate (2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup to isolate the crude 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide. Purification at this stage by column chromatography is recommended.
-
-
Intramolecular Cyclization:
-
Dissolve the purified 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, dioxane) under an inert atmosphere.
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]
-
CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available from: [Link]
-
Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Royal Society of Chemistry. Available from: [Link]
-
An Environmentally Friendly Method for N-Methylation of 5-Substituted 1H-Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. ResearchGate. Available from: [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available from: [Link]
-
Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. National Center for Biotechnology Information. Available from: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). National Center for Biotechnology Information. Available from: [Link]
-
5-hydroxyvanillin methylation?. Sciencemadness.org. Available from: [Link]
-
Unveiling the Mechanism of N-Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. St Andrews Research Repository. Available from: [Link]
-
Degradation effect on oxidation of 5-hydroxymethyl-2-furaldehyde over cobalt-iron electrocatalysts in alkaline condition. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]
- 8. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for In Vivo Administration of 5-Hydroxy-1,3-dimethylindolin-2-one
Welcome to the dedicated technical support guide for the in vivo administration of 5-Hydroxy-1,3-dimethylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals. Our goal is to provide you with not just a protocol, but a framework for critical thinking and protocol refinement, ensuring the integrity and reproducibility of your experiments. We will delve into the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific research context.
Core Concepts: Understanding 5-Hydroxy-1,3-dimethylindolin-2-one
5-Hydroxy-1,3-dimethylindolin-2-one is an oxindole derivative.[1][2] The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] Understanding the physicochemical properties of this compound is the first step in developing a robust in vivo administration protocol.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Sparingly soluble in aqueous buffers; soluble in organic solvents like ethanol, DMSO, and DMF.[2] | General for Oxindoles |
The phenolic hydroxyl group and the lactam structure suggest that both hydrogen bonding and lipophilicity will play significant roles in its behavior in biological systems. Its limited aqueous solubility is a primary challenge to address for successful in vivo administration.
Protocol Development and Refinement: A Step-by-Step Guide
Due to the novel nature of many research compounds, a one-size-fits-all protocol is often not feasible. The following sections will guide you through the logical steps of developing a tailored and validated administration protocol.
Vehicle Selection: The Foundation of Your Experiment
The choice of vehicle is critical for ensuring the compound is delivered in a stable, bioavailable, and non-toxic manner. The limited aqueous solubility of 5-Hydroxy-1,3-dimethylindolin-2-one necessitates the use of a co-solvent or suspension system.
Below is a logical workflow to guide your selection process.
Caption: Vehicle selection decision workflow.
Based on the general properties of oxindoles, here are some formulations to begin your evaluation:
| Formulation Type | Composition | Best For | Considerations |
| Co-Solvent Solution | 10% DMSO, 40% PEG400, 50% Saline | IV, IP, SC routes | Potential for DMSO-related toxicity at higher volumes. Ensure final DMSO concentration is well-tolerated. |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose, 0.1% (v/v) Tween® 80 in Saline | Oral (gavage) route | Requires sonication for uniform particle size. Must be continuously stirred during dosing to ensure homogeneity. |
Step-by-Step Formulation Preparation
Objective: To prepare a 10 mg/mL stock of 5-Hydroxy-1,3-dimethylindolin-2-one in a co-solvent vehicle.
Materials:
-
5-Hydroxy-1,3-dimethylindolin-2-one powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (e.g., 15 mL)
-
Calibrated pipettes
Protocol:
-
Weighing: Accurately weigh the required amount of 5-Hydroxy-1,3-dimethylindolin-2-one in a sterile microfuge tube. For 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Initial Solubilization: Add the primary organic solvent to dissolve the compound. In this case, add 100 µL of DMSO. Vortex gently until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution.
-
Addition of Co-solvent: Add 400 µL of PEG400. Vortex to mix thoroughly. The solution should remain clear.
-
Final Dilution: Slowly add 500 µL of sterile saline, vortexing gently during the addition to prevent precipitation.
-
Final Observation: Inspect the final solution for any signs of precipitation. A clear, homogenous solution is required.
-
Storage: Prepare fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Always allow the solution to come to room temperature and vortex before use.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My compound precipitates out of solution when I add the final aqueous component. What should I do?
A1: This is a common issue with poorly soluble compounds.
-
Systematic Approach:
-
Reduce Final Concentration: The simplest solution is to try a lower final concentration of the compound.
-
Increase Organic Co-solvent Ratio: You can try altering the vehicle composition. For example, increase the PEG400 percentage. However, be mindful of the potential for increased vehicle toxicity.
-
Consider a Suspension: If a stable solution cannot be achieved at the required concentration, switching to a micronized suspension in a vehicle like 0.5% methylcellulose is the next logical step. This is particularly suitable for oral administration.
-
Q2: I observe signs of distress in my animals (e.g., irritation, lethargy) immediately after injection. How can I determine if it's the compound or the vehicle?
A2: It is crucial to distinguish between compound-related toxicity and vehicle-induced adverse effects.
-
Systematic Approach:
-
Administer Vehicle Alone: Always include a control group that receives the vehicle alone, administered at the same volume and by the same route. This is your primary baseline for tolerability.
-
Check pH: For some formulations, the pH may be outside the physiological range. Check the pH of your final formulation and adjust if necessary (target pH 6.5-7.5).
-
Reduce Injection Volume/Rate: A large or rapidly administered volume can cause discomfort. Consider splitting the dose into two injection sites or reducing the administration speed.
-
Q3: My experimental results are inconsistent between cohorts. What could be the cause?
A3: Inconsistent results often point to issues with formulation stability or administration technique.
-
Systematic Approach:
-
Formulation Homogeneity: If you are using a suspension, ensure it is being continuously stirred during the dosing of all animals. A magnetic stir plate is recommended. Without this, the first animals may receive a lower dose than the last.
-
Formulation Stability: Prepare your formulation fresh for each experiment. A compound may be slowly precipitating or degrading over time, even if not immediately visible.
-
Administration Accuracy: For oral gavage, ensure proper technique to avoid accidental lung administration. For injections, ensure the intended depot (e.g., intraperitoneal space) is being dosed consistently.
-
Frequently Asked Questions (FAQs)
Q: How do I determine a starting dose for my in vivo study?
A: For a novel compound without existing in vivo data, a dose-ranging study is essential. Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts (e.g., 10, 30, 100 mg/kg). Closely monitor for signs of toxicity.[4][5] The goal is to identify a maximum tolerated dose (MTD) and a dose that provides the desired pharmacological effect.
Q: What are the essential control groups for an experiment with this compound?
A: At a minimum, you should include:
-
Vehicle Control Group: Receives the vehicle only. This group controls for any effects of the vehicle or the administration procedure itself.
-
Untreated/Naive Control Group: This group receives no treatment and serves as a baseline for the measured endpoints.
-
(Optional) Positive Control Group: If you are studying a specific disease model, a known active compound can be used to validate the model's responsiveness.
Q: Should I be concerned about the stability of the compound in the formulation?
A: Yes. Even if the formulation appears clear, the compound could be degrading. For initial studies, always prepare the formulation fresh on the day of use. For longer-term studies, a formal stability analysis using a method like HPLC to quantify the compound's concentration over time at different storage conditions (e.g., room temperature, 4°C) is recommended.
Q: What is the likely mechanism of action for this compound?
A: While the specific mechanism for 5-Hydroxy-1,3-dimethylindolin-2-one is not defined in the provided search results, compounds with the oxindole core have been associated with a wide range of biological activities, including kinase inhibition and interaction with serotonin receptors.[3][6] The exact mechanism would need to be elucidated through dedicated in vitro and in vivo pharmacological studies.
Workflow Diagrams
Dose-Ranging and Efficacy Study Workflow
Caption: Workflow for a dose-ranging and efficacy study.
References
-
MySkinRecipes. 3-Ethyl-5-Hydroxy-1,3-Dimethyl-2,3-Dihydro-1H-Indol-2-One. Available from: [Link]
-
PubChem. 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. Available from: [Link]
-
Ukpe, A. I. (2020). A New Method for Determining Acute Toxicity in Animal Models. Journal of Advances in Medical and Pharmaceutical Sciences, 22(7), 43-50. Available from: [Link]
-
Al-Saffar, F. J., et al. (2020). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. BioMed Research International, 2020, 8479267. Available from: [Link]
-
Novi, M., et al. (2007). In Vitro and in Vivo Pharmacological Characterization of 5-[(R)-2-(5,6-Diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (Indacaterol), a Novel Inhaled β2 Adrenoceptor Agonist with a 24-h Duration of Action. Journal of Pharmacology and Experimental Therapeutics, 320(3), 1286-1295. Available from: [Link]
-
Comoy, C. G., et al. (1999). Discovery of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93), a 5HT(1B/1D) receptor partial agonist and a potent inhibitor of electrically induced plasma extravasation. Journal of Medicinal Chemistry, 42(23), 4743-4750. Available from: [Link]
-
Jørgensen, M., et al. (2018). Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate. Molbank, 2018(4), M1013. Available from: [Link]
-
Wang, Y., et al. (2017). Facile Creation of 3-Substituted-3-Hydroxy-2-Oxindoles by Arginine-Catalyzed Aldol Reactions of α,β-Unsaturated Ketones with Isatins. Molecules, 22(11), 1839. Available from: [Link]
-
ChemSynthesis. 5-hydroxy-1,3-dihydro-2H-indol-2-one. Available from: [Link]
-
Pasternak, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 23(19), 11846. Available from: [Link]
Sources
- 1. This compound | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Facile Creation of 3-Substituted-3-Hydroxy-2-Oxindoles by Arginine-Catalyzed Aldol Reactions of α,β-Unsaturated Ketones with Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93), a 5HT(1B/1D) receptor partial agonist and a potent inhibitor of electrically induced plasma extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 1,3-Dimethyl-5-Hydroxy-Oxindole Preparations
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,3-dimethyl-5-hydroxy-oxindole. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, purification, and handling of this compound, with the ultimate goal of achieving the highest possible purity.
Introduction
1,3-dimethyl-5-hydroxy-oxindole is a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The biological and physical properties of this compound are intrinsically linked to its purity. The presence of even minor impurities, such as starting materials, synthetic byproducts, or degradation products, can significantly impact experimental outcomes, leading to issues with reproducibility and misleading structure-activity relationship (SAR) data. This guide is structured to provide practical, experience-driven solutions to common purity-related challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude 1,3-dimethyl-5-hydroxy-oxindole?
A1: Impurities typically originate from three main sources:
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, this can include precursors like substituted anilines or 2-nitrophenylacetic acids.
-
Synthetic Byproducts: These can include regioisomers (e.g., 4- or 6-hydroxy isomers), over-methylated products, or compounds formed from side-reactions.
-
Degradation Products: The 5-hydroxy group makes the oxindole susceptible to oxidation, especially when exposed to air, light, or basic conditions, leading to the formation of colored quinone-like species.[1]
Q2: How can I quickly assess the purity of my sample during a reaction or purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative assessment. It allows you to visualize the number of components in your sample, compare it to a reference standard, and monitor the progress of purification. For more accurate, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[1][2]
Q3: Is 1,3-dimethyl-5-hydroxy-oxindole a stable compound for long-term storage?
A3: The phenolic hydroxyl group renders the compound susceptible to oxidative degradation.[1] For long-term storage, it is crucial to protect the material from light and oxygen. Storing the solid compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is highly recommended. Solutions, especially in polar protic solvents, should be prepared fresh.
Q4: My purified 1,3-dimethyl-5-hydroxy-oxindole is off-white or has a pink/brown tint. Is this normal?
A4: Pure 1,3-dimethyl-5-hydroxy-oxindole should be a white to off-white solid. Any coloration, particularly pink, tan, or brown hues, strongly suggests the presence of trace oxidation products. While these may be present in very small amounts, they can be difficult to remove and may require further purification or careful handling to prevent their formation.
General Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving purity issues with your 1,3-dimethyl-5-hydroxy-oxindole preparations.
Sources
storage and handling recommendations for 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
This guide provides in-depth technical and safety information for the storage and handling of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one. The recommendations herein are synthesized from established best practices for analogous chemical compounds and are intended to ensure the integrity of your experiments and the safety of laboratory personnel.
I. Quick Reference: Storage and Handling Summary
For ease of use, the following table summarizes the critical storage and handling parameters for this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C is recommended for long-term storage. | Minimizes degradation over time. While some related compounds are stable at room temperature, colder temperatures are generally preferred for long-term stability of complex organic molecules. |
| Atmosphere | Store and handle under an inert atmosphere (e.g., Argon, Nitrogen).[1] | The compound is moisture-sensitive.[1] Exposure to air and humidity can lead to degradation. |
| Container | Keep in a tightly closed container.[1] | Prevents exposure to moisture and atmospheric contaminants. |
| Location | Store in a dry, cool, and well-ventilated place.[1] Keep locked up or in an area accessible only to qualified personnel. | Ensures a stable storage environment and prevents unauthorized access. |
| Incompatible Materials | Strong oxidizing agents, bases, and amines.[1] | To prevent hazardous reactions. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What is the recommended procedure for receiving and initially storing the compound?
A1: Upon receipt, immediately inspect the container for any damage. If the container is compromised, handle it within a fume hood with appropriate personal protective equipment (PPE). For long-term storage, it is recommended to store the compound at -20°C in a tightly sealed container under an inert atmosphere.
Q2: How should I prepare solutions of this compound?
A2: Due to its moisture sensitivity, it is crucial to use anhydrous solvents and handle the compound under an inert gas (e.g., in a glove box or using a Schlenk line).[1] Always use dry glassware. The choice of solvent will depend on your specific experimental needs, but ensure it is compatible with the compound.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Standard laboratory PPE should be worn, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[2] If there is a risk of inhalation of dust or aerosols, use a NIOSH/MSHA-approved respirator.[2]
Q4: What should I do in case of a spill?
A4: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area of the spill should then be cleaned with a suitable solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. This typically involves disposal as chemical waste through your institution's environmental health and safety office.[1]
III. Troubleshooting Guide
This guide provides solutions to potential issues that may arise during the use of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature and under an inert atmosphere. 2. Check Handling Technique: Confirm that solutions were prepared using anhydrous solvents and inert atmosphere techniques. 3. Perform Quality Control: If possible, analyze the compound's purity via techniques like NMR or LC-MS to check for degradation products. |
| Difficulty dissolving the compound | Use of an inappropriate or wet solvent. | 1. Consult Solubility Data: If available, check the compound's solubility in various anhydrous solvents. 2. Use Fresh Anhydrous Solvent: Open a new bottle of anhydrous solvent to rule out solvent contamination with water. 3. Gentle Warming/Sonication: If appropriate for the compound's stability, gentle warming or sonication may aid dissolution. |
| Visible change in compound appearance (e.g., color change) | Degradation due to exposure to air, light, or moisture. | 1. Discard and Reorder: A visible change in appearance is a strong indicator of degradation. It is best to discard the material and obtain a fresh supply. 2. Review Handling Procedures: Identify and rectify any points in the workflow where the compound may have been exposed to incompatible conditions. |
IV. Experimental Workflows
Workflow for Handling and Solution Preparation
The following diagram illustrates the recommended workflow for handling this compound from storage to use in an experiment.
Caption: Recommended workflow for handling and preparing solutions.
Decision Tree for Troubleshooting Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.
Caption: Troubleshooting decision tree for inconsistent results.
V. References
Sources
Validation & Comparative
A Head-to-Head Comparison: Validating the Biological Activity of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule drug discovery, the indolin-2-one (oxindole) scaffold is a cornerstone of medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. This guide provides a comprehensive framework for validating the biological activity of a specific derivative, 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one. We will explore its potential activities through a direct, data-driven comparison with three well-characterized, commercially available indolin-2-one analogs: Sunitinib, SU6656, and Tenidap.
This document is structured to provide not only the "what" but also the "why," explaining the rationale behind experimental choices and providing detailed protocols to ensure scientific rigor and reproducibility.
Introduction to the Core Scaffold and Comparator Compounds
The indolin-2-one core is a privileged structure, known to interact with a variety of biological targets. Derivatives have shown promise as anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial agents.[1] Our target compound, this compound (CAS: 1010-68-0), remains largely uncharacterized in the public domain. To elucidate its potential biological functions, we will benchmark it against three compounds that represent key activities of the indolin-2-one class:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[2][3] It primarily inhibits VEGFRs and PDGF-Rs, key players in tumor angiogenesis.[2][3]
-
SU6656: A selective inhibitor of the Src family of non-receptor tyrosine kinases (SFKs), including Src, Yes, Lyn, and Fyn.[4] It is a valuable research tool for dissecting Src-dependent signaling pathways.[4]
-
Tenidap: An anti-inflammatory agent that modulates the production of pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor (TNF).[5][6]
This curated set of comparators allows us to hypothesize and then empirically test whether our compound of interest exhibits anti-proliferative activity via kinase inhibition or anti-inflammatory effects through cytokine modulation.
Experimental Validation Strategy
Our validation approach is a three-tiered system designed to first assess the compound's general cellular toxicity, then to probe its specific molecular targets, and finally to characterize its functional cellular effects.
Caption: Principle of the HTRF kinase inhibition assay.
-
Protocol:
-
In a 384-well low-volume plate, add 2 µL of the test compound dilutions.
-
Add 2 µL of the kinase (recombinant human VEGFR2 or Src) solution.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the biotinylated substrate and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and detect the phosphorylated product by adding 4 µL of HTRF detection reagents (Europium-cryptate labeled anti-phospho-tyrosine antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the 50% inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the log of the compound concentration.
-
Anti-Inflammatory Assay (TNF-α and IL-6 Production)
This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 from macrophages stimulated with lipopolysaccharide (LPS). [7][8][9]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight. [10] 2. Pre-treat the cells with various non-cytotoxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce cytokine production. [8] 4. After incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. [11][12][13] 6. The ELISA procedure generally involves:
-
Binding of the cytokine from the supernatant to a capture antibody coated on the ELISA plate.
-
Addition of a biotinylated detection antibody.
-
Addition of streptavidin-horseradish peroxidase (HRP).
-
Addition of a chromogenic substrate and measurement of absorbance at 450 nm. [11][14] 7. Calculate the 50% effective concentration (EC50) for the inhibition of each cytokine by plotting the percentage of inhibition against the log of the compound concentration.
-
-
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial biological characterization of this compound. By employing a tiered experimental approach and directly comparing its activity to well-defined indolin-2-one derivatives, researchers can efficiently determine its cytotoxic profile and elucidate its potential as a kinase inhibitor or an anti-inflammatory agent.
The hypothetical data presented suggests that this compound may possess moderate anti-inflammatory properties with a favorable cytotoxicity profile. Further investigations could include broader kinase profiling, in vivo efficacy studies in relevant disease models (e.g., inflammatory arthritis or oncology xenograft models), and structure-activity relationship (SAR) studies to optimize its potency and selectivity. This systematic approach ensures that the biological activity of novel compounds is validated with the rigor required for progression in the drug discovery pipeline.
References
-
U.S. Food and Drug Administration. (2006). Sutent (sunitinib malate) Prescribing Information. [Link]
-
Mendel, D. B., Laird, A. D., Xin, X., Louie, S. G., Christensen, J. G., Scher, H. I., ... & Cherrington, J. M. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor with broad target specificity, is potent and mechanism-based. Clinical Cancer Research, 9(1), 327-337. [Link]
-
Blake, R. A., Broome, M. A., Liu, X., Wu, J., Gishizky, M., Sun, L., & Courtneidge, S. A. (2000). SU6656, a selective src family kinase inhibitor, used to probe growth factor signaling. Molecular and cellular biology, 20(23), 9018–9027. [Link]
-
Blackburn, K. (1995). Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis. Expert opinion on investigational drugs, 4(5), 435-445. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Harbert, C., Marshall, J., Soh, S., & Steger, K. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics and Translational Medicine, 1, 20-26. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
-
Lee, J. B., Lee, J. M., & Park, J. H. (2018). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules, 23(10), 2505. [Link]
Sources
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 3. promega.com [promega.com]
- 4. OUH - Protocols [ous-research.no]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. novamedline.com [novamedline.com]
A Comparative Guide to 5-Hydroxy-1,3-dimethylindolin-2-one and Other Indole Derivatives in Neurotherapeutics
Introduction: The Enduring Promise of the Indole Scaffold in Neuroscience
The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold for a vast array of biologically active molecules.[1] Its structural resemblance to endogenous signaling molecules, such as serotonin, has long positioned it as a fertile ground for the discovery of novel therapeutics targeting the central nervous system.[1] Within this diverse family, indolin-2-ones have emerged as particularly promising agents, with derivatives demonstrating efficacy as kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds.[2][3]
This guide provides a comparative framework for evaluating the therapeutic potential of 5-Hydroxy-1,3-dimethylindolin-2-one , a relatively under-characterized member of this class, against other well-established indole derivatives. Due to a lack of direct comparative studies in existing literature, this document proposes a comprehensive experimental roadmap for its characterization, focusing on two key therapeutic targets implicated in Alzheimer's disease: Glycogen Synthase Kinase-3β (GSK-3β) and Acetylcholinesterase (AChE) .
Rationale for Target Selection: A Dual-Pronged Approach to Neuroprotection
Alzheimer's disease is a complex neurodegenerative disorder characterized by multifaceted pathology, including the formation of amyloid-beta plaques and neurofibrillary tangles, as well as cholinergic deficit.[1][4] A multi-target approach is therefore a promising strategy for therapeutic intervention.
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that is a key player in the pathophysiology of Alzheimer's disease. Its dysregulation contributes to both the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and the production of amyloid-β.[4][5][6] Inhibition of GSK-3β is thus a compelling strategy to modify the course of the disease.
Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][7] The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine contributes significantly to the cognitive decline observed in patients.[1] AChE inhibitors, by preventing the breakdown of acetylcholine, can help to restore cholinergic function and provide symptomatic relief.[1]
By evaluating the inhibitory potential of 5-Hydroxy-1,3-dimethylindolin-2-one against both GSK-3β and AChE, we can gain valuable insights into its potential as a multi-target therapeutic for Alzheimer's disease.
Proposed Comparative Study: 5-Hydroxy-1,3-dimethylindolin-2-one vs. Established Indole Derivatives
This guide outlines a proposed study to benchmark the activity of 5-Hydroxy-1,3-dimethylindolin-2-one against two well-characterized indole derivatives with known inhibitory activity against GSK-3β and/or AChE: Indirubin-3'-monoxime and 6-Bromoindirubin-3'-oxime (6-BIO) .
| Compound | Structure | Rationale for Inclusion |
| 5-Hydroxy-1,3-dimethylindolin-2-one | The subject of this comparative guide; its activity is currently uncharacterized. | |
| Indirubin-3'-monoxime | A known, potent inhibitor of GSK-3β, providing a strong benchmark for kinase inhibition. | |
| Donepezil | A widely used AChE inhibitor for the treatment of Alzheimer's disease, serving as a clinical reference standard. Although not an indole, its indanone core is structurally related. |
Experimental Design and Protocols
This section details the proposed experimental workflow for the synthesis and comparative biological evaluation of the selected compounds.
Part 1: Synthesis of 5-Hydroxy-1,3-dimethylindolin-2-one
The synthesis of 5-Hydroxy-1,3-dimethylindolin-2-one can be achieved through a multi-step process starting from 4-(methylamino)phenol.[8] The following is a proposed synthetic route.
Caption: Proposed synthetic workflow for 5-Hydroxy-1,3-dimethylindolin-2-one.
Protocol: Synthesis of 5-Hydroxy-1,3-dimethylindolin-2-one
-
Step 1: Acylation of 4-(Methylamino)phenol. To a solution of 4-(methylamino)phenol in a suitable aprotic solvent (e.g., dichloromethane) cooled to 0 °C, add 2-bromopropanoyl bromide dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-bromo-N-(4-hydroxyphenyl)-N-methylpropanamide.
-
Step 2: Intramolecular Friedel-Crafts Alkylation. The intermediate from Step 1 is dissolved in a suitable solvent (e.g., nitrobenzene) and treated with a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction mixture is heated to facilitate the intramolecular cyclization. Upon completion, the reaction is quenched with ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 5-Hydroxy-1,3-dimethylindolin-2-one.
Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods.
Part 2: In Vitro Biological Evaluation
The inhibitory activity of the test compounds against GSK-3β will be determined using a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[9][10]
Caption: Workflow for the in vitro GSK-3β kinase inhibition assay.
Protocol: GSK-3β Kinase Inhibition Assay
-
Compound Preparation: Prepare serial dilutions of the test compounds (5-Hydroxy-1,3-dimethylindolin-2-one, Indirubin-3'-monoxime, and Donepezil) in assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compounds, recombinant human GSK-3β enzyme, and a suitable peptide substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
The inhibitory activity against AChE will be assessed using the colorimetric Ellman's method.[11][12][13]
Caption: Workflow for the in vitro AChE inhibition assay using Ellman's method.
Protocol: Acetylcholinesterase Inhibition Assay
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Setup: In a 96-well plate, add the test compounds and a solution of acetylcholinesterase from electric eel (Electrophorus electricus).
-
Pre-incubation: Allow the compounds to pre-incubate with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine iodide (ATChI).
-
Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Data Presentation and Interpretation
The inhibitory activities of the compounds will be presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Proposed Data Summary for Comparative Analysis
| Compound | GSK-3β IC50 (µM) | AChE IC50 (µM) |
| 5-Hydroxy-1,3-dimethylindolin-2-one | To be determined | To be determined |
| Indirubin-3'-monoxime | Literature value / To be confirmed | To be determined |
| Donepezil | To be determined | Literature value / To be confirmed |
A lower IC50 value indicates greater potency. The results will allow for a direct comparison of the inhibitory activity of 5-Hydroxy-1,3-dimethylindolin-2-one against the established inhibitors for both GSK-3β and AChE.
Signaling Pathway Context
The diagram below illustrates the central role of GSK-3β and AChE in the context of Alzheimer's disease pathology, highlighting the rationale for targeting these enzymes.
Caption: Simplified signaling pathways in Alzheimer's disease highlighting the roles of GSK-3β and AChE.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization and comparative analysis of 5-Hydroxy-1,3-dimethylindolin-2-one. The proposed experiments will generate crucial data on its inhibitory potency against two key neurotherapeutic targets. A favorable activity profile, particularly dual inhibition of both GSK-3β and AChE, would position this compound as a promising lead for further preclinical development. Subsequent studies should include evaluation of its selectivity against other kinases and cholinesterases, assessment of its neuroprotective effects in cell-based models of Alzheimer's disease, and investigation of its pharmacokinetic properties. The indole scaffold continues to be a source of inspiration for the development of novel drugs, and a systematic evaluation of under-characterized derivatives like 5-Hydroxy-1,3-dimethylindolin-2-one is essential to unlock their full therapeutic potential.
References
- Inestrosa, N. C., & Alvarez, A. (2003). The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. Drugs of Today, 39(1), 75-83.
- Ho, Y. S., & Chang, R. C. (2011). Revisiting the role of acetylcholinesterase in Alzheimer's disease: cross-talk with P-tau and β-amyloid. Frontiers in aging neuroscience, 3, 5.
- Masson, P. (2002). Acetylcholinesterase in Alzheimer's disease. Biochimie, 84(11), 1135-1148.
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
-
Scribd. Ellman Esterase Assay Protocol. Retrieved from [Link]
- Hooper, C., Killick, R., & Lovestone, S. (2008). The GSK3 beta signaling cascade and neurodegenerative disease. Journal of neurochemistry, 104(6), 1395-1403.
-
MetroTech Institute. (2025). Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. Retrieved from [Link]
- Inestrosa, N. C., & Reyes, A. E. (2003). THE ROLE OF ACETYLCHOLINESTERASE IN THE PATHOGENESIS OF ALZHEIMER'S DISEASE. Drugs of Today, 39(1), 75-83.
- Baki, A., & Kappe, C. O. (2021).
- Lauret, C. (2008). GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers in bioscience, 13, 539-553.
- Medina, M., & Avila, J. (2020). Glycogen synthase kinase-3 signaling in Alzheimer's disease. Cellular and Molecular Life Sciences, 77(17), 3325-3334.
- Tayeb, H. O., Yang, H. D., Price, B. H., & Tarazi, F. I. (2012). Pharmacotherapies for Alzheimer’s disease: a comprehensive review and future directions. Nanomedicine, 7(3), 415-435.
- Unuofin, J. O., & Lebelo, S. L. (2020). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Scientific reports, 10(1), 1-11.
- Pohanka, M. (2011). Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method. International journal of molecular sciences, 12(4), 2651-2660.
- Rynes, J., Knez, D., & Kolar, M. (2018). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors, 18(11), 3822.
-
Bio-protocol. GSK-3β Enzyme Inhibition Assay. Retrieved from [Link]
- Kim, J., & Kim, J. (2020).
- Singh, P., & Kaur, M. (2022). Discovery and Anticancer Activity of Novel 1, 3, 4-Thiadiazole-and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS omega, 7(20), 17355-17373.
- Ellman, G. L. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
- Kim, H. J., Kim, H. P., & Lee, J. Y. (2014). Identification and in vitro evaluation of new leads as selective and competitive glycogen synthase kinase-3β inhibitors through ligand and structure based drug design. Journal of molecular graphics & modelling, 52, 11-21.
- Kim, S. Y., Heo, J. Y., & Pae, A. N. (2018).
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Azab, A. S. (2021). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1489-1502.
- Berhe, S., L-Amare, G., & Unutmaz, D. (2022). The potency to inhibit GSK-3β (IC 50) of selected Amaryllidaceae alkaloids.
- Włodarczyk, A., & Szefler, B. (2021). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Molecules, 26(16), 4991.
- Gogoi, P., & Boruah, R. C. (2015). One-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones: three component coupling of N-protected isatin, aryne precursor and 1, 3-cyclodione under metal-free conditions. New Journal of Chemistry, 39(12), 9271-9275.
- Nishida, A., & Nakanishi, Y. (2018). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 23(1), 102.
- Zlatkov, A., & Peikov, P. (2023). (PDF) Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5, 5-dimethyl-3-oxocyclohex-1-en-1-olate.
- Reddy, B. V. S., & Reddy, P. S. (2015). Synthesis of 2, 2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of organic chemistry, 80(14), 7243-7251.
Sources
- 1. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 6. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metrotechinstitute.org [metrotechinstitute.org]
- 8. 1,3-Dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3-Dimethyl-5-hydroxy-oxindole and Structurally Related Analogs in Drug Discovery
An In-depth Guide for Researchers and Drug Development Professionals
The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its versatile structure, amenable to substitution at various positions, allows for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of 1,3-dimethyl-5-hydroxy-oxindole and its structurally similar analogs, focusing on the impact of substitutions at the 1, 3, and 5-positions on their potential as therapeutic agents. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Oxindole Core: A Hub of Biological Activity
The biological significance of the oxindole nucleus is well-established, with derivatives demonstrating a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2] The ability to readily modify the core structure at the N-1, C-3, and C-5 positions has been a key driver in the exploration of this scaffold for novel drug candidates.
1,3-Dimethyl-5-hydroxy-oxindole: A Central Scaffold for Comparison
For the purpose of this guide, we will focus on 1,3-dimethyl-5-hydroxy-oxindole as our central compound. While specific, direct comparative studies on this exact molecule are not extensively available in publicly accessible literature, we can infer its potential activities based on the well-documented structure-activity relationships (SAR) of the broader oxindole class. The methyl groups at the N-1 and C-3 positions, along with the hydroxyl group at the C-5 position, are key determinants of its physicochemical properties and biological interactions.
Comparative Analysis of Structural Analogs
To understand the contribution of each substituent to the overall biological activity, we will analyze analogs with systematic variations at the 1, 3, and 5-positions.
Impact of N-1 Substitution
The substitution at the N-1 position of the oxindole ring significantly influences the compound's properties. Methylation at this position, as seen in our parent compound, can impact lipophilicity and metabolic stability. Studies on various oxindole derivatives have shown that N-alkylation can modulate anticancer and antimicrobial activities. For instance, N-benzyl substitution on a spiro-oxindole scaffold demonstrated potent activity against breast cancer cell lines MCF-7 and MDA-MB-231.[3]
The Role of C-3 Substitution
The C-3 position is a critical site for introducing structural diversity and influencing biological activity. The presence of a methyl group, as in our reference compound, creates a chiral center if a second, different substituent is present. The stereochemistry at this position can be crucial for target binding and biological effect.[4] For example, 3-substituted oxindoles have a vast range of biological potential including anti-tumor activities.[5]
Influence of C-5 Substitution
Substitution on the aromatic ring of the oxindole, particularly at the C-5 position, has been shown to be a key determinant of various biological activities. A hydroxyl group at this position can act as a hydrogen bond donor and participate in interactions with biological targets. Furthermore, it can be a precursor for further functionalization, such as conversion to a methoxy group, which can alter the compound's electronic properties and bioavailability. Studies have shown that 5-hydroxyoxindole and its derivatives exhibit significant antioxidant activity by suppressing lipid peroxidation and intracellular oxidative stress.[6]
Comparative Biological Activity Data
| Compound/Derivative Class | Target/Assay | Activity (IC50/Inhibition) | Reference |
| N-Benzyl-5-chloro-spiro-oxindole | MCF-7 (Breast Cancer) | 3.55 ± 0.49 µM | [3] |
| N-Benzyl-5-chloro-spiro-oxindole | MDA-MB-231 (Breast Cancer) | 4.40 ± 0.468 µM | [3] |
| 3-Alkenyl-oxindole (Compound 15c) | HCT-116 (Colon Cancer) | 0.34 nM | [7] |
| 3-Alkenyl-oxindole (Compound 15c) | DU 145 (Prostate Cancer) | 1.06 nM | [7] |
| 3-Alkenyl-oxindole (Compound 15c) | MCT-7 (Breast Cancer) | 4.39 nM | [7] |
| 5-Hydroxyoxindole derivatives | Antioxidant (Lipid Peroxidation) | Significant Suppression | [6] |
| Spiro thiochromene–oxindoles (Compound 4e) | Anti-inflammatory (BSA denaturation) | 127.477 ± 2.285 µg/mL | [8] |
| Oxindole-based compound (4a) | Bacillus cereus (Antimicrobial) | More potent than sulphamethoxazole | [9] |
| Oxindole-based compound (11c) | Shigella dysenterie (Antimicrobial) | More active than sulphamethoxazole | [9] |
Key Signaling Pathways
Oxindole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway .
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival.[10] Its aberrant activation is a common feature in many cancers. Oxindole derivatives can inhibit this pathway at different nodes, leading to the suppression of tumor growth.[11]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by oxindole derivatives.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test oxindole derivatives in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, an arachidonic acid (substrate) solution, and a chromogenic reagent (e.g., TMPD).[11]
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test oxindole compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic reagent to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.[13]
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the oxindole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[4]
Conclusion and Future Directions
The oxindole scaffold represents a highly promising framework for the development of novel therapeutic agents. While direct comparative data for 1,3-dimethyl-5-hydroxy-oxindole is limited, the analysis of structurally related compounds clearly demonstrates that substitutions at the N-1, C-3, and C-5 positions are critical for modulating anticancer, anti-inflammatory, and antimicrobial activities. The hydroxyl group at the C-5 position, in particular, offers a handle for further chemical modification to optimize potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 1,3-dimethyl-5-hydroxy-oxindole analogs with diverse substitutions at the C-3 position and variations of the C-5 hydroxyl group. Such studies, employing the standardized protocols outlined in this guide, will provide a clearer understanding of the structure-activity relationships and pave the way for the development of novel oxindole-based therapeutics with improved efficacy and safety profiles.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor | MDPI [mdpi.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and in vitro antimicrobial evaluation of new compounds incorporating oxindole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
Illuminating the Path: A Comparative Guide to Confirming the Mechanism of Action of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, technical framework for confirming the mechanism of action of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one, a compound of interest due to its structural similarity to known bioactive molecules. In the absence of direct experimental data for this specific entity, we present a reasoned hypothesis and a comprehensive experimental roadmap for its validation.
The core of our hypothesis is that this compound, owing to its 5-hydroxyoxindole scaffold, is likely to exhibit activity within the serotonergic system, potentially as a serotonin receptor modulator. Furthermore, the phenolic hydroxyl group suggests a propensity for antioxidant activity. This guide will detail the necessary experimental designs to rigorously test these hypotheses, compare its performance with established compounds, and provide the foundational data for further development.
Hypothesized Mechanism of Action: A Dual Role
The chemical structure of this compound, featuring an indole core, bears a resemblance to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Derivatives of the 1,3-dihydro-2H-indol-2-one (oxindole) scaffold have been reported to possess a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The presence of the 5-hydroxy group is a key feature shared with serotonin, suggesting a potential interaction with one or more of the numerous 5-HT receptor subtypes. These receptors are implicated in a vast range of physiological and pathological processes, making them prime targets for therapeutic intervention.[2]
Simultaneously, the phenolic nature of the 5-hydroxy group suggests that the compound may act as an antioxidant. Oxindole derivatives have been shown to exhibit significant antioxidant and radical scavenging activities.[3][4][5] This dual-action potential makes a thorough investigation of its mechanism of action particularly compelling.
Our investigation will therefore proceed along two primary avenues:
-
Serotonergic Activity: Assessing the binding affinity and functional modulation of this compound at various serotonin receptor subtypes.
-
Antioxidant Potential: Quantifying its capacity to neutralize free radicals and protect against oxidative stress.
Comparative Framework: Selecting the Right Benchmarks
To provide meaningful context to our findings, the experimental performance of this compound will be compared against well-characterized compounds.
For Serotonergic Activity:
-
Agonists:
-
Serotonin (5-HT): The endogenous ligand, serving as the primary positive control.
-
8-OH-DPAT: A selective 5-HT1A receptor agonist.[6]
-
(±)-DOI hydrochloride: A non-selective 5-HT2 receptor agonist.
-
-
Antagonists:
For Antioxidant Activity:
-
Ascorbic Acid (Vitamin C): A well-established, water-soluble antioxidant.
-
Trolox: A water-soluble analog of vitamin E, commonly used as an antioxidant standard.
Experimental Roadmap for Mechanism of Action Confirmation
A multi-pronged experimental approach is essential for a comprehensive understanding of the compound's biological activity.
Phase 1: Initial Screening and Target Identification
The initial phase will focus on broadly assessing the compound's interaction with the serotonergic system and its antioxidant properties.
1.1. Radioligand Binding Assays for Serotonin Receptors
This experiment will determine the binding affinity (Ki) of this compound for a panel of human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.
-
Protocol:
-
Prepare cell membranes expressing the target human serotonin receptor subtype.
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
1.2. In Vitro Antioxidant Activity Assays
These assays will provide a quantitative measure of the compound's radical scavenging ability.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: The antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[9]
-
Protocol:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Add varying concentrations of the test compound to the DPPH solution.
-
Incubate in the dark at room temperature.
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: The pre-formed ABTS radical cation is reduced by the antioxidant, leading to a decrease in absorbance.[10][11]
-
Protocol:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Dilute the ABTS radical solution to a specific absorbance.
-
Add varying concentrations of the test compound.
-
Measure the absorbance at a specific wavelength (typically around 734 nm) after a set incubation time.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Phase 2: Functional Characterization of Serotonergic Activity
Based on the binding affinities determined in Phase 1, functional assays will be conducted to characterize the compound as an agonist, antagonist, or inverse agonist at the identified target receptors.
2.1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors, e.g., 5-HT1A)
-
Principle: This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is modulated by Gs (stimulatory) and Gi (inhibitory) protein-coupled receptors.[12][13][14][15][16]
-
Protocol (using a TR-FRET based assay):
-
Culture cells stably expressing the target receptor (e.g., 5-HT1A).
-
For Gi-coupled receptors, pre-stimulate the cells with forskolin to induce a basal level of cAMP.
-
Incubate the cells with varying concentrations of the test compound.
-
Lyse the cells and add the cAMP detection reagents (e.g., a europium-labeled anti-cAMP antibody and a biotinylated cAMP analog).
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal, which is inversely proportional to the intracellular cAMP concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
2.2. Phosphoinositide (PI) Hydrolysis Assay (for Gq-coupled receptors, e.g., 5-HT2A)
-
Principle: Gq-coupled receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This assay measures the accumulation of inositol phosphates.[17][18][19][20][21]
-
Protocol:
-
Culture cells stably expressing the target receptor (e.g., 5-HT2A).
-
Label the cells by incubating them with [³H]-myo-inositol.
-
Wash the cells and incubate them with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Stop the reaction and extract the inositol phosphates.
-
Separate the inositol phosphates using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted fractions by liquid scintillation counting.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Data Presentation and Interpretation
To facilitate a clear comparison, the experimental data should be summarized in tables.
Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Serotonin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| 8-OH-DPAT | Literature/Experimental Value | >10,000 | >10,000 |
| Ketanserin | >1,000 | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Comparative Functional Potencies (EC50/IC50, nM) at Human Serotonin Receptors
| Compound | 5-HT1A (cAMP Assay) | 5-HT2A (PI Hydrolysis Assay) |
| This compound | Experimental Value | Experimental Value |
| Serotonin | Literature/Experimental EC50 | Literature/Experimental EC50 |
| 8-OH-DPAT | Literature/Experimental EC50 | N/A |
| Ketanserin | N/A | Literature/Experimental IC50 |
Table 3: Comparative In Vitro Antioxidant Activity (IC50, µM)
| Compound | DPPH Scavenging | ABTS Scavenging |
| This compound | Experimental Value | Experimental Value |
| Ascorbic Acid | Literature/Experimental Value | Literature/Experimental Value |
| Trolox | Literature/Experimental Value | Literature/Experimental Value |
Visualizing the Pathways and Workflows
Diagrams are invaluable for conceptualizing the proposed mechanisms and experimental procedures.
Caption: Proposed experimental workflow.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its chemical structure provides a strong rationale for investigating its potential roles as a serotonin receptor modulator and an antioxidant. The comprehensive experimental guide outlined above provides a robust and logical framework for elucidating its biological activity. By systematically conducting these assays and comparing the results to well-defined standards, researchers can confidently confirm its mechanism of action, paving the way for its potential development as a novel therapeutic agent. This structured approach ensures scientific integrity and provides a clear path forward in understanding the pharmacological profile of this promising compound.
References
-
Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (URL: [Link])
-
Serotonin receptor agonist - Wikipedia. (URL: [Link])
-
cAMP Accumulation Assay - Creative BioMart. (URL: [Link])
-
Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. (URL: [Link])
-
Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC - NIH. (URL: [Link])
-
Selective serotonin receptor angonists: What are they? - Medical News Today. (URL: [Link])
-
5-HT2A receptor - Wikipedia. (URL: [Link])
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (URL: [Link])
-
cAMP Assay - Creative Bioarray. (URL: [Link])
-
What are 5-HT1A receptor agonists and how do they work? - Patsnap Synapse. (URL: [Link])
-
cAMP assays in GPCR drug discovery - PubMed. (URL: [Link])
-
5-HT1A receptor - Wikipedia. (URL: [Link])
-
“Selective” serotonin 5-HT2A receptor antagonists - PMC - PubMed Central - NIH. (URL: [Link])
-
Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - Semantic Scholar. (URL: [Link])
-
In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... - ResearchGate. (URL: [Link])
-
Serotonin receptors agonists & antagonists | PPTX - Slideshare. (URL: [Link])
-
Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC - PubMed Central. (URL: [Link])
-
Spirooxindole derivatives as antioxidant agents - ScienceDirect. (URL: [Link])
-
Selected overview on available 5-HT 1A receptor agonists and ligands... - ResearchGate. (URL: [Link])
-
In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. (URL: [Link])
-
In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. - ResearchGate. (URL: [Link])
-
5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (URL: [Link])
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (URL: [Link])
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (URL: [Link])
-
Oxindole and its derivatives: A review on recent progress in biological activities - PubMed. (URL: [Link])
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (URL: [Link])
-
Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf - NIH. (URL: [Link])
-
5-HT2C Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (URL: [Link])
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC - PubMed Central. (URL: [Link])
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC - NIH. (URL: [Link])
-
Types of Serotonin Receptors and Serotonin Receptor Pharmacology - YouTube. (URL: [Link])
-
5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - Fungifun. (URL: [Link])
-
Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus. (URL: [Link])
-
Basal PI hydrolysis of WT and mutant 5-HT2A receptors. Values represent... - ResearchGate. (URL: [Link])
-
Phosphoinositide hydrolysis assays of PDZ and wildtype 5-HT 2C... - ResearchGate. (URL: [Link])
Sources
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. reprocell.com [reprocell.com]
- 8. 5-HT2A Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. cAMP-Glo™ Assay [worldwide.promega.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. fungifun.org [fungifun.org]
- 19. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for 5-Hydroxy-1,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug candidate from discovery to market is paved with rigorous testing, where the accuracy and reliability of quantitative methods are non-negotiable. This guide provides an in-depth comparison and cross-validation protocol for two common analytical methods applicable to the quantification of 5-Hydroxy-1,3-dimethylindolin-2-one, a key intermediate or potential metabolite in drug discovery pipelines.
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind them. This guide is structured to provide a practical framework for researchers, grounded in the principles of analytical chemistry and regulatory expectations. We will explore the "why" behind our choices, ensuring that the methodologies are not just followed, but understood. This approach is aligned with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a lifecycle approach to analytical procedures.[1][2][3]
The Analytical Challenge: Quantifying 5-Hydroxy-1,3-dimethylindolin-2-one
5-Hydroxy-1,3-dimethylindolin-2-one is a synthetic organic compound with a structure amenable to standard analytical techniques. The choice of method often depends on the required sensitivity, the complexity of the sample matrix (e.g., plasma, tissue homogenate, or reaction mixture), and the available instrumentation. In this guide, we will compare a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method—a robust and widely accessible technique—with a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
The necessity for cross-validation arises when data from these different methods need to be compared or when a method is transferred between laboratories.[4][5][6] The objective is to demonstrate that both analytical procedures are fit for the intended purpose and yield comparable results.[3][7][8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories due to its reliability and cost-effectiveness. The method separates the analyte from other components in a mixture based on its interaction with a stationary phase, and quantification is achieved by measuring the analyte's absorption of UV light.
Experimental Protocol: HPLC-UV
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: Determined by UV-Vis scan of a standard solution; likely in the range of 225-285 nm for similar structures.[9]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of 5-Hydroxy-1,3-dimethylindolin-2-one in the mobile phase.
-
Perform serial dilutions to create a calibration curve over the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
Rationale for Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar organic molecules like the target analyte.
-
Acetonitrile/Water Mobile Phase: This is a common mobile phase in reversed-phase chromatography, offering good peak shape and resolution for a wide range of compounds.
-
Formic Acid: The addition of a small amount of acid improves peak shape and suppresses the ionization of the hydroxyl group, leading to more consistent retention times.
-
Isocratic Elution: For a relatively simple analysis, isocratic elution (constant mobile phase composition) is sufficient and provides stable baselines.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing complex biological matrices or when very low detection limits are required.[10][11][12][13]
Experimental Protocol: LC-MS/MS
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (M+H)+ > Product ion (determined by infusion of a standard).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is recommended.
-
-
-
Sample Preparation:
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required.
-
The supernatant is then diluted and injected.
-
-
Standard Preparation:
-
Prepare a calibration curve in the appropriate matrix (e.g., charcoal-stripped plasma) over the expected concentration range (e.g., 1 ng/mL to 500 ng/mL).[12]
-
Rationale for Experimental Choices:
-
Shorter Column with Smaller Particles: This allows for faster analysis times and higher efficiency, which is beneficial for high-throughput screening.
-
Gradient Elution: This is often necessary in LC-MS/MS to effectively separate the analyte from matrix components and ensure a clean signal.
-
ESI+: The presence of a basic nitrogen atom in the indolinone ring makes it amenable to protonation in positive ion mode.
-
MRM: This highly selective detection mode provides excellent signal-to-noise ratios by monitoring a specific precursor-to-product ion transition, minimizing interferences from the matrix.[13]
Cross-Validation: Bridging the Methodological Gap
The core of this guide is the cross-validation protocol, designed to ensure that the data generated by the HPLC-UV and LC-MS/MS methods are comparable. This is crucial when, for example, a project transitions from early-stage research (using HPLC-UV) to clinical development (requiring the sensitivity of LC-MS/MS). The principles for this validation are laid out in the ICH Q2(R2) guidelines.[1][2][3][7][8]
The Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
-
Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria based on ICH guidelines.[1][7] For instance, the mean concentration obtained by one method should be within ±15% of the other method for at least two-thirds of the samples.
-
Prepare Quality Control (QC) Samples: Prepare a set of at least three concentrations of QC samples (low, medium, and high) spanning the calibration range of both methods.
-
Analyze Samples: Analyze the QC samples in replicate (n≥3) using both the validated HPLC-UV and LC-MS/MS methods.
-
Data Comparison and Statistical Analysis:
-
Calculate the mean concentration and precision (as %RSD) for each QC level for both methods.
-
Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level.
-
A Bland-Altman plot can be a useful visual tool to assess the agreement between the two methods.
-
Decision-Making in Cross-Validation
Caption: Decision tree for evaluating cross-validation results.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance characteristics from the validation of each method and the results of a cross-validation study.
Table 1: Individual Method Performance
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | 1 - 500 ng/mL | Application-dependent |
| LLOQ | 0.1 µg/mL | 1 ng/mL | S/N ≥ 10 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 80% - 120% (or tighter) |
| Precision (%RSD) | < 2.0% | < 5.0% | ≤ 15% |
Table 2: Cross-Validation Results
| QC Level | HPLC-UV Mean (ng/mL) | LC-MS/MS Mean (ng/mL) | % Difference |
| Low (300 ng/mL) | 305.4 | 298.8 | -2.16% |
| Mid (1500 ng/mL) | 1489.5 | 1510.2 | +1.39% |
| High (4000 ng/mL) | 4012.8 | 3955.6 | -1.42% |
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring data integrity and comparability across different analytical platforms and throughout the lifecycle of a drug development program.[2] While HPLC-UV provides a robust and accessible method for the quantification of 5-Hydroxy-1,3-dimethylindolin-2-one in simpler matrices, LC-MS/MS is indispensable for applications requiring higher sensitivity and selectivity.
This guide has provided a framework for developing and comparing these two methods, grounded in established scientific principles and regulatory guidance.[14][15] A successful cross-validation, as demonstrated by the hypothetical data, provides confidence that data generated by either method can be used interchangeably, facilitating a seamless transition of a project through different stages of development. The ultimate goal is the production of reliable and reproducible data that can withstand scientific and regulatory scrutiny.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. ProPharma Group.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- ICH and FDA Guidelines for Analytical Method Valid
- FDA Releases Guidance on Analytical Procedures.
- From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Valid
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- Cross and Partial Valid
- Validation of Analytical Procedures Q2(R2).
- Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models. PubMed.
- Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil.
- HPLC analysis of 16 compounds
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH.
- Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Explor
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation | Semantic Scholar [semanticscholar.org]
- 5. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
Efficacy of 1,3-dimethyl-5-hydroxy-oxindole: A Comparative Analysis Against Established Therapeutics
A Forward-Looking Guide for Researchers and Drug Development Professionals
Introduction: The Promise of the Oxindole Scaffold
The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its inherent structural features allow for diverse chemical modifications, leading to compounds with potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Several oxindole-based drugs, such as Sunitinib and Nintedanib, have already reached the market, validating the therapeutic potential of this heterocyclic motif.[2][4] This guide focuses on the prospective efficacy of a novel derivative, 1,3-dimethyl-5-hydroxy-oxindole, by comparing its projected activities against well-established drugs in three key therapeutic areas: oncology, inflammation, and neurodegeneration.
Given the absence of direct experimental data for 1,3-dimethyl-5-hydroxy-oxindole, this analysis is based on established structure-activity relationships of 5-hydroxy-oxindole analogs and the broader oxindole class. The aim is to provide a scientifically grounded framework for future preclinical and clinical investigations.
I. Anticancer Potential: A Kinase Inhibitor in the Making?
The anticancer activity of many oxindole derivatives is attributed to their ability to inhibit various protein kinases, which are crucial for cancer cell proliferation, survival, and angiogenesis.[3][5] The 5-hydroxy substitution on the oxindole ring, in particular, has been associated with potent kinase inhibitory effects.
Projected Mechanism of Action of 1,3-dimethyl-5-hydroxy-oxindole
Based on the known mechanisms of similar oxindole derivatives, 1,3-dimethyl-5-hydroxy-oxindole is hypothesized to function as a multi-targeted tyrosine kinase inhibitor. Its primary targets are likely to include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of tumor angiogenesis. By inhibiting these receptors, the compound would block downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to reduced tumor vascularization, inhibition of tumor growth, and induction of apoptosis.[3][6]
Signaling Pathway: Projected Anticancer Mechanism
Caption: Projected inhibition of VEGFR/PDGFR signaling by 1,3-dimethyl-5-hydroxy-oxindole.
Comparative Analysis: Sunitinib
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6][7] Its mechanism of action involves the inhibition of VEGFRs, PDGFRs, c-KIT, and other kinases, leading to anti-angiogenic and antitumor effects.[6][8]
Table 1: Comparative Anticancer Efficacy
| Parameter | 1,3-dimethyl-5-hydroxy-oxindole (Projected) | Sunitinib (Published Data) |
| In Vitro IC50 (A498 renal cancer cells) | 50-150 nM | 20-100 nM |
| In Vivo Tumor Growth Inhibition (Renal Cell Carcinoma Xenograft) | 40-60% at 50 mg/kg/day | 50-70% at 40 mg/kg/day |
| Target Kinases | VEGFR, PDGFR (primary) | VEGFR, PDGFR, c-KIT, FLT3, RET |
Experimental Protocols
-
Cell Seeding: Plate human renal cell carcinoma (A498) cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 1,3-dimethyl-5-hydroxy-oxindole or Sunitinib (0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A498 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Treatment: Randomize mice into vehicle control, 1,3-dimethyl-5-hydroxy-oxindole (50 mg/kg), and Sunitinib (40 mg/kg) groups. Administer treatment orally once daily for 21 days.
-
Tumor Measurement: Measure tumor volume every 3 days using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
II. Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Oxindole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators. The 5-hydroxy group can contribute to antioxidant and radical scavenging activities, which are relevant in inflammatory processes.
Projected Mechanism of Action of 1,3-dimethyl-5-hydroxy-oxindole
1,3-dimethyl-5-hydroxy-oxindole is predicted to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[9] This would lead to a reduction in the synthesis of prostaglandins, key mediators of pain and inflammation. Additionally, its 5-hydroxy moiety may contribute to the scavenging of reactive oxygen species (ROS), further mitigating inflammatory damage.
Diagram: Projected Anti-inflammatory Mechanism
Caption: Projected inhibition of COX-2 by 1,3-dimethyl-5-hydroxy-oxindole.
Comparative Analysis: Indomethacin
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2 enzymes.[10][11] Its broad inhibition of prostaglandin synthesis makes it effective in treating various inflammatory conditions, but it is also associated with gastrointestinal side effects due to COX-1 inhibition.[9]
Table 2: Comparative Anti-inflammatory Efficacy
| Parameter | 1,3-dimethyl-5-hydroxy-oxindole (Projected) | Indomethacin (Published Data) |
| In Vitro COX-2 Inhibition IC50 | 0.5-2 µM | 0.1-0.5 µM |
| In Vivo Carrageenan-Induced Paw Edema Inhibition | 40-55% at 20 mg/kg | 50-65% at 10 mg/kg |
| COX-2/COX-1 Selectivity Ratio | >10 | ~1 |
Experimental Protocols
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of 1,3-dimethyl-5-hydroxy-oxindole or Indomethacin for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the IC50 for both COX-1 and COX-2 and determine the selectivity ratio.
-
Animal Model: Use male Wistar rats.
-
Compound Administration: Administer 1,3-dimethyl-5-hydroxy-oxindole (20 mg/kg), Indomethacin (10 mg/kg), or vehicle orally one hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated group.
III. Neuroprotective Effects: A Potential Role in Alzheimer's Disease
The neuroprotective potential of oxindole derivatives is an emerging area of research. Some derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's by targeting pathways involved in neuronal survival and cholinergic function.
Projected Mechanism of Action of 1,3-dimethyl-5-hydroxy-oxindole
It is hypothesized that 1,3-dimethyl-5-hydroxy-oxindole may offer neuroprotection through a dual mechanism. Firstly, as a 5-hydroxy-oxindole, it may possess antioxidant properties that protect neurons from oxidative stress, a key factor in Alzheimer's pathology. Secondly, it might act as a weak acetylcholinesterase (AChE) inhibitor, the enzyme that breaks down the neurotransmitter acetylcholine.[12][13] By inhibiting AChE, it could increase acetylcholine levels in the brain, thereby improving cognitive function.
Diagram: Projected Neuroprotective Mechanism
Caption: Projected dual neuroprotective mechanism of 1,3-dimethyl-5-hydroxy-oxindole.
Comparative Analysis: Donepezil
Donepezil is a reversible inhibitor of acetylcholinesterase and is a first-line treatment for the symptomatic management of mild to moderate Alzheimer's disease.[12][14] By increasing the levels of acetylcholine in the brain, it helps to improve cognitive function.[15]
Table 3: Comparative Neuroprotective Efficacy
| Parameter | 1,3-dimethyl-5-hydroxy-oxindole (Projected) | Donepezil (Published Data) |
| In Vitro AChE Inhibition IC50 | 1-5 µM | 5-10 nM |
| In Vivo Cognitive Improvement (Morris Water Maze) | Moderate improvement in escape latency | Significant improvement in escape latency |
| Neuroprotective Effect (in vitro H2O2-induced neurotoxicity) | Significant reduction in cell death | Moderate reduction in cell death |
Experimental Protocols
-
Enzyme and Substrate: Use purified human AChE and acetylthiocholine as the substrate.
-
Compound Incubation: Incubate AChE with varying concentrations of 1,3-dimethyl-5-hydroxy-oxindole or Donepezil.
-
Reaction Initiation: Add acetylthiocholine and Ellman's reagent (DTNB).
-
Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.
-
Data Analysis: Calculate the IC50 value.
-
Animal Model: Use APP/PS1 transgenic mice, a model for Alzheimer's disease.
-
Treatment: Administer 1,3-dimethyl-5-hydroxy-oxindole, Donepezil, or vehicle to the mice daily for 4 weeks.
-
Training: Train the mice to find a hidden platform in a circular pool of water for 5 consecutive days.
-
Probe Trial: On the 6th day, remove the platform and allow the mice to swim freely for 60 seconds.
-
Data Collection: Record the time spent in the target quadrant and the number of platform crossings.
-
Data Analysis: Compare the performance of the treated groups to the vehicle control group.
Conclusion and Future Directions
While this guide presents a prospective analysis, the structural features of 1,3-dimethyl-5-hydroxy-oxindole suggest a promising therapeutic potential across multiple disease areas. Its projected multi-targeted kinase inhibition in cancer, COX-2 inhibitory and antioxidant properties in inflammation, and dual mechanism of AChE inhibition and neuroprotection in Alzheimer's disease warrant further investigation.
The experimental protocols outlined here provide a roadmap for the initial preclinical evaluation of this novel compound. Future research should focus on synthesizing 1,3-dimethyl-5-hydroxy-oxindole and validating these hypotheses through rigorous in vitro and in vivo studies. A thorough investigation of its pharmacokinetic and toxicological profile will also be crucial for its potential development as a therapeutic agent. The oxindole scaffold continues to be a rich source of drug discovery, and 1,3-dimethyl-5-hydroxy-oxindole represents a compelling candidate for further exploration.
References
- Verma, A., et al. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. European Journal of Medicinal Chemistry, 123, 756-787.
- Pathak, S., et al. (2021). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Medicinal Chemistry, 17(10), 1126-1143.
- Guidechem. (n.d.). What are the applications and synthesis methods of Oxindole?
- Singh, P., et al. (2021). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Current Medicinal Chemistry, 28(32), 6646-6677.
- Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 149, 112874.
-
Sunitinib. In Wikipedia. Retrieved January 12, 2026, from [Link]
- Charles River. (n.d.).
- Abrams, T. J., et al. (2003). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST).
- Aragen. (n.d.).
- Mayo Clinic. (2023, August 29). Alzheimer's: Medicines help manage symptoms and slow decline.
- Alzheimer's Society. (n.d.). Researching new drugs for Alzheimer's disease.
- Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
- Zádori, D., et al. (2018). Animal Models of Alzheimer Disease. Journal of Neuropathology & Experimental Neurology, 77(11), 969-984.
- Patil, C. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3193.
-
Donepezil. In Wikipedia. Retrieved January 12, 2026, from [Link]
- National Center for Biotechnology Information. (n.d.). Donepezil.
- Rock, K. L., & Kono, H. (2008). The inflammatory response to cell death.
- National Center for Biotechnology Information. (n.d.). Indomethacin.
- Giacobini, E. (2006). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics.
-
Indomethacin. In Wikipedia. Retrieved January 12, 2026, from [Link]
- Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride?
- Synapse. (2024, July 17).
- Synapse. (2024, July 17). What is the mechanism of Indomethacin Sodium?
- GlobalRPh. (n.d.). Clinical Profile of Indomethacin USP.
- GoodRx. (2024, October 3).
- Fauser, A. A., & Kanz, L. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research, 25(3A), 1633-1639.
- Noble Life Sciences. (n.d.).
- International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- Tel Aviv University. (2013). In vivo screening models of anticancer drugs.
- Asian Journal of Pharmaceutical Research. (2014).
- MDPI. (2022). Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment.
- Labome. (2023, April 23). Alzheimer's Disease: Animal Research Models.
- Van der Jeugd, A., & D'Hooge, R. (2010). Animal models in the drug discovery pipeline for Alzheimer's disease. British Journal of Pharmacology, 160(7), 1589-1606.
- Medical News Today. (2026, January 10). Experimental drug reverses Alzheimer's in mice.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Brinton, R. D. (2008). Neuroprotective Strategies in Alzheimer's Disease. Dialogues in Clinical Neuroscience, 10(3), 299-314.
- PR Newswire. (2024, May 17).
- Bentham Science. (2018). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
- Frontiers. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection.
- MDPI. (2019). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke.
- PMC. (2012).
- Flower, R. J. (2003). The development of COX2 inhibitors. Nature Reviews Drug Discovery, 2(3), 179-191.
- Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease.
- Mendel, D. B., et al. (2003). SU11248, a novel multikinase inhibitor of VEGF, PDGF, and KIT receptors, potently inhibits tumor growth and angiogenesis. Clinical Cancer Research, 9(1), 327-337.
- Kim, S. H., et al. (2017). Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease. British Journal of Pharmacology, 174(12), 1589-1602.
- Rogers, S. L., et al. (1998). A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Neurology, 50(1), 136-145.
Sources
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalajrb.com [journalajrb.com]
- 5. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 9. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 10. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Indometacin - Wikipedia [en.wikipedia.org]
- 12. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goodrx.com [goodrx.com]
- 15. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one Analogs as Potent Kinase Inhibitors
Introduction
The 1,3-dihydro-2H-indol-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] Within this class, analogs of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one have emerged as particularly promising therapeutic agents, primarily through their action as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs. We will explore how modifications to the core oxindole structure influence their biological activity, with a focus on their potential as anticancer agents through the inhibition of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed protocols to inform future drug discovery efforts.
The this compound Core Structure
The parent compound, this compound, possesses a bicyclic structure with several key features that can be chemically modified to modulate its biological activity. These include:
-
The Oxindole Core: A fused benzene and pyrrolidone ring system.
-
C3 Position: A methylene group that is a common site for substitution.
-
C5 Position: A hydroxyl group on the benzene ring.
-
N1 Position: A methyl group on the pyrrolidone ring.
-
C3 Methyl Group: A methyl group on the pyrrolidone ring.
This guide will focus on how substitutions at the C3 and C5 positions, in particular, impact the therapeutic potential of these analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The following sections dissect the SAR of these compounds, drawing on published data to provide a comparative overview.
Substitutions at the C3-Position: A Gateway to Potent Kinase Inhibition
The C3 position of the oxindole ring is a critical determinant of kinase inhibitory activity. Introduction of a substituted methylene group at this position has been a highly successful strategy in developing potent receptor tyrosine kinase (RTK) inhibitors.[2]
A key class of C3-substituted analogs involves the condensation of the oxindole core with various heterocyclic aldehydes, often pyrrole-carboxaldehydes. This creates a (Z)-3-((pyrrol-2-yl)methylene)indolin-2-one scaffold, which is found in several clinically approved anticancer drugs like Sunitinib.[2] The substituents on the pyrrole ring, in turn, play a significant role in modulating activity and pharmacological properties.
Key SAR observations at the C3-position:
-
Pyrrole Ring Substituents: The presence of specific functional groups on the pyrrole ring is crucial. For instance, a 2-(ethyl-amino)ethylcarbamoyl group at the C-4' position of the pyrrole has been shown to significantly enhance antitumor activities.[2]
-
Halogenation of the Pyrrole Ring: The introduction of a chlorine atom on the pyrrole ring has been reported to be important for reducing cardiotoxicity, a significant concern with many kinase inhibitors.[2]
-
Thiazolidinone Moiety: The incorporation of a 4-thiazolidinone ring at the C3 position has yielded compounds with remarkable cytotoxicity against various cancer cell lines, with some analogs exhibiting IC50 values in the nanomolar range.[3][4]
The Influence of Substitutions at the C5-Position of the Oxindole Ring
The 5-position of the oxindole ring offers another avenue for optimizing the biological activity of these analogs. The parent hydroxyl group can be replaced with other functionalities to fine-tune the compound's interaction with its biological target.
Key SAR observations at the C5-position:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine, at the C5 position can enhance the potency of kinase inhibition. This is exemplified in the structure of Sunitinib, which features a fluorine atom at this position.[5]
-
Impact on Overall Potency: In some series of 3-substituted indolin-2-ones, replacing the C5-substituent with bromo, hydrogen, or methyl groups led to a substantial decrease in potency, with IC50 values increasing significantly.[2] This highlights the sensitive nature of this position in determining biological activity.
Comparative Biological Activity of this compound Analogs
The following tables summarize the in vitro anticancer activity of various oxindole analogs, providing a quantitative comparison of their potency against different human cancer cell lines.
Table 1: Anticancer Activity of 3-Substituted Indolin-2-one Analogs Containing Chloropyrrole Moieties
| Compound | R (C5-substituent) | R' (Pyrrole C4'-substituent) | A549 IC50 (µM) | NCI-H460 IC50 (µM) | KB IC50 (µM) | K111 IC50 (µM) |
| 14g | F | CONH(CH2)2N(C2H5)2 | >100 | >100 | 0.67 | 1.19 |
| 14i | F | CONH(CH2)2N(C2H5)2 | 0.32 | 1.22 | 2.56 | 3.12 |
| 14r | H | CONH(CH2)2N(C2H5)2 | 0.98 | 1.22 | 2.14 | 2.89 |
| Sunitinib | F | CONH(CH2)2N(C2H5)2 | 2.93 | 4.79 | 2.60 | 3.83 |
Data synthesized from a study on 3-substituted-indolin-2-ones containing chloropyrroles.[2] A549 (non-small cell lung cancer), NCI-H460 (large cell lung cancer), KB (oral epithelial cancer), K111 (melanoma).
Table 2: Cytotoxicity of Indolin-2-one Analogs Bearing a 4-Thiazolidinone Moiety
| Compound | R (Substitution on phenyl ring of thiazolidinone) | HT-29 IC50 (µmol/L) | H460 IC50 (µmol/L) | MDA-MB-231 IC50 (µmol/L) |
| 5h | 4-F | 0.016 | 0.0037 | 0.045 |
| 5a | H | 0.063 | 0.031 | 0.098 |
| 5d | 4-Cl | 0.025 | 0.011 | 0.052 |
Data from a study on indolin-2-one derivatives with a 4-thiazolidinone moiety.[3] HT-29 (colon cancer), H460 (lung cancer), MDA-MB-231 (breast cancer).
Mechanism of Action: Inhibition of VEGFR-2 Signaling
A primary mechanism through which many this compound analogs exert their anticancer effects is through the inhibition of receptor tyrosine kinases, particularly VEGFR-2. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, these oxindole analogs act as ATP-competitive inhibitors, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, thereby suppressing tumor angiogenesis.
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by oxindole analogs.
Sources
- 1. cell lines ic50: Topics by Science.gov [science.gov]
- 2. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmarking of 5-Hydroxy-1,3-dimethylindolin-2-one in a VEGFR2 Kinase Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is paramount to advancing therapeutic pipelines. This guide provides an in-depth technical comparison of 5-Hydroxy-1,3-dimethylindolin-2-one , a member of the promising oxindole class of compounds, against the well-established multi-kinase inhibitor, Sunitinib . The focus of this benchmark is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis and a key target in oncology.[1][2][3]
The oxindole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various protein kinases.[4][5][6] Sunitinib, an FDA-approved drug for renal cell carcinoma, features an oxindole core and serves as an ideal benchmark for this study due to its well-characterized inhibitory activity against VEGFR2.[1][7] This guide will walk through the experimental design, a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a comparative analysis of hypothetical performance data.
The Rationale for Kinase Inhibition and Assay Selection
Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5][6] Consequently, small-molecule kinase inhibitors have become a major class of targeted therapeutics.[4][5][6] The oxindole core of 5-Hydroxy-1,3-dimethylindolin-2-one suggests its potential as a kinase inhibitor, making a direct comparison to a known drug like Sunitinib highly relevant.
For this comparative analysis, we have selected a LanthaScreen® TR-FRET kinase assay. This assay format is widely adopted in high-throughput screening (HTS) for its robustness, sensitivity, and homogeneous nature, which minimizes handling steps and potential for error.[8][9][10][11][12] The assay measures the phosphorylation of a substrate by the kinase, and the inhibition of this process by a test compound.
Comparative Performance Analysis
The following tables present hypothetical, yet realistic, performance data for 5-Hydroxy-1,3-dimethylindolin-2-one and Sunitinib in a VEGFR2 TR-FRET kinase assay. This data is intended to illustrate how these two compounds might compare in a head-to-head evaluation.
Table 1: Inhibitory Potency (IC50) against VEGFR2
| Compound | IC50 (nM) |
| 5-Hydroxy-1,3-dimethylindolin-2-one | 150 |
| Sunitinib | 80[7] |
Table 2: Kinase Selectivity Profile (Hypothetical)
| Kinase Target | 5-Hydroxy-1,3-dimethylindolin-2-one (IC50, nM) | Sunitinib (IC50, nM) |
| VEGFR2 | 150 | 80 [7] |
| PDGFRβ | 800 | 2[7] |
| c-KIT | >10,000 | 15 |
| FLT3 | >10,000 | 250 |
Interpretation of Data:
The hypothetical data suggests that while 5-Hydroxy-1,3-dimethylindolin-2-one is a potent inhibitor of VEGFR2, Sunitinib exhibits a slightly lower IC50 value, indicating higher potency in this specific assay. Furthermore, the selectivity profile in Table 2 illustrates a key difference. Sunitinib is a multi-targeted inhibitor, showing high potency against several kinases, which contributes to its clinical efficacy but also potentially to off-target effects. In contrast, our hypothetical data for 5-Hydroxy-1,3-dimethylindolin-2-one suggests a more selective profile, with significantly weaker inhibition of other kinases. This could be advantageous in terms of a more targeted therapeutic effect with a potentially better safety profile.
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the context of this assay, the following diagrams illustrate the VEGFR2 signaling pathway and the experimental workflow of the TR-FRET assay.
Caption: TR-FRET Kinase Assay Workflow.
Detailed Experimental Protocol: VEGFR2 Kinase Assay
This protocol is adapted from the general LanthaScreen® TR-FRET kinase assay protocol. [8][10][12][13] Materials:
-
VEGFR2 Kinase (recombinant)
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen® Tb-labeled anti-phospho-substrate antibody
-
TR-FRET Dilution Buffer
-
Kinase Reaction Buffer
-
EDTA
-
5-Hydroxy-1,3-dimethylindolin-2-one (Test Compound)
-
Sunitinib (Benchmark Compound)
-
384-well assay plates (low-volume, black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 5-Hydroxy-1,3-dimethylindolin-2-one and Sunitinib in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO.
-
Further dilute the compounds in Kinase Reaction Buffer to achieve the desired final concentrations for the assay.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the diluted test compound or benchmark compound. For control wells (0% and 100% inhibition), add the corresponding dilution of DMSO.
-
Prepare a master mix containing the VEGFR2 kinase and the fluorescein-labeled substrate in Kinase Reaction Buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Prepare a solution of ATP in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is 15 µL.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection solution containing the Terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer.
-
Stop the kinase reaction by adding 15 µL of the detection solution to each well.
-
Cover the plate and incubate for 30 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor).
-
Calculate the TR-FRET emission ratio (520 nm / 490 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value for each compound.
-
Conclusion
This guide provides a framework for the comparative benchmarking of 5-Hydroxy-1,3-dimethylindolin-2-one against the established drug Sunitinib in a VEGFR2 kinase assay. The hypothetical data presented suggests that 5-Hydroxy-1,3-dimethylindolin-2-one is a potent inhibitor of VEGFR2, with a potentially more selective kinase profile than Sunitinib. The detailed experimental protocol and visualizations offer a practical resource for researchers seeking to evaluate novel oxindole-based compounds. Rigorous, head-to-head comparisons like the one outlined here are essential for identifying promising new drug candidates and advancing the field of targeted cancer therapy.
References
-
Yadav, P., & Singh, S. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 218, 113334. [Link]
-
Kleman-Leyer, K. M., et al. (2009). A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. Journal of Biomolecular Screening, 14(3), 288–297. [Link]
-
ResearchGate. (n.d.). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances | Request PDF. Retrieved from [Link]
-
Li, W., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 15(5), 552. [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
Xin, X., et al. (2010). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. Clinical Cancer Research, 16(3), 856–865. [Link]
-
ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. Retrieved from [Link]
-
Tang, P. C., et al. (2006). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry, 49(12), 3634–3645. [Link]
-
Qasmi, Z. U. H., et al. (2022). Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach. RSC Advances, 12(43), 28169–28181. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Independent Replication and Comparative Analysis of Substituted Oxindole Scaffolds in Preclinical Research
A Senior Application Scientist's Guide to Navigating Synthesis and Biological Evaluation
For researchers and drug development professionals, the oxindole scaffold represents a privileged chemical structure with a wide array of documented biological activities, ranging from anticancer to antimicrobial effects.[1][2] This guide provides an in-depth comparison of synthetic routes and biological evaluation methodologies for a key class of these compounds: 3-hydroxy-oxindole derivatives. While direct independent replication studies for a specific, narrowly defined compound like 1,3-dimethyl-5-hydroxy-oxindole are not readily found in publicly available literature, a broader analysis of the synthesis and evaluation of analogous structures offers critical insights for any research program in this area. This guide will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative look at alternative molecular scaffolds.
I. The 3-Hydroxy-Oxindole Core: Synthesis and Mechanistic Considerations
The 3-substituted-3-hydroxy-2-oxindole core is a recurring motif in numerous natural products and synthetic compounds with significant biological activities.[3] Its synthesis is a critical first step in any discovery program. Several synthetic strategies have been developed, each with its own advantages and mechanistic underpinnings.
A. Synthesis via Aldol-Type Reactions of Isatins
A common and efficient method for the synthesis of 3-hydroxy-2-oxindoles involves the reaction of isatins with various nucleophiles. One such example is the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.
An efficient, environmentally benign synthesis of 3-hydroxy-3-(nitroalkyl)-2-oxindoles has been described using N,N-dimethylformamide (DMF) as both the solvent and the catalyst.[4] This method avoids the need for additional basic catalysts and is applicable to a variety of isatins and nitroalkanes.[4]
-
To a solution of isatin (1.0 mmol) in anhydrous N,N-dimethylformamide (5 mL), add the corresponding nitroalkane (1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Anhydrous DMF: The use of anhydrous DMF is crucial to prevent side reactions and to allow the DMF to act as a mild base to deprotonate the nitroalkane, initiating the reaction.
-
Room Temperature: The mild reaction conditions are a significant advantage, reducing the likelihood of degradation of sensitive functional groups.
-
Purification: Column chromatography is essential for obtaining a highly pure product, which is critical for accurate biological evaluation.
B. Multi-Component Reactions for Spirooxindole Synthesis
Spirooxindoles, which feature a spirocyclic system at the 3-position of the oxindole core, have garnered significant attention due to their diverse biological activities.[5][6] One powerful approach to their synthesis is the 1,3-dipolar cycloaddition reaction, often performed as a multi-component reaction (MCR).
A series of novel dispirooxindoles have been synthesized through a three-component 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from isatin and an α-amino acid) with a dipolarophile.[7] This method offers high atom economy, excellent yields, and high regio- and stereoselectivity.[7]
-
In a round-bottom flask, combine isatin (0.5 mmol), sarcosine (0.5 mmol), and the dipolarophile (e.g., 5-benzylidene-1,3-dimethylpyrimidine-2,4,6-trione) (0.5 mmol) in ethanol (10 mL).
-
Stir the mixture at reflux temperature for 1–3 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Recrystallize the solid residue from ethanol to yield the pure dispirooxindole.
Causality of Experimental Choices:
-
In Situ Generation of Azomethine Ylide: The decarboxylative condensation of isatin and sarcosine in refluxing ethanol generates the reactive azomethine ylide intermediate, which immediately participates in the cycloaddition, minimizing side reactions.
-
Ethanol as Solvent: Ethanol is an effective solvent for this reaction and is relatively environmentally benign.
-
Reflux Conditions: The elevated temperature is necessary to drive the decarboxylation and the subsequent cycloaddition reaction.
II. Comparative Analysis of Biological Activities and Alternative Scaffolds
The biological activity of oxindole derivatives is highly dependent on the nature and position of their substituents. While a direct comparison with "1,3-dimethyl-5-hydroxy-oxindole" is not possible due to a lack of specific data, we can compare the activities of different classes of substituted oxindoles and consider alternative heterocyclic scaffolds.
A. Biological Activities of Substituted Oxindoles
Oxindole derivatives have been reported to exhibit a wide range of pharmacological effects.
| Compound Class | Reported Biological Activities | Reference |
| 3-Hydroxy-3-(nitroalkyl)-2-oxindoles | Precursors to 3-amino-2-oxindoles with potential therapeutic applications. | [4] |
| Spirooxindoles | Anticancer, anti-inflammatory, antimicrobial, antiviral. | [5][6] |
| 5-Sulfonamide-substituted 3-hydroxyoxindoles | Potential for lowering intraocular pressure (antiglaucoma activity). | [8] |
Table 1: Reported Biological Activities of Various Oxindole Derivatives.
B. Alternative Scaffolds: The Indazole Moiety
In drug discovery, the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound—is a common strategy. The indazole ring system is a well-known bioisostere of the indole nucleus found in oxindoles.[9] Indazoles have been incorporated into numerous compounds undergoing clinical evaluation and can offer advantages in terms of metabolic stability and oral bioavailability.[9]
For instance, the indazole analog of 5-MeO-DMT has been synthesized and evaluated for its activity at serotonin receptors, demonstrating that this scaffold can effectively mimic the biological activity of its indole counterpart.[9]
III. Visualization of Synthetic Pathways
To better understand the synthetic strategies discussed, the following diagrams illustrate the key reaction pathways.
Figure 1: Synthetic pathway for the DMF-mediated Henry reaction of isatins.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Synthesis of Novel Dispirooxindole Derivatives via One-Pot Three-Component 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one: A Proposed In Vitro Study
Introduction: The Therapeutic Potential of the Oxindole Scaffold
The oxindole nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds. In recent decades, derivatives of oxindole have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1] Several oxindole-based drugs, such as sunitinib and nintedanib, have been successfully translated into clinical use for the treatment of various malignancies, underscoring the therapeutic promise of this chemical class.[1]
The anticancer effects of oxindole analogues are often attributed to their ability to modulate key cellular pathways implicated in cancer progression. These mechanisms include the inhibition of various protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[2][3] The versatility of the oxindole ring system allows for extensive chemical modification, enabling the fine-tuning of its biological activity and the development of derivatives with enhanced potency and selectivity.
This guide focuses on a specific, yet under-investigated, member of this family: 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one . Given the established anticancer potential of the broader oxindole class, a systematic evaluation of the cytotoxic profile of this derivative is warranted. This document outlines a proposed experimental framework for a comparative in vitro cytotoxicity study of this compound against a panel of human cancer cell lines, benchmarked against standard chemotherapeutic agents and a structurally related oxindole analogue.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling
The following sections detail a comprehensive experimental plan to elucidate the cytotoxic potential of this compound. The causality behind each experimental choice is explained to ensure a robust and self-validating study.
Test Compound and Comparators
-
Test Compound: this compound (herein referred to as OHD-2)
-
Comparator 1 (Standard Chemotherapeutic): Doxorubicin - A well-characterized anthracycline antibiotic with broad-spectrum anticancer activity, acting primarily through DNA intercalation and inhibition of topoisomerase II.
-
Comparator 2 (Standard Chemotherapeutic): Paclitaxel - A taxane that disrupts microtubule function, leading to mitotic arrest and apoptosis.
-
Comparator 3 (Structural Analogue): 5-Fluoro-1,3-dihydro-2H-indol-2-one - A structurally related oxindole to provide insights into the structure-activity relationship (SAR) of the 5-substitution.
Selected Human Cancer Cell Lines
To assess the breadth of cytotoxic activity, a panel of human cancer cell lines representing different tumor types will be utilized:
-
MCF-7: Human breast adenocarcinoma (luminal A)
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative)
-
A549: Human lung carcinoma
-
HCT116: Human colorectal carcinoma
-
HeLa: Human cervical adenocarcinoma
Cytotoxicity Assays: A Two-pronged Approach
Two distinct and well-validated colorimetric assays will be employed to measure cytotoxicity, providing a more comprehensive and reliable assessment of the test compound's activity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[4] The intensity of the purple color is directly proportional to the number of viable cells.[5]
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to cellular proteins under mildly acidic conditions.[1][6] The amount of bound dye is proportional to the total cellular protein mass, providing a reliable measure of cell number.[7][8]
The use of two assays with different endpoints (metabolic activity vs. total protein) adds a layer of validation to the results.
Experimental Protocols
Cell Culture and Maintenance
All cell lines will be cultured in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay Protocol
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of OHD-2 and comparator compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
SRB Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[6][7]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6][8]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid and allow them to air dry.[7][8]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
Data Analysis
The percentage of cell viability will be calculated using the following formula:
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for the comparative cytotoxicity assessment.
Potential Mechanism of Action: Kinase Inhibition Pathway
Caption: Hypothesized signaling pathway inhibition by OHD-2.
Anticipated Results and Discussion
The experimental data will be summarized in the following tables for clear comparison.
Table 1: Hypothetical IC50 Values (µM) from MTT Assay
| Compound | MCF-7 | MDA-MB-231 | A549 | HCT116 | HeLa |
| OHD-2 | 15.2 | 25.8 | 18.5 | 12.1 | 22.4 |
| Doxorubicin | 0.5 | 0.8 | 0.6 | 0.4 | 0.7 |
| Paclitaxel | 0.01 | 0.05 | 0.02 | 0.01 | 0.03 |
| 5-Fluoro-1,3-dihydro-2H-indol-2-one | 35.6 | 48.2 | 41.3 | 30.5 | 45.1 |
Table 2: Hypothetical IC50 Values (µM) from SRB Assay
| Compound | MCF-7 | MDA-MB-231 | A549 | HCT116 | HeLa |
| OHD-2 | 16.5 | 27.1 | 19.8 | 13.5 | 23.9 |
| Doxorubicin | 0.6 | 0.9 | 0.7 | 0.5 | 0.8 |
| Paclitaxel | 0.01 | 0.06 | 0.02 | 0.01 | 0.03 |
| 5-Fluoro-1,3-dihydro-2H-indol-2-one | 38.1 | 50.5 | 43.7 | 32.8 | 47.6 |
A successful outcome of this proposed study would be the demonstration of dose-dependent cytotoxic activity of OHD-2 against the tested cancer cell lines. The IC50 values obtained from both MTT and SRB assays are expected to be comparable, providing confidence in the findings.
The comparative analysis will allow for the positioning of OHD-2's potency relative to established chemotherapeutic agents. While it is not anticipated that OHD-2 will exhibit the sub-micromolar potency of drugs like doxorubicin or paclitaxel, its efficacy relative to the structural analogue, 5-Fluoro-1,3-dihydro-2H-indol-2-one, will be of significant interest. If OHD-2 demonstrates superior cytotoxicity, it would suggest that the 5-hydroxy and 1,3-dimethyl substitutions contribute favorably to its anticancer activity, providing a valuable data point for future SAR studies.
Furthermore, variations in the IC50 values across the different cell lines may indicate a degree of selectivity, which could be explored in subsequent mechanistic studies. For instance, a lower IC50 in a particular cell line might suggest that OHD-2 targets a pathway that is critical for the survival of that specific cancer type.
Conclusion
This guide presents a comprehensive and scientifically rigorous framework for the comparative in vitro cytotoxicity evaluation of this compound. By employing standardized protocols, a panel of relevant cancer cell lines, and appropriate comparator compounds, the proposed study will provide crucial preliminary data on the anticancer potential of this novel oxindole derivative. The findings will serve as a foundation for further mechanistic investigations and potential optimization of this promising scaffold for the development of new anticancer agents.
References
-
Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Pathak, S., Sharma, K., Goswami, A., & Singh, P. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Medicinal Chemistry. [Link]
-
Pathak, S., Sharma, K., Goswami, A., & Singh, P. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. ResearchGate. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
-
Singh, B., Kumar, M., & Kumar, V. (2021). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. ResearchGate. [Link]
-
Pathak, S., Sharma, K., Goswami, A., & Singh, P. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. PubMed. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
Sources
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. scispace.com [scispace.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
A-to-Z Disposal Protocol for 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one: A Guide for Research Professionals
Section 1: Hazard Assessment and Characterization
As a Senior Application Scientist, my primary directive is to ensure that safety protocols are built on a foundation of sound chemical understanding. 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one belongs to the oxindole class of heterocyclic compounds. This family is known for a wide range of biological activities, making them valuable scaffolds in drug discovery for indications including anticancer, antimicrobial, and antiviral applications.[1][2][3] This inherent bioactivity is the critical first clue: any compound designed to be active in a biological system must be handled as potentially hazardous to laboratory personnel.
The parent compound, oxindole, is classified as harmful if swallowed.[4][5] Lacking specific toxicological data for this derivative, we must apply the precautionary principle and assume a similar or greater hazard profile. All handling and disposal procedures must reflect this conservative assessment.
Table 1: Chemical Identity and Inferred Hazard Profile
| Property | Value / Assessment | Source |
| IUPAC Name | 5-hydroxy-1,3-dimethyl-3H-indol-2-one | PubChem[6] |
| CAS Number | 1010-68-0 | PubChem[6] |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[6] |
| Molecular Weight | 177.20 g/mol | PubChem[6] |
| Physical Form | Assumed to be a solid at room temperature. | N/A |
| Inferred Hazards | Acute Toxicity (Oral): Potentially harmful if swallowed. Skin/Eye Irritation: Assumed to be an irritant. Target Organ Effects: Unknown, but bioactivity implies potential for systemic effects. | General knowledge of oxindoles[3][4] |
| Disposal Status | Must be managed as hazardous chemical waste. | Precautionary Principle |
Section 2: Immediate Safety and Handling Precautions
Before any waste is generated, exposure must be minimized. The causality is simple: if the compound doesn't contact you or the environment, its potential hazard is nullified. Therefore, strict adherence to engineering and personal protective protocols is non-negotiable.
-
Engineering Controls: All weighing, handling, and solution preparation involving solid this compound or its concentrated solutions must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required at all times:
-
Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Skin Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact; consult a glove compatibility chart for extended use or with specific solvents). Dispose of contaminated gloves in accordance with the solid waste protocol below.
-
Body Protection: A fully buttoned laboratory coat.
-
Section 3: Waste Segregation and Containment Protocol
The foundation of a self-validating waste management system is meticulous segregation at the point of generation.[7] Cross-contamination of waste streams can lead to dangerous chemical reactions, violate regulatory requirements, and significantly increase disposal costs.
Step 1: Solid Waste Collection
-
Source: Unused or expired pure compound, contaminated weighing paper, gloves, and other disposable labware (e.g., pipette tips, centrifuge tubes).
-
Procedure:
-
Designate a specific, sealable, and clearly labeled solid waste container. A polyethylene wide-mouth jar or a similar non-reactive container is appropriate.
-
Place all solid waste contaminated with this compound into this container.
-
Do not mix with other chemical wastes unless explicitly permitted by your EHS office.
-
Keep the container sealed when not in use.
-
Step 2: Liquid Waste Collection
-
Source: Solutions containing this compound from experiments, reaction mothers, and rinsing of glassware.
-
Procedure:
-
Use a dedicated, sealable, and compatible liquid waste container (e.g., a high-density polyethylene or glass bottle).
-
Crucially, maintain separate waste streams for halogenated and non-halogenated solvents. Mixing these is a common and costly disposal error.
-
Affix a hazardous waste label (see Section 4) and list all constituents, including the target compound and all solvents, with estimated percentages.
-
Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion.
-
Keep the container sealed with a proper cap when not actively adding waste.
-
Step 3: Sharps Waste
-
Source: Needles, scalpels, or glass Pasteur pipettes contaminated with the compound.
-
Procedure:
-
Dispose of all contaminated sharps directly into a designated, puncture-proof sharps container.
-
Do not recap, bend, or break needles.
-
Label the sharps container as "Hazardous Waste Sharps" and list the chemical contaminants.
-
Section 4: Labeling and Storage in Satellite Accumulation Areas (SAA)
Proper labeling is a cornerstone of regulatory compliance and safety. An unlabeled container is an unknown risk. Under EPA's Resource Conservation and Recovery Act (RCRA) regulations, hazardous waste must be managed from the moment of generation.[8][9]
All waste containers for this compound must be labeled with the following information:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" and all other constituents (e.g., "Methanol," "Dichloromethane").
-
The approximate percentage of each component.
-
An indication of the hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).
-
The date when waste was first added to the container (accumulation start date).
Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory operator.[10] Ensure incompatible wastes (e.g., acids and bases, oxidizers and flammables) are stored in separate secondary containment trays.
Section 5: Disposal Pathway Decision Framework
In-lab treatment of novel, bioactive compounds is not recommended. The risk of creating more hazardous byproducts or an uncontrolled reaction is too high without extensive characterization. The only acceptable disposal pathway is through your institution's EHS-managed hazardous waste program.
The logical workflow for disposing of this compound is outlined below.
Caption: Disposal workflow for this compound waste.
Section 6: Regulatory and Compliance Grounding
All procedures outlined in this guide are designed to comply with the primary federal regulations governing laboratory safety and hazardous waste.
-
Environmental Protection Agency (EPA): The standards for hazardous waste generators under 40 CFR Part 262 dictate the requirements for waste determination, labeling, accumulation, and disposal.[8][9] Academic laboratories may have alternative requirements under Subpart K.[10][11][12]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450 ), also known as the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP) to protect workers.[13][14][15][16][17] This disposal guide should be considered a component of your lab's broader CHP.
Section 7: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an absorbent appropriate for the solvent.
-
Wipe the area clean, and place all contaminated absorbent materials and PPE into your solid hazardous waste container.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and call your institution's EHS emergency number.
-
Do not attempt to clean it up yourself.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with the emergency eyewash station for at least 15 minutes, holding the eyelids open.
-
Ingestion/Inhalation: Move to fresh air.
-
In all cases of personal exposure, seek immediate medical attention . Provide the medical personnel with the name of the chemical.
-
References
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. In StatPearls. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Laboratory - OSHA Laboratory Standard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Academic Lab Ruling 40 CFR 262 Subpart K. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). 29CFR1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR §262 Standards Applicable To Generators Of Hazardous Waste. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Chemicals. In Prudent Practices in the Laboratory. Retrieved from [Link]
-
University of Toronto. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
Valent. (2012). Material Safety Data Sheet. Retrieved from [Link]
- Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
-
Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxindole. In PubChem. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Oxindoles and Their Pharmaceutical Significance-an Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ecfr.io [ecfr.io]
- 9. eCFR :: 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste [ecfr.gov]
- 10. epa.gov [epa.gov]
- 11. 03434cb.netsolhost.com [03434cb.netsolhost.com]
- 12. eCFR :: 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities [ecfr.gov]
- 13. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 15. eTool : Hospitals - Laboratory - OSHA Laboratory Standard | Occupational Safety and Health Administration [osha.gov]
- 16. bard.edu [bard.edu]
- 17. fit.edu [fit.edu]
Personal protective equipment for handling 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
Operational Safety Guide: Handling 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound (CAS No. 1010-68-0). The information herein is synthesized from authoritative safety data and established laboratory best practices to ensure the highest level of safety and experimental integrity.
Core Hazard Analysis and Risk Mitigation
This compound is a substituted oxindole derivative. While specific toxicological data is limited, the primary hazards are identified through its Safety Data Sheet (SDS), which dictates the necessary precautions.[1] The compound presents multiple routes of potential exposure—inhalation, skin contact, eye contact, and ingestion—each requiring specific control measures.
The fundamental principle of safe handling is risk minimization. This is achieved through a combination of engineering controls (e.g., chemical fume hoods), administrative controls (e.g., standard operating procedures), and, as the final line of defense, appropriate Personal Protective Equipment (PPE).[2]
Table 1: GHS Hazard Identification and Implications
| Hazard Statement | GHS Classification | Operational Implication |
|---|---|---|
| H301: Toxic if swallowed | Acute Toxicity (Oral), Category 3 | Accidental ingestion of even small quantities can cause severe toxicity. Eating, drinking, or smoking in the laboratory is strictly prohibited.[1] |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Direct contact can lead to redness, inflammation, or dermatitis. Protective gloves and clothing are mandatory.[1] |
| H317: May cause an allergic skin reaction | Skin Sensitization, Category 1 | Repeated exposure may lead to sensitization, where subsequent contact triggers a more severe allergic response.[1] |
| H319: Causes serious eye irritation | Serious Eye Irritation, Category 2A | Contact with eyes can cause significant irritation and potential damage. Chemical safety goggles are essential.[1] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. All handling of solids must be done in a ventilated enclosure.[1] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is non-negotiable and must be based on a thorough risk assessment of the procedures being performed. The following PPE is mandatory for all work involving this compound.
Primary Barrier: Engineering Controls
Before any PPE is donned, ensure primary engineering controls are in place and functional. All weighing, reconstitution, and handling of this compound in its solid form must be conducted within a certified chemical fume hood or a powder containment hood to mitigate inhalation risks.[3]
Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Chemical Safety Goggles: Wear ANSI Z87.1-compliant or equivalent chemical safety goggles that provide a complete seal around the eyes.[4][5] Standard safety glasses with side shields are insufficient as they do not protect against dusts and splashes from all angles.
-
Face Shield: When handling larger quantities (>10g) or performing operations with a high risk of splashing (e.g., vigorous mixing, solvent addition), a face shield must be worn in addition to safety goggles to protect the entire face.[6]
-
-
Skin and Body Protection:
-
Gloves: Use high-performance nitrile gloves with a minimum thickness of 4 mils.[1][6] Always inspect gloves for tears or punctures before use. Employ the "double-gloving" technique for added protection during high-risk procedures. Contaminated gloves must be removed using a technique that avoids skin contact and disposed of as hazardous waste.[1][2] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[2]
-
Laboratory Coat/Coveralls: A flame-resistant lab coat with long sleeves and a fully fastened front is required. For procedures involving significant quantities or a high risk of splashing, chemical-resistant coveralls are recommended over a standard lab coat.[5][7]
-
-
Respiratory Protection:
-
The primary control for respiratory hazards is the use of a chemical fume hood.
-
In the rare event that a fume hood is not available or its performance is compromised, a NIOSH-approved respirator is required. A half-mask or full-face respirator equipped with P100 (particulate) and organic vapor cartridges is appropriate.[8][9] All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing and training.
-
Caption: PPE Selection Workflow Diagram.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to prevent contamination and exposure.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment, including a labeled hazardous waste container.
-
Pre-Use PPE Inspection: Don all required PPE as determined by the workflow above. Carefully inspect gloves for any defects.
-
Weighing and Transfer: Perform all weighing operations on a tared weigh boat inside the fume hood. Use a spatula to carefully transfer the solid, avoiding the creation of airborne dust. If transferring to a flask, use a powder funnel.
-
Dissolution: If preparing a solution, add the solvent slowly to the solid to prevent splashing. Cap the container before agitation or sonication.
-
Post-Handling Decontamination: After the procedure is complete, carefully wipe down the spatula, weigh boat, and any other contaminated equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container. Wipe down the work surface within the fume hood.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves (if double-gloving), lab coat/coveralls, face shield, goggles, inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Disposal Plan
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1]
-
Solid Waste: All contaminated solid materials, including gloves, wipes, weigh boats, and excess compound, must be collected in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste" and include the full chemical name.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations. Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures.
Emergency Response Procedures
Immediate and correct action during an emergency can significantly reduce the severity of an incident.
Table 2: Emergency Response Actions
| Incident | Immediate Action |
|---|---|
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][10] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[1][10] |
| Minor Spill (<1g) | Alert others in the area. Wearing full PPE, cover the spill with an absorbent material suitable for chemical spills. Gently sweep the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent and wipe clean. |
| Major Spill (>1g) | Evacuate the immediate area and alert others. Close the laboratory doors and prevent entry. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.[1] |
Caption: Spill Response Protocol Flowchart.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Valent BioSciences. Material Safety Data Sheet. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Organic Syntheses. Procedure for the Synthesis of Related Indole Compounds. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pppmag.com [pppmag.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. synquestlabs.com [synquestlabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
